molecular formula C8H4Cl2N2 B1590306 2,6-Dichloroquinazoline CAS No. 67092-18-6

2,6-Dichloroquinazoline

Cat. No.: B1590306
CAS No.: 67092-18-6
M. Wt: 199.03 g/mol
InChI Key: XRATUNPMHQSOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloroquinazoline is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRATUNPMHQSOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497141
Record name 2,6-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67092-18-6
Record name 2,6-Dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67092-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profiling of 2,6-Dichloroquinazoline: Technical Analysis & Optimization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloroquinazoline (CAS 67092-18-6) is a critical heterocyclic scaffold in the synthesis of bioactive compounds, particularly LRRK2 inhibitors and 5-HT3 receptor ligands .[1][2] Despite its structural importance, specific thermodynamic solubility data in open literature is often proprietary or fragmented.[1]

This technical guide provides a rigorous framework for understanding, determining, and modeling the solubility of this compound.[1] It moves beyond simple data listing to establish a self-validating protocol for process chemists and researchers.[1] By integrating structural analysis with thermodynamic modeling (Apelblat/van’t Hoff), this guide enables the optimization of reaction yields and purification processes.[1]

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture of this compound is the first step in predicting its solubility behavior.[1] Unlike its isomer 2,4-dichloroquinazoline, the 2,6- substitution pattern creates a distinct electronic and steric environment.[1]

Molecular Descriptors
PropertyValueContext
CAS Number 67092-18-6 Distinct from 2,4-dichloro (607-68-1)
Molecular Weight 199.04 g/mol Small molecule, favorable kinetics
LogP (Predicted) ~2.9 - 3.3Moderately lipophilic; poor aqueous solubility
H-Bond Donors 0No internal H-bond donation
H-Bond Acceptors 2Interacts well with protic solvents
Reactivity C2 > C6C2 is highly susceptible to SNAr
Theoretical Solubility Implications

The chlorine atom at the C2 position is highly electrophilic due to the inductive effect of the adjacent nitrogen atoms (N1 and N3).[1] This makes the compound prone to hydrolysis or alcoholysis in protic solvents at high temperatures.[1]

  • Non-polar Solvents (Toluene, Hexane): Solubility is governed by van der Waals forces.[1] Expect moderate solubility in Toluene, low in Hexane.[1]

  • Polar Aprotic Solvents (DMF, NMP, DMSO): High solubility expected due to dipole-dipole interactions.[1] These are the preferred solvents for SNAr reactions.[1]

  • Polar Protic Solvents (Ethanol, Methanol): Potential for solubility, but risk of side reactions (solvolysis) at elevated temperatures must be monitored.[1]

Experimental Protocol for Solubility Determination

Since batch-specific purity and polymorphs affect solubility, empirical determination is superior to literature values.[1] The following Isothermal Saturation Method is the gold standard for generating thermodynamic data.

Workflow Diagram

The following decision tree outlines the validated workflow for solubility profiling.

SolubilityWorkflow Start Start: this compound Sample Char Step 1: Solid State Characterization (PXRD, DSC) to confirm polymorph Start->Char Prep Step 2: Sample Preparation Excess solid in solvent (e.g., Ethanol, Toluene) Char->Prep Equil Step 3: Equilibration Agitate at const. T (e.g., 298.15 K) for 24-48h Prep->Equil Filter Step 4: Phase Separation Syringe filter (0.22 µm, pre-heated) Equil->Filter Analyze Step 5: Quantification HPLC (UV 254 nm) or Gravimetric Filter->Analyze Analyze->Equil If RSD > 2% Model Step 6: Thermodynamic Modeling Fit to Apelblat / van't Hoff Analyze->Model

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the set temperature (e.g., 278.15 K to 323.15 K) for 24 hours.

    • Validation: Measure concentration at 24h and 48h.[1] If deviation is <2%, equilibrium is reached.[1]

  • Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (PTFE, 0.22 µm) to prevent "crash out" precipitation.[1]

  • Quantification (HPLC Method):

    • Column: C18 (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: ACN:Water (60:40 v/v).[1]

    • Detection: UV at 254 nm (aromatic absorption).[1]

    • Standard Curve: Linear range 0.01 – 1.0 mg/mL (

      
      ).[1]
      

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained, it must be modeled to predict behavior at unmeasured temperatures.[1]
Modified Apelblat Equation

This semi-empirical model is highly accurate for quinazoline derivatives in organic solvents.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • A, B, C : Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility for crystallization design.[1]

Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces (enthalpy vs. entropy), apply the van't Hoff equation:


[1]
  • 
     : Endothermic dissolution (Solubility increases with T).[1]
    
  • 
     : Entropy-driven process (Disorder increases upon dissolving).[1]
    

Typical Trends for Chloro-Quinazolines:

  • In Alcohols (MeOH, EtOH): Dissolution is typically endothermic (

    
    ).[1]
    
  • In Aprotic Solvents (Acetone, Ethyl Acetate): Higher solubility is often observed due to lack of competing H-bond networks, leading to lower positive

    
    .[1]
    

Applications in Synthesis & Purification[1][3]

The solubility profile directly dictates solvent choice for the two primary reactions involving this compound.[1]

Solvent Selection Strategy

The C2-chlorine is chemically distinct from the C6-chlorine .[1] The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr), while C6 requires metal catalysis (Suzuki/Buchwald).[1]

ReactionSolvent cluster_SNAr C2 Substitution (S_NAr) cluster_Pd C6 Substitution (Pd-Catalyzed) Compound This compound Reaction1 Reaction with Amines/Alkoxides Compound->Reaction1 Reaction2 Suzuki/Buchwald Coupling Compound->Reaction2 Solvent1 Preferred: THF, DMF, NMP (High Solubility, Aprotic) Reaction1->Solvent1 Solvent2 Preferred: Toluene/Water, Dioxane (Biphasic or High Boiling) Reaction2->Solvent2

Figure 2: Solvent selection logic based on reaction type and solubility requirements.

Purification by Recrystallization[1]
  • Anti-Solvent Method: Dissolve in a "Good" solvent (e.g., DMF or DCM) and slowly add a "Bad" solvent (e.g., Hexane or Water).[1]

  • Cooling Crystallization: Effective in Ethanol or Isopropanol .[1]

    • Protocol: Heat to reflux (high solubility)

      
       Filter hot 
      
      
      
      Cool slowly to 0°C.[1]
    • Note: Ensure the solvent is dry to prevent hydrolysis of the C2-Cl bond.[1]

References

  • Chemical Identity & Synthesis

    • Synthesis of this compound from 2,4,6-trichloroquinazoline: Van Muijlwijk-Koezen, J. E., et al. "Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands."[1] Journal of Medicinal Chemistry, 2012.[1] [1]

    • LRRK2 Inhibitor Synthesis (Use of NMP/DMF): Estrada, A. A., et al. "N-(Heteroaryl) quinazolin-2-amine derivatives as LRRK2 inhibitors."[1] World Intellectual Property Organization, WO2021080929A1.[1]

  • Thermodynamic Modeling Standards

    • Modified Apelbl

      
       Models:
      Gu, Y., et al. "Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems."[1] Journal of Chemical & Engineering Data, 2020.[1]
      
      
    • General Solubility Protocols: Jouyban, A. "Review of the pharmaceutical solubility studies." Journal of Pharmaceutical & Health Sciences, 2019.[1]

  • Compound Data

    • CAS Registry & Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 252886, 2,4-Dichloroquinazoline (Isomer Reference)." PubChem. (Note: Specific data for 2,6- isomer is derived from synthesis literature; 2,4- isomer used here for comparative physicochemical baseline).[1]

Sources

Technical Whitepaper: The 2,6-Dichloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on 2,6-Dichloroquinazoline (2,6-DCQ) .[1] Unlike the ubiquitous 2,4-dichloroquinazoline used to synthesize EGFR inhibitors (like Gefitinib), the 2,6-dichloro isomer is a specialized scaffold that grants access to 2-aminoquinazoline pharmacophores.[1] Its "mechanism of action" is twofold: its unique chemical reactivity profile (regioselective SNAr at C2) and the biological mechanism of the kinase inhibitors and immunomodulators derived from it.

Mechanistic Basis for Reactivity & Pharmacological Application[1]

Executive Summary: The "Reverse" Scaffold

In the hierarchy of medicinal chemistry building blocks, This compound (CAS 67092-18-6) represents a strategic inversion of standard quinazoline logic.[1] While traditional kinase inhibitors rely on the 4-position for primary binding (the "hinge binder"), 2,6-DCQ is unsubstituted at C4.[1] This unique substitution pattern directs nucleophilic attack exclusively to the C2 position , enabling the synthesis of 2-amino-6-chloroquinazolines .[1]

These derivatives have emerged as potent inhibitors for LRRK2 (Parkinson’s Disease), 5-HT3 receptors (CINV), and PDE7 (Inflammation), occupying a chemical space distinct from the crowded 4-anilinoquinazoline patent landscape.

Chemical Mechanism of Action: Regioselectivity & Electronics[2]

The utility of 2,6-DCQ lies in its predictable reactivity profile, which differs fundamentally from its 2,4-dichloro isomer.[1]

2.1 Electronic Landscape & SNAr Susceptibility

The quinazoline ring system is electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr).

  • 2,4-Dichloroquinazoline (Standard): The C4 position is most electron-deficient due to the cumulative inductive effect of N3 and the resonance contribution from N1.[1] Nucleophiles attack C4 kinetically.

  • This compound (Target): With C4 unsubstituted (C-H), the C2 position becomes the primary electrophilic center. The chlorine at C6 exerts a remote inductive effect (-I), slightly deactivating the benzene ring but stabilizing the resulting anionic Meisenheimer complex during SNAr at C2.

2.2 The Synthetic Pathway

The "mechanism" of synthesis involves a selective displacement of the C2-chlorine by amines (primary or secondary), while the C6-chlorine remains intact for later transition-metal catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig).[1]

Critical Distinction:

  • Substrate: this compound

  • Reagent: Primary Amine (R-NH2)

  • Product: 2-(R-amino)-6-chloroquinazoline

  • Mechanism: SNAr (Addition-Elimination) at C2.[1]

Pharmacological Mechanism: Derived Therapeutics

2,6-DCQ is the progenitor of several bioactive classes. The mechanism of action described below refers to the final drugs synthesized from this scaffold.

3.1 LRRK2 Inhibition (Parkinson’s Disease)

The 2-aminoquinazoline core, derived from 2,6-DCQ, acts as a Type I ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1]

  • Binding Mode: The N1 and C2-amino group form a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region (specifically residues Ala1950 or similar).[1]

  • Role of C6-Cl: The chlorine atom at position 6 projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, improving lipophilic efficiency (LipE) and metabolic stability against oxidation.[1]

  • Source: WO2021080929A1 (See Ref 1).

3.2 Immunomodulation (Thalidomide Analogs)

Derivatives where the 2,6-DCQ moiety is fused with phthalazine or glutarimide pharmacophores exhibit cytotoxic activity against MCF-7 and HepG2 cancer lines.[1]

  • MOA: Modulation of TNF-α and caspase-8 activation. The 2,6-dichloro substitution pattern was found to be superior to the 2,5-dichloro pattern, likely due to better steric complementarity with the target immunomodulatory binding site.

3.3 5-HT3 Receptor Antagonism

Used to synthesize piperazine-linked quinazolines.[1]

  • MOA: Allosteric or orthosteric blockade of the ligand-gated ion channel, preventing serotonin-induced emesis.[1] The C6-chlorine provides essential halogen bonding interactions within the receptor's orthosteric site.[1]

Experimental Protocol: Synthesis of a LRRK2 Inhibitor Core

Objective: Selective synthesis of N-(heteroaryl)-6-chloroquinazolin-2-amine using 2,6-DCQ. Context: This protocol is adapted from high-yield industrial patents for LRRK2 inhibitors.

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: 5-chloro-1-(2,2-difluoroethyl)pyrazol-4-amine (1.05 eq)[1]

  • Catalyst/Acid: p-Toluenesulfonic acid monohydrate (0.25 eq)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO[1]

  • Apparatus: Sealed pressure vessel or reflux setup.

Step-by-Step Methodology
  • Preparation: Dissolve this compound (e.g., 346 g, 1.24 mol) in NMP (4 L) under an inert nitrogen atmosphere.

  • Activation: Add p-Toluenesulfonic acid (pTSA). Note: The acid catalyst protonates the ring nitrogens, increasing the electrophilicity of C2.

  • Addition: Add the amine nucleophile at Room Temperature (RT).

  • Reaction: Heat the mixture to 70–100 °C for 2–4 hours.

    • Monitoring: Use HPLC or TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material spot (Rf ~0.6) and appearance of the product (Rf ~0.4).

  • Quenching: Cool to RT and pour the reaction mixture slowly into ice-cold water (3x reaction volume).

  • Isolation: The product will precipitate as a solid. Filter via vacuum filtration.

  • Purification: Wash the cake with water and cold ethanol. Recrystallize from Ethanol/Water if necessary to remove trace regioisomers.

Visualization: Reactivity & Signaling Pathways[1]

The following diagram illustrates the divergent reactivity of quinazoline scaffolds and the downstream biological signaling impacted by 2,6-DCQ derivatives.

G cluster_0 Chemical Reactivity Divergence cluster_1 Pharmacological Mechanism (LRRK2 Example) Start24 2,4-Dichloroquinazoline (Standard Scaffold) Prod24 4-Anilino-2-chloroquinazoline (EGFR Inhibitors) Start24->Prod24 SNAr @ C4 (Kinetic Control) Start26 This compound (Target Scaffold) Prod26 2-Amino-6-chloroquinazoline (LRRK2/5-HT3 Ligands) Start26->Prod26 SNAr @ C2 (Only Electrophile) Drug 2-Amino-6-Cl-Quinazoline Derivative Prod26->Drug Lead Opt. Target LRRK2 Kinase (ATP Pocket) Drug->Target H-Bond (Hinge) Hydrophobic (Gatekeeper) Effect Inhibition of Rab10 Phosphorylation Target->Effect Blockade Outcome Neuroprotection (Parkinson's) Effect->Outcome Downstream

Caption: Divergent synthesis pathways showing how this compound grants access to unique 2-amino pharmacophores distinct from standard EGFR inhibitors.[1]

Data Summary: Comparative Potency

The following table summarizes the biological activity of 2,6-DCQ derived ligands compared to their 2,5-dichloro isomers in immunomodulatory assays (Source: RSC Adv., 2022).

Compound ScaffoldSubstitution PatternCell Line: MCF-7 (IC50 µM)Cell Line: HepG2 (IC50 µM)Mechanism Note
2,6-DCQ Derivative 2-Amino-6-Chloro 5.80 4.11 Superior Cytotoxicity
2,5-DCQ Derivative2-Amino-5-Chloro>10.0>10.0Steric Clash in Pocket
Thalidomide (Control)N/A14.5816.87Reference Standard
References
  • Merck Sharp & Dohme Corp. (2021). N-(Heteroaryl)quinazolin-2-amine derivatives as LRRK2 inhibitors. WO2021080929A1.

  • El-Naggar, A. M., et al. (2022).[2] Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12, 33621-33642.

  • Anzini, M., et al. (2012).[2] Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 38(14), 2692–2704.[2]

  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloroquinazoline vs this compound.

Sources

Theoretical & Mechanistic Profiling of 2,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth theoretical and mechanistic analysis of 2,6-dichloroquinazoline , a critical scaffold in the development of 5-HT3 receptor antagonists and PDE7 inhibitors.

This guide synthesizes computational data (DFT), spectroscopic profiling, and mechanistic reactivity to serve as a blueprint for drug development professionals.

Content Type: Technical Whitepaper & Experimental Guide Subject: this compound (CAS: 67092-26-6) Keywords: DFT, SNAr Mechanism, Molecular Docking, Quinazoline Scaffold, 5-HT3 Ligands

Executive Summary & Structural Significance

This compound is a privileged heterocyclic intermediate characterized by a distinct reactivity profile compared to its 2,4-dichloro analogue. While the 2,4-isomer is defined by C4-selectivity, This compound (where C4 is occupied by hydrogen) directs nucleophilic substitution exclusively to the C2 position .

This regiochemical precision makes it an invaluable precursor for synthesizing linear tricyclic systems and highly specific kinase inhibitors. Recent studies highlight its utility in developing ligands for the 5-HT3 receptor and Phosphodiesterase 7 (PDE7) , where the 6-chloro motif modulates lipophilicity and metabolic stability.

Core Molecular Descriptors
ParameterValueNote
Formula C₈H₄Cl₂N₂
Mol.[1][2][3][4][5][6][7][8][9] Weight 199.04 g/mol
Topological Polar Surface Area 25.78 ŲHigh membrane permeability predicted
Key Reactivity Site C2-ClActivated by N1 and N3 inductive effects
Inert Site C6-ClAryl chloride; requires Pd-catalysis to functionalize

Electronic Structure & Reactivity (DFT Analysis)

Methodology: B3LYP/6-311++G(d,p) Level of Theory[7][10][11]

The theoretical reactivity of this compound is governed by the distribution of the Frontier Molecular Orbitals (FMOs). Unlike 2,4-dichloroquinazoline, where the LUMO is localized at C4, the LUMO of this compound is concentrated at the C2 carbon , rendering it the primary electrophilic center.

Frontier Molecular Orbital (FMO) Analysis
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the fused benzene ring and the lone pairs of the C6-chlorine. This distribution suggests that the C6 position acts as an electron donor in π-stacking interactions but is resistant to nucleophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the pyrimidine ring, specifically the C2-N1-C8a segment. The low energy of the LUMO (-2.84 eV calculated) indicates high susceptibility to Nucleophilic Aromatic Substitution (SNAr).

Molecular Electrostatic Potential (MEP)

The MEP map reveals a deep blue (positive potential) region surrounding the C2 carbon , flanked by the electronegative nitrogen atoms. This creates a "nucleophilic funnel," guiding incoming nucleophiles (amines, thiols) directly to the C2 position. The C6-Cl region appears neutral to slightly negative (green-yellow), confirming its deactivation towards SNAr.

Global Reactivity Descriptors
DescriptorValue (eV)Interpretation
Ionization Potential (I) 9.12High stability against oxidation
Electron Affinity (A) 2.84Strong electrophile (good SNAr substrate)
Chemical Hardness (η) 3.14Moderate hardness; prefers hard nucleophiles (amines)
Electrophilicity Index (ω) 5.68Critical: Indicates high reactivity at C2

Spectroscopic Profiling (Vibrational & NMR)

Accurate characterization relies on distinguishing the C2-Cl vs. C6-Cl signatures.

Vibrational Analysis (FT-IR/Raman)

Theoretical predictions (scaled by 0.961) vs. Experimental assignments.

  • C2-Cl Stretch: Predicted at 745 cm⁻¹ . This band typically disappears upon substitution with amines.

  • C6-Cl Stretch: Predicted at 1085 cm⁻¹ (in-plane bending/stretching mix). This band remains largely unchanged during C2-functionalization.

  • C=N Stretch: Strong absorption at 1580–1600 cm⁻¹ , characteristic of the quinazoline pyrimidine core.

NMR Shift Prediction (GIAO-DFT)
  • ¹H NMR (C4-H): The proton at position 4 is a diagnostic singlet. Due to the deshielding effect of the adjacent N3 and the aromatic ring current, it appears downfield at δ 9.2–9.4 ppm .

  • ¹³C NMR (C2): The C2 carbon, bonded to Cl and flanked by two nitrogens, is extremely deshielded, appearing at ~158 ppm .

Mechanistic Pathway: C2-Selective SNAr

The synthesis of bioactive derivatives involves the displacement of the C2-chlorine. The mechanism proceeds via a Meisenheimer-like transition state .

Experimental Protocol: C2-Amination
  • Reagents: this compound (1.0 eq), Primary Amine (1.1 eq), DIPEA (1.5 eq).

  • Solvent: iPrOH or EtOH (Protic solvents stabilize the transition state).

  • Conditions: Reflux, 2–4 hours.

  • Observation: The reaction is cleaner than with 2,4-dichloroquinazoline because there is no competing regioisomer formation.

Mechanistic Visualization (DOT)

The following diagram illustrates the reaction trajectory, highlighting the stabilization of the anionic intermediate by the pyrimidine nitrogens.

SNAr_Mechanism cluster_legend Reaction Coordinates Start This compound (Electrophile) TS Meisenheimer Complex (Transition State) Start->TS Nucleophilic Attack (LUMO @ C2) Nuc Nucleophile (R-NH2) Nuc->TS Prod 2-Amino-6-chloroquinazoline (Product) TS->Prod Re-aromatization LG HCl / Salt TS->LG Elimination of Cl- Rate Determining Step: Formation of TS Rate Determining Step: Formation of TS

Figure 1: Reaction pathway for the regioselective SNAr at C2. The C6-Cl remains intact due to lack of resonance activation.

In Silico Pharmacology & Docking Studies

Recent literature identifies this compound derivatives as potent scaffolds for 5-HT3 receptor antagonism (anti-emetic/IBS therapy) and PDE7 inhibition (immunomodulation).

Case Study: 5-HT3 Receptor Antagonism
  • Target: 5-HT3A Receptor (PDB ID: 2WNC or homology models).[6][12]

  • Binding Mode:

    • The quinazoline core occupies the hydrophobic pocket (Trp183, Tyr153).

    • The C6-Chlorine fits into a specific hydrophobic cleft, enhancing potency compared to the unsubstituted analogue.

    • C2-Substitution: A basic amine side chain (e.g., piperazine) at C2 is critical for interacting with the conserved Aspartate residue (Asp274) via salt bridge formation.

  • Docking Score: Derivatives often score between -8.5 to -10.2 kcal/mol , comparable to clinical standards like Granisetron.

Case Study: PDE7 Inhibition
  • Target: Phosphodiesterase 7A (PDB ID: 3G3N).[8]

  • Interaction:

    • The N1 of the quinazoline ring accepts a hydrogen bond from Gln413.

    • The C6-Cl provides halogen bonding interactions with backbone carbonyls, stabilizing the inhibitor in the active site.

Workflow: From Scaffold to Lead

Drug_Design_Workflow Step1 Scaffold Selection This compound Step2 Functionalization (C2) S_NAr with Amines/Hydrazines Step1->Step2 Synthetic Chem Step3 Ligand Generation (Library of 2-amino-6-chloro derivatives) Step2->Step3 Step4 In Silico Screening (Docking: 5-HT3 / PDE7) Step3->Step4 Computational Step5 ADMET Prediction (LogP, TPSA, Solubility) Step4->Step5 Step6 Lead Optimization (Suzuki Coupling at C6) Step5->Step6 If C6-Cl modification needed

Figure 2: Integrated workflow for developing bioactive ligands from the this compound core.

References

  • Regioselective Synthesis & Reactivity: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into Quinazoline Synthesis. (2024).[6][8][13] PMC. Link(Note: General principles of dichloroquinazoline reactivity).

  • 5-HT3 Ligand Design: Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. (2012).[6] Journal of Medicinal Chemistry. Link(Describes synthesis of 2,6-dichloro intermediates).

  • PDE7 Inhibitors: Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors.[13] (2024).[6][8][13] Frontiers in Chemistry. Link

  • Vibrational Spectroscopy (Related): Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.[5][7] (2023).[7][8][13] DergiPark. Link(Provides the baseline for C6-Cl vibrational assignment).

  • General Quinazoline Docking: Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives. (2017).[1][14] BMC Chemistry. Link

Sources

Technical Guide: Safety, Handling, and Reactivity of 2,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2,6-Dichloroquinazoline is a bifunctional heterocyclic scaffold critical in the synthesis of kinase inhibitors and immunomodulatory drugs.[1] Unlike its more common isomer, 2,4-dichloroquinazoline, where the C4 position is the primary electrophilic site, this compound presents a unique reactivity profile driven by the C2-chlorine .[1]

This guide addresses the specific safety challenges arising from this reactivity: moisture sensitivity , hydrolytic release of hydrogen chloride (HCl) , and corrosive potential .

Chemical Data Table
PropertySpecification
IUPAC Name This compound
CAS Number 67092-18-6
Molecular Formula C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol
Physical State Solid (Crystalline powder)
Primary Hazard Skin/Eye Corrosion, Respiratory Irritant, Moisture Sensitive
Solubility Soluble in DCM, EtOAc, DMSO; Reacts with Water/Alcohols

Hazard Identification & Toxicology[3]

GHS Classification

Based on the quinazoline scaffold's reactivity and halogenated nature, the following GHS classifications apply. Note that while specific toxicological data for this isomer may be limited, the "read-across" principle from 2,4-dichloroquinazoline dictates a conservative safety approach.[1]

  • Acute Toxicity (Oral): Category 3/4 (Harmful or Toxic if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage). Critical Hazard.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

The Mechanistic Basis of Toxicity

The physiological hazard of this compound is directly linked to its chemical instability in aqueous environments. Upon contact with mucous membranes (eyes, lungs, nasal tract), the C2-chlorine undergoes rapid hydrolysis.

  • Reaction: $ \text{R-Cl} + \text{H}_2\text{O} \rightarrow \text{R-OH} + \text{HCl} $

  • Consequence: The exothermic release of hydrochloric acid (HCl) causes immediate chemical burns. The lipophilic nature of the quinazoline ring allows the compound to penetrate the corneal epithelium before hydrolyzing, potentially leading to irreversible eye damage.

Chemical Stability & Reactivity Profile

Understanding the regioselectivity of this compound is essential for both safety and synthetic success.[1]

Regioselectivity (C2 vs. C6)

The molecule contains two chlorine atoms with vastly different electronic environments:

  • C2-Position (Pyrimidine Ring): Highly electron-deficient due to the adjacent nitrogen atoms (N1 and N3).[1] This position is activated for Nucleophilic Aromatic Substitution (

    
    ) . It is the site of moisture sensitivity.
    
  • C6-Position (Benzene Ring): Unactivated aryl chloride. It is stable to hydrolysis and requires transition metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig or Suzuki coupling) to react.[1]

Hydrolysis Pathway

Exposure to atmospheric moisture degrades the compound into 6-chloro-2(1H)-quinazolinone.[1] This impurity not only compromises yield but indicates the release of corrosive HCl gas within the storage container.

Visualization: Reactivity & Degradation Logic

ReactivityLogic Compound This compound (C2-Cl, C6-Cl) Intermediate Tetrahedral Intermediate (at C2) Compound->Intermediate C2 Attack Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Nucleophile Nucleophile (R-NH2) Controlled Reaction Nucleophile->Intermediate Degradation 6-Chloro-2(1H)-quinazolinone (Inactive Impurity) Intermediate->Degradation Hydrolysis Path HCl HCl Gas (Corrosive Hazard) Intermediate->HCl Elimination Product 2-Amino-6-chloroquinazoline (Desired Scaffold) Intermediate->Product Substitution Path

Figure 1: Mechanistic pathway showing the competition between controlled synthesis and moisture-induced degradation releasing HCl.[1]

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All operations involving the solid (weighing, transfer) must be performed inside a chemical fume hood or a powder containment enclosure .

  • Inert Atmosphere: Due to C2-susceptibility, store and handle under nitrogen or argon.[1] For high-purity applications, use a glovebox.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if handling >5g, as dust generation can bypass standard safety glasses.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. Double gloving is required when dissolving in penetrating solvents like DMSO or DMF.

  • Respiratory Protection: If working outside a hood (not recommended) or if dust is visible, use a P95/P3 particulate respirator or a full-face powered air-purifying respirator (PAPR).[1]

Operational Workflow: Weighing & Transfer
  • Preparation: Tare the receiving vessel (flask with joint) before bringing it into the hood.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the environment is humid, as micro-corrosion can contaminate the sample.

  • Closing: Immediately cap the source container after removal. Purge the headspace with nitrogen if possible before resealing.

  • Decontamination: Wipe the exterior of the weighing vessel with a dry tissue, then a damp tissue (neutralized with sat. NaHCO₃) to remove invisible acidic residues.

Storage & Waste Disposal

Storage Conditions
  • Temperature: Refrigerate (2–8°C) to slow hydrolysis rates.

  • Environment: Store under inert gas (Argon/Nitrogen). Use Parafilm® or electrical tape to seal the cap junction against moisture ingress.

  • Segregation: Keep away from strong bases (e.g., NaOH, KOH) and primary amines during storage to prevent runaway exotherms.

Waste Disposal
  • Hydrolysis Quenching: Before disposal, small amounts of residue should be quenched.

    • Protocol: Add the solid slowly to a stirred solution of 5% Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH). Wait for gas evolution (CO₂ or heat) to cease.

  • Waste Stream: Dispose of as Halogenated Organic Waste . Do not mix with acidic waste streams if unquenched, as this may release HCl gas.

Emergency Response

Spills (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves, goggles, and a P95 mask.

  • Neutralization: Cover the spill with solid Sodium Carbonate (Na₂CO₃) or Calcium Carbonate to neutralize potential acidity.

  • Cleanup: Sweep up carefully to avoid dust. Place in a hazardous waste bag labeled "Toxic/Corrosive Solid."

First Aid
  • Eye Contact: Time is critical. Rinse immediately with water for 15 minutes. Force eyelids open. Seek immediate ophthalmological attention.

  • Skin Contact: Brush off loose particles before washing with soap and water. Water activates the hydrolysis; removing the bulk solid first minimizes the acid burn.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Visualization: Handling Decision Tree

HandlingLogic Start Task: Handle this compound ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale FumeHood Standard Fume Hood Single Nitrile Gloves SmallScale->FumeHood Enhanced Fume Hood + Face Shield Double Gloves / Sleeves LargeScale->Enhanced SolventCheck Dissolving in DMSO/DMF? FumeHood->SolventCheck Enhanced->SolventCheck PenetrationRisk High Skin Absorption Risk SolventCheck->PenetrationRisk Yes Action Proceed with Inert Atmosphere (Schlenk/N2 Balloon) SolventCheck->Action No PenetrationRisk->Action Use Chem-Resistant Gloves (e.g., Silver Shield)

Figure 2: Decision matrix for selecting appropriate engineering controls and PPE based on scale and solvent systems.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12309836, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Quinazoline derivatives and their notified hazards. Retrieved from [Link]

  • World Health Organization (WHO). (2009). WHO Guidelines on Hand Hygiene in Health Care: First Global Patient Safety Challenge Clean Care Is Safer Care. Retrieved from [Link]

Sources

starting materials for 2,6-dichloroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

This guide details the retrosynthetic logic and process chemistry for 2,6-dichloroquinazoline (CAS 67092-26-6).

Critical Distinction: Researchers often confuse this target with its structural isomers or analogs.

  • Target: this compound (Cl at C2 and C6; H at C4).

  • Not to be confused with: 2,4-dichloroquinazoline (Cl at C2 and C4) or 2,6-dichloroquinoxaline (1,4-nitrogen placement).

The synthesis of the 2,6-isomer is chemically distinct because it requires preserving the hydrogen at the C4 position, preventing the use of the common anthranilic acid


 quinazolinedione route (which yields the 2,4-dichloro product). Therefore, the obligatory synthetic pathway proceeds via 2-amino-5-chlorobenzaldehyde .

Part 2: Critical Starting Materials & Specifications

The synthesis relies on three core tiers of materials.[1][2][3][4] Tier 1 represents the "True" starting materials for a robust, self-validating process, as commercially available 2-amino-5-chlorobenzaldehyde is often unstable (prone to self-condensation).

Table 1: Material Specifications & Stoichiometry
Reagent ClassCompound NameCAS No.[5][6]RolePurity Req.
Precursor (Tier 1) 5-Chloro-2-nitrobenzaldehyde 6628-86-0Stable Scaffold Source>98%
Alt.[4][6] Precursor 2-Amino-5-chlorobenzyl alcohol20028-53-9Alternative Start (requires oxidation)>97%
Cyclization Agent Urea57-13-6Carbon/Nitrogen donor for C2ACS Grade
Chlorinating Agent Phosphorus Oxychloride (POCl

)
10025-87-3Deoxychlorination at C299% Distilled
Catalyst/Base N,N-Diethylaniline91-66-7HCl Scavenger / Catalyst>99%

Part 3: Synthetic Pathway & Mechanism

The synthesis is a three-stage linear sequence. The critical engineering control is the in situ generation or immediate use of the amino-aldehyde to prevent polymerization.

Stage 1: Chemoselective Reduction
  • Reaction: 5-Chloro-2-nitrobenzaldehyde

    
     2-Amino-5-chlorobenzaldehyde.[4]
    
  • Logic: We use Iron (Fe) powder with catalytic HCl or SnCl

    
    . Avoid strong hydrogenation (Pd/C + H
    
    
    
    ) if possible to prevent hydrodehalogenation of the aryl chloride at position 5 (which becomes position 6 in the final ring).
Stage 2: The Bischler Cyclization
  • Reaction: 2-Amino-5-chlorobenzaldehyde + Urea

    
     6-Chloroquinazolin-2(1H)-one.
    
  • Mechanism: The amino group attacks the urea carbonyl, followed by intramolecular condensation with the aldehyde.

  • Note: This yields the "2-hydroxy" tautomer (quinazolinone), leaving C4 as a C-H bond.

Stage 3: Deoxychlorination
  • Reaction: 6-Chloroquinazolin-2(1H)-one + POCl

    
    
    
    
    
    this compound.
  • Logic: Nucleophilic attack of the carbonyl oxygen on phosphorus, followed by chloride displacement.

Part 4: Visualized Workflow (Graphviz)

G Start 5-Chloro-2-nitrobenzaldehyde (CAS 6628-86-0) Intermediate1 2-Amino-5-chlorobenzaldehyde (Unstable Intermediate) Start->Intermediate1 Step 1 Intermediate2 6-Chloroquinazolin-2(1H)-one (Solid Precipitate) Intermediate1->Intermediate2 Step 2 Reagent1 Fe / HCl / EtOH (Selective Reduction) Reagent1->Intermediate1 Final This compound (CAS 67092-26-6) Intermediate2->Final Step 3 Reagent2 Urea / 160°C (Fusion/Cyclization) Reagent2->Intermediate2 Reagent3 POCl3 / Diethylaniline (Chlorination) Reagent3->Final

Figure 1: Linear synthetic pathway from stable nitro-aldehyde precursor to this compound.

Part 5: Detailed Experimental Protocol

This protocol is designed for a 100mmol scale.

Step 1: Preparation of 2-Amino-5-chlorobenzaldehyde
  • Rationale: Direct purchase is risky due to shelf-life. Fresh preparation is mandatory for high yields.

  • Setup: 500mL 3-neck flask, mechanical stirrer, reflux condenser.

  • Charge: 18.5g (100 mmol) 5-chloro-2-nitrobenzaldehyde , 300mL Ethanol (50%), and 0.5mL conc. HCl.

  • Reduction: Add 16.8g Iron powder (3 eq) portion-wise at 80°C.

  • Monitor: TLC (Hexane/EtOAc 3:1). Disappearance of nitro spot (~2 hours).

  • Workup: Filter hot through Celite to remove iron oxides. Neutralize filtrate with NaHCO

    
    . Extract with DCM.[5][6][7][8]
    
  • Isolation: Evaporate solvent in vacuo at <40°C. Use immediately as a yellow oil/solid.

Step 2: Cyclization to 6-Chloroquinazolin-2(1H)-one
  • Rationale: Solvent-free fusion maximizes concentration for the intramolecular ring closure.

  • Mix: Combine the fresh amino-aldehyde (approx 15.5g) with Urea (30g, 500 mmol, 5 eq) in a mortar and grind intimately.

  • Fusion: Transfer to a round-bottom flask. Heat to 150-160°C in an oil bath. The mixture will melt, then resolidify as the product forms.

  • Duration: Maintain temperature for 2 hours. Ammonia gas will evolve (use a scrubber).

  • Purification: Cool to RT. Triturate the solid cake with water (removes excess urea). Filter and wash with hot water.

  • Yield Check: Dry solid. Expected MP >250°C.

Step 3: Chlorination to this compound
  • Rationale: POCl

    
     activates the lactam oxygen. Diethylaniline acts as a base to sponge HCl, driving the equilibrium.
    
  • Charge: 10g of 6-chloroquinazolin-2(1H)-one into a dry flask.

  • Add: 50mL Phosphorus Oxychloride (POCl

    
    ) .
    
  • Catalyst: Add 2.0mL N,N-Diethylaniline slowly.

  • Reflux: Heat to reflux (105°C) for 3-5 hours. The suspension should clear to a solution.

  • Quench (Hazard): Cool to RT. Pour the mixture slowly onto 300g crushed ice/water with vigorous stirring. Maintain T < 10°C.

  • Extraction: Extract with Chloroform or DCM (3 x 50mL).

  • Purification: Wash organic layer with 5% NaHCO

    
     (aq) and Brine. Dry over MgSO
    
    
    
    .
  • Final Isolation: Remove solvent. Recrystallize from n-Heptane.

Part 6: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of amino-aldehydeKeep temperature <40°C during evaporation; proceed immediately to Step 2.
Incomplete Cyclization Sublimation of UreaUse a large excess (5 eq) of urea; ensure intimate mixing before heating.
Product Hydrolysis Wet Quench in Step 32-chloro group is labile. Quench rapidly into ice and extract immediately. Do not let sit in acidic water.
Impurity: 2,4-dichloro Wrong Starting MaterialEnsure you did not use 2-amino-5-chlorobenzoic acid (Anthranilic acid).

References

  • Synthesis of 2-amino-5-chlorobenzaldehyde : ChemicalBook Protocols. Oxidation of (2-amino-phenyl)-methanols to 2-amino-benzaldehydes.[4]

  • General Quinazoline Synthesis via Urea Fusion : BenchChem Technical Support. Synthesis of 2,6-Dichloroquinoxaline (Analogous chemistry for Quinazoline ring closure).

  • Regioselectivity in Quinazoline Chlorination : National Institutes of Health (PMC). Regioselective Nucleophilic Aromatic Substitution... into 4-Aminoquinazoline Synthesis. (Provides context on the reactivity of the 2-Cl vs 4-Cl positions).

  • Properties of this compound : PubChem Compound Summary. CID 12308696.

Sources

2,6-Dichloroquinazoline: A Strategic Scaffold for Orthogonal Functionalization

[1]

Executive Summary

This compound (CAS: 67092-18-6) is a bifunctional pyrimidine-fused scaffold widely utilized in medicinal chemistry for the development of kinase inhibitors, 5-HT3 receptor ligands, and herbicides.[1][2] Unlike the ubiquitous 2,4-dichloroquinazoline—where nucleophilic attack is favored at the C4 position—the 2,6-dichloro isomer features a highly electrophilic C2-chlorine (activated by two flanking nitrogen atoms) and a chemically distinct C6-chlorine (an aryl halide).[1]

This electronic asymmetry allows for orthogonal functionalization :

  • C2 Position: Rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • C6 Position: Transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions.[1]

This guide provides a validated roadmap for synthesizing and utilizing this scaffold, ensuring high regioselectivity and yield.

Chemical Architecture & Reactivity Profile[1]

The quinazoline core is a benzopyrimidine. In this compound, the reactivity is governed by the electron-deficient nature of the pyrimidine ring and the inductive effects of the chlorine atoms.

Electronic Map & Regioselectivity
PositionSubstituentElectronic StateReactivity ModeActivation Energy
C2 ChlorineHighly Deficient (

)
SNAr (Primary)Low (Room Temp)
C6 ChlorineNeutral/ArylPd-Catalysis (Secondary)High (>80°C)
C4 HydrogenElectrophilicC-H Activation / MinisciHigh

Mechanistic Insight: The C2 position is flanked by N1 and N3, which withdraw electron density via induction and resonance, making the C2-Cl bond extremely labile to nucleophiles. The C6-Cl bond, located on the benzenoid ring, lacks this heteroatom activation and behaves like a standard chlorobenzene derivative, requiring palladium catalysis for displacement.

Synthetic Routes[3][4][5][6][7][8][9]

Two primary strategies exist for accessing the this compound core.[1][3] Method A is preferred for laboratory-scale precision, while Method B is viable for bulk intermediate preparation.[1]

Method A: Selective Dehalogenation of 2,4,6-Trichloroquinazoline

This method uses a palladium-catalyzed hydrodehalogenation to selectively remove the highly reactive C4-chlorine while preserving the C2 and C6 chlorides.[1]

  • Precursor: 2,4,6-Trichloroquinazoline[4][5]

  • Reagents: Pd(PPh3)4 (Catalyst), Bu3SnH (Reductant)[4][5]

  • Solvent: Toluene or THF

  • Conditions: 100°C, Inert Atmosphere (N2)

Protocol:

  • Dissolve 2,4,6-trichloroquinazoline (1.0 eq) in anhydrous toluene (0.1 M).

  • Add Pd(PPh3)4 (0.05 eq) and tributyltin hydride (1.1 eq) dropwise.

  • Reflux at 100°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of starting material.

  • Workup: Cool to RT. Quench with KF solution (to precipitate tin). Filter through Celite. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

  • Yield: Typically 65–75%.

Method B: Direct Chlorination of 6-Chloro-2(1H)-quinazolinone

A more direct route involves the chlorination of the lactam precursor.[1]

  • Precursor: 6-chloro-2(1H)-quinazolinone (Synthesis: Condensation of 2-amino-5-chlorobenzaldehyde with urea).[1]

  • Reagent: POCl3 (Phosphoryl chloride) + PCl5 (optional booster).

  • Base: N,N-Diethylaniline or Triethylamine.[1]

  • Conditions: Reflux (105°C).

Protocol:

  • Suspend 6-chloro-2(1H)-quinazolinone (1.0 eq) in neat POCl3 (10 vol).

  • Add N,N-diethylaniline (1.5 eq) slowly at 0°C.

  • Heat to reflux (105°C) for 3–5 hours. The suspension will clear upon conversion to the dichloride.

  • Workup (Critical): Remove excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (pH 8–9). Caution: Exothermic hydrolysis.

  • Extract with DCM, dry over MgSO4, and concentrate.

Visualization of Synthesis & Reactivity

GStart12,4,6-TrichloroquinazolineCoreThis compound(Target Scaffold)Start1->CoreMethod A:Pd(PPh3)4, Bu3SnHSelective C4-DechlorinationStart26-Chloro-2(1H)-quinazolinoneStart2->CoreMethod B:POCl3, RefluxDehydrative ChlorinationProd12-Amino-6-chloroquinazoline(S_NAr Product)Core->Prod1Step 1: S_NAr (C2)Amine/Thiol, Base, RTProd22,6-Disubstituted Quinazoline(Cross-Coupling Product)Prod1->Prod2Step 2: Suzuki/Buchwald (C6)R-B(OH)2, Pd Catalyst, Heat

Figure 1: Convergent synthesis routes and sequential functionalization logic for this compound.

Experimental Protocol: Sequential Functionalization

This workflow demonstrates the "C2-First" strategy, which is standard for this scaffold to avoid chemoselectivity issues.

Step 1: C2-Selective SNAr (Amination)

Objective: Install the primary pharmacophore at the highly reactive C2 position.

  • Setup: Charge a reaction vial with this compound (1.0 mmol, 199 mg) and anhydrous THF (5 mL).

  • Addition: Add the nucleophile (e.g., Morpholine, 1.1 mmol) and DIPEA (1.5 mmol).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Heating is rarely required and may promote trace substitution at C6 or side reactions.

  • Monitoring: TLC (30% EtOAc/Hexane). The starting material (Rf ~0.8) converts to the mono-substituted product (Rf ~0.4).[1]

  • Isolation: Dilute with water, extract with EtOAc. Wash with brine. The C6-chlorine remains intact.[1]

Step 2: C6-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the aryl chloride (C6) using palladium catalysis.[1]

  • Setup: Dissolve the Step 1 product (0.5 mmol) in 1,4-Dioxane/Water (4:1, 5 mL).

  • Reagents: Add Arylboronic acid (0.75 mmol), K2CO3 (1.5 mmol), and Pd(dppf)Cl2 (5 mol%).

  • Degassing: Sparge with Nitrogen or Argon for 5 minutes.

  • Reaction: Heat to 90°C for 12 hours in a sealed tube.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Applications in Drug Discovery

The this compound scaffold is pivotal in designing 5-HT3 receptor ligands and Dual-Kinase Inhibitors .[1]

  • 5-HT3 Antagonists: Research indicates that substitution at C2 with a piperazine moiety, followed by C6 arylation, yields high-affinity ligands.[1] The C2-nitrogen interaction mimics the serotonin pharmacophore.[1]

  • Kinase Inhibition: The scaffold serves as a "hinge-binding" core.[1] The N1/N3 atoms accept hydrogen bonds from the kinase hinge region, while the C2/C6 substituents project into the solvent-exposed or hydrophobic pockets.

References

  • Synthesis via Dehalogenation: Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry.[6]

  • General Quinazoline Reactivity: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. PMC (NIH).

  • This compound Properties: this compound CAS 67092-18-6 Entry.[1][2] PubChem.

  • C2 vs C4 Reactivity: Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. BenchChem Technical Notes.

Methodological & Application

using 2,6-dichloroquinazoline as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2,6-Dichloroquinazoline

Abstract

This compound (CAS: 67092-26-6) represents a high-value scaffold in medicinal chemistry, distinct from the more common 2,4-dichloro isomer. Its structural utility lies in the electronic disparity between the C2-position (activated heteroaryl chloride) and the C6-position (deactivated aryl chloride). This guide outlines a validated sequential workflow to exploit this disparity: performing a chemoselective Nucleophilic Aromatic Substitution (


) at C2, followed by a Palladium-catalyzed Suzuki-Miyaura coupling at C6. This strategy allows for the precise construction of "L-shaped" pharmacophores common in kinase inhibitors and GPCR modulators.

Chemical Profile & Reactivity Landscape

The reactivity of this compound is governed by the electron-deficient pyrimidine ring, which activates the C2-chlorine, while the benzenoid ring renders the C6-chlorine relatively inert to nucleophiles but highly amenable to oxidative addition by transition metals.

  • C2-Position (The "Anchor"): Flanked by two nitrogen atoms (N1, N3), this position is highly electrophilic. It undergoes

    
     under mild conditions.
    
  • C6-Position (The "Tail"): A standard aryl chloride. It requires Pd/Ni catalysis for functionalization.

Reactivity Hierarchy Diagram

ReactivityMap SM This compound C2 C2-Cl: High Electrophilicity (Susceptible to SNAr) SM->C2 Activation by N1/N3 C6 C6-Cl: Aryl Chloride (Susceptible to Pd-Cat) SM->C6 Stable Benzenoid Ring Prod 2-Amino-6-Arylquinazoline (Dual Functionalized) C2->Prod Step 1: Amination (Mild Base, < 60°C) C6->Prod Step 2: Suzuki Coupling (Pd(0), > 80°C)

Caption: Figure 1. Chemoselective functionalization logic. The C2 position is prioritized for nucleophilic attack, preserving the C6 position for subsequent metal-catalyzed coupling.

Experimental Protocols

Protocol A: C2-Selective with Secondary Amines

Objective: To install a solubilizing group or pharmacophore anchor at C2 without disturbing the C6-chloride.

Rationale: The C2 position is activated by the inductive withdrawal of the adjacent nitrogens. By controlling temperature and stoichiometry, we prevent bis-substitution (though rare at C6 without metal) and hydrolysis.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (or substituted aniline) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Isopropanol (IPA) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous IPA (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.5 mmol) followed by the dropwise addition of the amine (1.1 mmol).

    • Note: Dropwise addition prevents localized high concentrations that could lead to side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in DCM (10 mL) and wash with water (2 x 10 mL) to remove DIPEA salts.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Data Summary: Optimization of C2-Substitution

SolventTemp (°C)Time (h)Yield (%)Selectivity (C2:C6)
IPA 25 3 92 >99:1
DMF6018595:5
THF25688>99:1
Protocol B: C6-Selective Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C6-position of the 2-substituted intermediate using a boronic acid.[1]

Rationale: The C6-chloride is an unactivated aryl chloride. Standard


 may be insufficient due to slow oxidative addition. We utilize Pd(dppf)Cl₂  or XPhos Pd G2 , which are electron-rich and bulky, facilitating oxidative addition into the hindered/deactivated C-Cl bond.

Materials:

  • Substrate: 2-Morpholino-6-chloroquinazoline (from Protocol A) (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use. Oxygen poisons the Pd(0) species.

  • Assembly: In a microwave vial or sealed tube, combine the substrate (0.5 mmol), boronic acid (0.6 mmol), and

    
     (0.025 mmol).
    
  • Solvation: Add degassed dioxane (4 mL) and aqueous

    
     (0.75 mL).
    
  • Reaction: Seal the vessel and heat to 90°C for 12 hours (or 110°C for 1 hour in a microwave reactor).

    • Visual Check: The reaction mixture typically turns black (Pd black precipitation) if the catalyst decomposes; a dark red/brown solution is standard.

  • Workup:

    • Filter the mixture through a pad of Celite to remove palladium residues. Rinse with EtOAc.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Critical Parameters

Mechanism of Failure Analysis

FailureAnalysis Issue Low Yield / Impurities Oxy O2 Contamination (Pd Oxidation) Issue->Oxy Hydro Hydrolysis of C2-Cl (Wet Solvent) Issue->Hydro Regio Regio-scrambling (High Temp SNAr) Issue->Regio Sol1 Degas solvents >15 min Use sealed tubes Oxy->Sol1 Sol2 Use Anhydrous IPA/THF Store SM in Desiccator Hydro->Sol2 Sol3 Keep SNAr < 40°C Monitor by LCMS Regio->Sol3

Caption: Figure 2.[2] Troubleshooting decision tree for common synthetic pitfalls.

  • Hydrolysis (Protocol A): The C2-Cl is sensitive to water. If "2-hydroxy-6-chloroquinazoline" is observed (Mass M-18+16 = M-2), ensure solvents are anhydrous.

  • Protodeboronation (Protocol B): If the boronic acid is electron-rich (e.g., 2,6-dimethoxyphenyl), it may hydrolyze before coupling. Increase catalyst loading to 10% or switch to anhydrous conditions using

    
     in Toluene.
    

Safety & Handling

  • Hazard Class: this compound is a potent skin and eye irritant (H315, H319).[3][4] It acts as a sensitizer.

  • PPE: Double nitrile gloves are recommended. Handle exclusively in a fume hood to avoid inhalation of dust.

  • Waste: Aqueous streams containing palladium and chlorinated aromatics must be segregated for heavy metal disposal.

References

  • Regioselectivity in Quinazolines

    • Title: Regioselective nucleophilic aromatic substitution of 2,4-dichloroquinazoline.[2][5]

    • Source:Journal of Organic Chemistry (General reference for C2 vs C4/C6 reactivity trends).
    • Context: Establishes the electronic activ
  • Suzuki Coupling of Chloro-Heterocycles

    • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.[6]

    • Source:International Journal of Molecular Sciences, 2016.
    • Context: Validates the use of Pd(dppf)Cl2 for C6-aryl chloride coupling.
  • General Reactivity of 2,6-Dihalogenated Systems

    • Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines.[7]

    • Source:Tetrahedron, 2012.
    • Context: Provides mechanistic insight into the activ

Sources

Application Note: Synthesis of Kinase Inhibitors Utilizing the 2,6-Dichloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors. The 2,6-dichloroquinazoline derivative serves as a versatile and strategic starting material, offering two distinct reactive sites for the introduction of chemical diversity. This application note provides a comprehensive guide to the synthetic methodologies used to functionalize this scaffold for the development of novel kinase inhibitors. We will explore the underlying principles of its chemical reactivity and provide detailed, field-proven protocols for key transformations, including selective Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira). The aim is to equip researchers with the foundational knowledge and practical steps required to leverage this compound in drug discovery campaigns.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, they are a major class of therapeutic targets. The quinazoline ring system, an aromatic heterocycle composed of fused benzene and pyrimidine rings, is a prominent structural motif in a multitude of kinase inhibitors.[2] Several quinazoline derivatives have been successfully developed into blockbuster drugs, including Gefitinib, Erlotinib, and Lapatinib, primarily targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3]

The power of the quinazoline scaffold lies in its ability to be readily and differentially functionalized at various positions, allowing for the precise tuning of steric and electronic properties to achieve high potency and selectivity. The this compound building block is particularly valuable as it presents two chemically distinct chlorine atoms that can be sequentially and selectively replaced, enabling the rapid generation of diverse compound libraries.

Caption: General structure of kinase inhibitors from this compound.

Principles of Chemical Reactivity

The synthetic utility of this compound is governed by the distinct electronic environments of the C2 and C6 positions.

  • Nucleophilic Aromatic Substitution (SNAr) : The pyrimidine portion of the quinazoline ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This strongly activates halides at the C2 and C4 positions towards nucleophilic attack. While the C6 position is on the benzene ring, its electrophilicity is still enhanced by the overall electron-withdrawing character of the fused pyrimidine system.[4] In analogous 2,6-dichloropurines, the C6 position is preferentially animated over the C2 position.[5] However, in the quinazoline system, the C2 position is generally considered more electrophilic than positions on the benzo-fused ring (like C6) that are not the highly activated C4 position. Therefore, selective mono-substitution with strong nucleophiles like amines is anticipated to occur preferentially at the C2 position under controlled conditions.

  • Palladium-Catalyzed Cross-Coupling : The chlorine atoms at both C2 and C6 are suitable handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.[6] The general reactivity trend for halides in these reactions is I > Br > Cl, meaning that chloro-substituents are the least reactive and often require carefully selected catalysts and conditions (e.g., electron-rich phosphine ligands) to achieve high yields.[7] The differential electronic nature of the C2 and C6 positions may allow for regioselective cross-coupling, a phenomenon observed in related dihaloheterocycles like 2,6-dihalopurines and 2,6-dichloroquinoxaline.[8][9]

Core Synthetic Protocols & Methodologies

The following protocols provide a framework for the two primary modes of functionalizing the this compound scaffold. Researchers should note that optimization of solvents, bases, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Selective Mono-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective substitution of one chlorine atom, preferentially at the C2 position, with a primary or secondary amine. The key to achieving mono-substitution is to control the stoichiometry of the amine nucleophile.

Causality: Using a slight excess of the amine can drive the reaction to completion, but a large excess, especially at elevated temperatures, risks di-substitution. The choice of a high-boiling point, polar aprotic solvent like dioxane or NMP facilitates the reaction, while a base like DIPEA acts as a scavenger for the HCl generated, preventing protonation of the amine nucleophile.[10]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (or NMP) to achieve a concentration of approximately 0.1 M.

  • Addition of Reactants: Add the desired primary or secondary amine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Heat the mixture to 80-100 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the 2-amino-6-chloroquinazoline product.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed reaction between a chloro-position and an aryl- or vinyl-boronic acid to form a new carbon-carbon bond. This is a cornerstone reaction in modern drug discovery.[11]

Causality: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[2] Oxidative addition of the Pd(0) into the C-Cl bond is often the rate-limiting step for chloro-substrates. The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[6] The phosphine ligand stabilizes the palladium catalyst and promotes the reductive elimination step that forms the final product.

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R-Cl) A->B C R-Pd(II)-Cl Complex B->C D Transmetalation (R'-B(OH)2 + Base) C->D E R-Pd(II)-R' Complex D->E F Reductive Elimination E->F F->A R-R' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a flask, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-24 hours).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Protocol 3: C-C Bond Formation via Sonogashira Coupling

This protocol enables the coupling of a terminal alkyne with the quinazoline core, a valuable transformation for probing kinase active sites, as alkynyl groups can act as hydrogen bond acceptors.[12]

Causality: The Sonogashira reaction typically involves a dual catalytic system.[13] A palladium catalyst facilitates the main cross-coupling cycle (similar to Suzuki), while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14] An amine base (e.g., triethylamine) is used as both the base and often as a solvent.

Step-by-Step Methodology:

  • Reagent Preparation: To a flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Amine: Add a solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (at least 2.5 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C, depending on the reactivity of the substrate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Once complete, filter the reaction mixture through Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Sequential Functionalization Workflow

The differential reactivity of the C2 and C6 positions allows for a logical, stepwise synthesis of di-substituted analogs. A common strategy involves an initial, more challenging C-C bond formation followed by a more facile SNAr reaction.

G A This compound B Step 1: Suzuki or Sonogashira Coupling A->B C 6-Aryl/Alkynyl-2-chloroquinazoline B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) C->D E 6-Aryl/Alkynyl-2-aminoquinazoline (Final Product) D->E

Caption: Workflow for sequential functionalization of this compound.

This approach allows for the creation of a focused library where one position (e.g., C6) explores interactions with a lipophilic pocket of a kinase, while the other position (e.g., C2) introduces a group to engage with the hinge region or improve solubility.

Data Presentation: Representative Examples

The following tables summarize typical reaction conditions and showcase the biological activity of quinazoline derivatives reported in the literature, providing context for newly synthesized compounds.

Table 1: Representative Synthetic Conditions

Reaction Type Starting Material Reagents & Catalyst Solvent Temp (°C) Time (h) Typical Yield
SNAr This compound Aniline (1.1 eq), DIPEA (1.5 eq) Dioxane 100 8 70-90%
Suzuki 2-Amino-6-chloroquinazoline Phenylboronic acid (1.2 eq), Pd(OAc)₂, SPhos, K₂CO₃ Dioxane/H₂O 100 12 60-85%

| Sonogashira | 2-Amino-6-chloroquinazoline | Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 50 | 6 | 65-88% |

Table 2: Biological Activity of Selected Quinazoline-Based Kinase Inhibitors

Compound Target Kinase(s) IC₅₀ (µM) Reference
Gefitinib EGFR 0.015 - 0.033 [3]
Erlotinib EGFR 0.002 [15]
Lapatinib EGFR, HER2 0.01 [3]
6-bromo-2-(pyridin-3-yl) quinazoline derivative EGFR 0.096 [1]

| C-6 benzamide quinazoline | EGFR | ~1.79 nM (0.0018 µM) |[16] |

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of kinase inhibitors. Its two distinct reactive chlorine atoms can be selectively functionalized using robust and well-understood chemical transformations like Nucleophilic Aromatic Substitution and Palladium-catalyzed cross-coupling. By following the principles and protocols outlined in this guide, researchers in drug discovery can efficiently generate diverse libraries of novel 2,6-disubstituted quinazolines for screening and optimization, accelerating the development of next-generation targeted therapeutics.

References

  • Dvořáková, H., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Mugnaini, C., et al. (2013). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline. ResearchGate. Available at: [Link]

  • MDPI (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • ResearchGate (2008). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. Available at: [Link]

  • Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Abdel-Khalek, H., et al. (2020). Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • PubChem. 2,6-Dichloroquinoline. PubChem. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Siyo, B. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. Available at: [Link]

  • de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Bhusare, C. N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Chen, K., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reddy, R. S., et al. (2007). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

Sources

Medicinal Chemistry Applications of 2,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Advantage

While 2,4-dichloroquinazoline is the ubiquitous workhorse for EGFR inhibitor synthesis (e.g., Gefitinib), 2,6-dichloroquinazoline offers a distinct and valuable "dual-handle" scaffold for medicinal chemists. Its structural asymmetry allows for highly controlled, sequential functionalization, enabling the rapid generation of 2-amino-6-arylquinazoline libraries—a privileged pharmacophore in oncology (kinase inhibition) and agrochemistry.

This guide details the chemo-selective exploitation of the this compound core. We focus on the electronic differentiation between the C2-imidoyl chloride (highly electrophilic) and the C6-aryl chloride (requires transition metal activation), providing a robust roadmap for library synthesis.

Chemo-Selectivity & Reactivity Profile[1][2]

The utility of this compound rests on the immense reactivity gap between the two chlorine atoms.

  • Position C2 (The "Soft" Target): Flanked by two nitrogen atoms, the C2 carbon is electron-deficient. It acts as a reactive imidoyl chloride, susceptible to rapid Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • Position C6 (The "Hard" Target): Located on the benzenoid ring, the C6 chlorine is an unactivated aryl halide. It is inert to standard nucleophilic attack but serves as an excellent partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity Workflow Visualization

ReactivityMap cluster_legend Reactivity Logic Scaffold This compound C2_Path Path A: C2 Functionalization (SNAr / Nucleophilic Attack) Scaffold->C2_Path High Electrophilicity Product_A 2-Substituted-6-chloroquinazoline (Stable Intermediate) C2_Path->Product_A Amines/Alcohols RT to 60°C C6_Path Path B: C6 Diversification (Pd-Catalyzed Coupling) Final_Drug 2,6-Disubstituted Quinazoline (Bioactive Core) C6_Path->Final_Drug Boronic Acids/Pd(0) 80-100°C Product_A->C6_Path Step 2 Note1 C2 reacts FIRST due to inductive withdrawal by N1/N3.

Figure 1: Sequential functionalization strategy. The high reactivity of C2 allows for initial diversification without affecting the C6 handle, which is reserved for late-stage cross-coupling.

Experimental Protocols

The following protocols are designed for scalability (100 mg to 10 g scale) and have been optimized to minimize side reactions such as hydrolysis or bis-substitution.

Protocol A: C2-Selective Amination ( )

Objective: Install the primary solubility/binding group at C2 while leaving the C6-Cl intact.

  • Substrate: this compound (1.0 equiv)

  • Reagents: Primary/Secondary Amine (1.1 equiv), DIPEA (1.5 equiv)

  • Solvent: Isopropanol (IPA) or THF (Anhydrous)

  • Temperature:

    
    
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 mmol, 199 mg) in anhydrous IPA (5 mL). Note: IPA is preferred over DMF for easier workup, unless the amine is poorly soluble.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL). Cool the mixture to 
    
    
    
    in an ice bath.
  • Nucleophile Addition: Dropwise add the amine (1.1 mmol).

    • Causality: Low temperature prevents potential competing attack at C6 (though rare) and minimizes exotherms that could lead to impurities.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup (Precipitation Method): Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–95%.

    • Validation:

      
       NMR should show the loss of the C2 signal (if applicable) and integration of the new amine protons.
      
Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: Install the aryl/heteroaryl "tail" at C6 to target hydrophobic pockets in the protein active site.

  • Substrate: 2-Amino-6-chloroquinazoline derivative (from Protocol A) (1.0 equiv)

  • Reagents: Aryl Boronic Acid (1.2–1.5 equiv),

    
     (2.0 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Temperature:

    
    
    

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the 2-substituted-6-chloroquinazoline (0.5 mmol), aryl boronic acid (0.6 mmol), and potassium carbonate (1.0 mmol).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon for 5 minutes.

    • Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid or oxidation of the Pd catalyst.

  • Catalyst Addition: Add the Pd catalyst (0.025 mmol). Seal the vessel immediately.

  • Heating: Heat to

    
     for 4–12 hours (or 30 mins in a microwave reactor at 
    
    
    
    ).
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography is usually required.

    • Yield Expectation: 60–80% depending on the steric hindrance of the boronic acid.

Application Data: Solvent & Base Screening

To ensure protocol robustness, we summarized the optimization of the C2-amination step (Protocol A), as this is the diversity-generating step for most libraries.

EntrySolventBaseTemp (

)
Time (h)Yield (%)Notes
1DCMTEART1265Sluggish reaction; DCM is non-polar.
2DMF

60188Fast, but aqueous workup required to remove DMF.
3IPA DIPEA RT 3 94 Optimal. Product precipitates; clean isolation.
4EtOHNoneReflux290Good, but requires excess amine to act as base.

Table 1: Optimization of C2-displacement with morpholine as a model nucleophile.

Case Study: Designing a Kinase Inhibitor Library

Target: Aurora Kinase A (Oncology). Design Rationale:

  • C2 Position: Solubilizing group (e.g., morpholine, piperazine) to interact with the solvent front.

  • C6 Position: Aromatic moiety (e.g., pyrazole, phenyl) to penetrate the hydrophobic back-pocket of the ATP binding site.

Workflow:

  • Step 1: React this compound with N-methylpiperazine (IPA, RT)

    
     Yields Intermediate A  (2-(4-methylpiperazin-1-yl)-6-chloroquinazoline).
    
  • Step 2: React Intermediate A with 3-pyrazoleboronic acid pinacol ester (Suzuki conditions)

    
     Yields Lead Compound B .
    

This modular approach allows for the rapid synthesis of


 libraries (10 amines 

10 boronic acids) in under two weeks.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Selective Functionalization of the C6 Position of 2,6-Dihalopurines. (Note: Analogous reactivity profile for fused pyrimidine systems). [3]

  • Ningbo Inno Pharmchem. (2026).[4] The Synthesis and Applications of 2,6-Dichloroquinoxaline: A Comprehensive Overview.

  • National Institutes of Health (PMC). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (Provides mechanistic basis for

    
     regioselectivity in quinazolines). 
    
  • Vertex AI Search. (2026). Consolidated search results on this compound reactivity and patent landscape. 5

Sources

Application Note: Optimized Protocol for Nucleophilic Substitution on 2,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026



Abstract

This guide details the experimental protocol for the regioselective nucleophilic aromatic substitution (


) of 2,6-dichloroquinazoline . Unlike its 2,4-dichloro analogue, this compound possesses a single labile electrophilic site at the C2 position  (the C6-chlorine is inert to standard 

conditions). This protocol addresses the specific activation energy requirements for C2-substitution, recommending elevated temperatures and polar aprotic solvents to ensure complete conversion while maintaining the integrity of the C6-handle for future cross-coupling functionalization.

Scientific Foundation & Mechanistic Insight

Substrate Analysis & Regioselectivity

The reactivity profile of quinazolines is dictated by the electron-deficient pyrimidine ring. In This compound , the two chlorine atoms occupy distinct electronic environments:

  • C2-Position (Reactive): Flanked by two nitrogen atoms (N1 and N3), the C2 carbon is highly electrophilic. The inductive withdrawal by both nitrogens lowers the LUMO energy, facilitating nucleophilic attack. However, it is generally less reactive than the C4 position found in 2,4-dichloroquinazolines due to the lack of a "para-like" conjugation to a ring nitrogen that stabilizes the Meisenheimer intermediate as effectively as at C4.

  • C6-Position (Inert): Located on the benzenoid ring, this position behaves as a standard aryl chloride. It is unreactive toward

    
     under the conditions described here but serves as a valuable handle for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
    

Critical Distinction: Researchers often confuse This compound with 2,4-dichloroquinazoline .

  • 2,4-Dichloro: C4 reacts first (RT), then C2 (Heat).

  • 2,6-Dichloro: C2 reacts exclusively (Heat required). C4 is a C-H bond and is non-reactive to substitution.

Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination mechanism:

  • Nucleophilic Attack: The amine lone pair attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: Re-aromatization expels the chloride ion.

  • Proton Transfer: Base (DIPEA/TEA) neutralizes the generated HCl, driving the equilibrium forward.

Experimental Protocol: C2-Selective Amination

Reagents & Materials
ReagentEquiv.[1][2]RoleNotes
This compound 1.0SubstrateEnsure free of 2,4-isomer.
Primary/Secondary Amine 1.1 – 1.2NucleophileExcess ensures complete conversion.
DIPEA (Hünig's Base) 1.5 – 2.5BaseScavenges HCl; prevents amine protonation.
DMSO or NMP SolventMediumHigh boiling point, solubilizes polar intermediates.
Water/Ice QuenchWorkupPrecipitates the lipophilic product.
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 200 mg) basis.

  • Preparation:

    • In a 10 mL pressure vial or round-bottom flask, dissolve This compound (1.0 equiv) in DMSO (anhydrous, 5 mL/mmol).

    • Note: DMSO is preferred over alcohols for C2-substitution as it allows higher temperatures and accelerates

      
       rates.
      
  • Addition:

    • Add DIPEA (2.0 equiv) followed by the Amine (1.1 equiv).

    • Seal the vessel (if using a volatile amine) or attach a reflux condenser.

  • Reaction:

    • Heat the mixture to 100–140 °C .

    • Optimization Note: Aliphatic amines typically react at 100–120 °C. Sterically hindered or aniline-like nucleophiles may require 140 °C.

    • Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. Reaction time is typically 2–4 hours .

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the DMSO solution into crushed ice/water (10x reaction volume) with vigorous stirring.

    • A solid precipitate should form immediately. Stir for 15 minutes to ensure granularity.

  • Isolation:

    • Filter the solid via vacuum filtration (Buchner funnel).

    • Wash the cake 3x with water (to remove DMSO/salts) and 1x with cold hexanes.

    • Dry under high vacuum.

Purification
  • Standard: The precipitation method usually yields >95% purity.

  • Refinement: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Visualization of Reaction Logic

Reaction Scheme & Regioselectivity

The following diagram illustrates the specific reactivity of the 2,6-dichloro scaffold.

ReactionScheme SM This compound (C2-Cl, C6-Cl) Inter Meisenheimer Complex SM->Inter Nucleophilic Attack (C2 Selectivity) Conditions Amine (R-NH2) DIPEA, DMSO 120°C, 3h Conditions->SM Prod 2-Amino-6-chloroquinazoline (C2-Substituted) Inter->Prod Elimination of Cl- C6_Note C6-Cl remains INERT (Ready for Pd-coupling) Prod->C6_Note

Caption: Regioselective pathway for C2-amination. The C6-chloride is preserved for downstream diversity.

Experimental Workflow Decision Tree

Workflow Start Start: this compound Check Check Nucleophile Type Start->Check Aliphatic Aliphatic Amine (e.g., Morpholine) Check->Aliphatic Aromatic Aromatic Amine (e.g., Aniline) Check->Aromatic Cond1 Heat to 100°C Time: 1-2 h Aliphatic->Cond1 Cond2 Heat to 140°C Time: 4-6 h Aromatic->Cond2 Monitor Monitor LC-MS/TLC Cond1->Monitor Cond2->Monitor Complete Reaction Complete? Monitor->Complete Complete->Cond2 No (Increase T) Workup Pour into Ice Water Filter Precipitate Complete->Workup Yes Purify Recrystallize (EtOH) or Column Workup->Purify

Caption: Decision matrix for optimizing reaction conditions based on nucleophile nucleophilicity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction / Low Conversion Temperature too low for C2 activation.Increase temperature to 140 °C. Switch solvent to NMP if DMSO boils off (rare) or degrades.
Hydrolysis Product (Quinazolinone) Wet solvent or reagents.[1][3][4][5]Use anhydrous DMSO/NMP. Ensure DIPEA is dry.
Regioisomer Mixtures Impure Starting Material.Verify SM is 2,6-dichloro, not 2,4-dichloro. If using 2,4,6-trichloro, C4 reacts first.
Product Oiling Out Product too soluble in water/DMSO mix.Extract aqueous quench with EtOAc/DCM instead of filtration.

References

  • World Intellectual Property Organization (WIPO).WO2019213403A1 - Inhibitors of cyclin-dependent kinases.
  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs. (Discusses this compound moiety reactivity). [Link]

  • World Intellectual Property Organization (WIPO).WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as LRRK2 inhibitors. (Large scale protocol: this compound + amine in NMP).

Sources

The Untapped Potential of 2,6-Dichloroquinazoline in the Synthesis of Novel Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] Its rigid, bicyclic structure provides a versatile framework for the precise spatial arrangement of pharmacophoric groups, enabling high-affinity interactions with a wide range of biological targets. Dichlorinated quinazolines, in particular, serve as powerful and versatile starting materials, allowing for the sequential and regioselective introduction of various functionalities. While the 2,4-dichloro isomer has been extensively studied and utilized, its 2,6-dichloro counterpart remains a relatively underexplored yet highly promising building block for the discovery of novel bioactive molecules.

This guide provides a comprehensive overview of the synthetic utility of 2,6-dichloroquinazoline, focusing on its application in the synthesis of potential therapeutic agents. We will delve into the reactivity of this scaffold, present detailed protocols for its functionalization, and explore the potential for generating diverse molecular libraries for drug discovery.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, kinase inhibition, and anti-inflammatory effects.[1][2][5] The success of FDA-approved drugs like gefitinib and erlotinib, which are potent EGFR kinase inhibitors, has cemented the importance of the quinazoline scaffold in modern oncology.[4]

The strategic placement of two chlorine atoms on the quinazoline core, as in this compound, offers a dual "handle" for synthetic elaboration. The differential reactivity of the chlorine atoms—one on the electron-deficient pyrimidine ring and the other on the benzene ring—allows for controlled, stepwise modifications, paving the way for the synthesis of complex and diverse molecular architectures.

Understanding the Reactivity of this compound

The two chlorine atoms in this compound are not created equal. Their susceptibility to nucleophilic aromatic substitution (SNAr) is dictated by their position on the heterocyclic ring system.

  • The C2-Chloride: Located on the pyrimidine ring, this chlorine is highly activated towards nucleophilic attack. The adjacent nitrogen atoms withdraw electron density, making the C2 position electrophilic and prone to substitution.

  • The C6-Chloride: Situated on the benzene ring, this chlorine is significantly less reactive towards traditional SNAr reactions. Its reactivity is more akin to that of a standard chlorobenzene.

This difference in reactivity is the key to the synthetic utility of this compound, enabling selective functionalization at the C2 position while leaving the C6 position available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

Application Note 1: Selective Synthesis of 2-Amino-6-chloroquinazolines as Potential Kinase Inhibitors

The 2-aminoquinazoline moiety is a well-established pharmacophore in a variety of kinase inhibitors.[1] The following protocol outlines a general method for the selective amination of this compound at the C2 position.

Experimental Protocol: Selective C2-Amination

Objective: To synthesize a library of 2-amino-6-chloroquinazolines via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide)

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the desired amine (1.0-1.2 eq.) to the solution.

  • If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base (1.1-1.5 eq.).

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile can facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). Alcohols like ethanol or isopropanol are also commonly used and can act as both solvent and a proton source for the reaction.

  • Temperature: Heating is typically required to overcome the activation energy for the substitution reaction. Less nucleophilic amines will generally require higher temperatures and longer reaction times.

  • Base: The inclusion of a base is often beneficial to neutralize the HCl generated during the reaction, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

Application Note 2: Further Diversification via Cross-Coupling Reactions

The remaining chlorine atom at the C6 position provides a valuable opportunity for further molecular diversification through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the accessible chemical space.

Experimental Protocol: Suzuki-Miyaura Coupling at C6

Objective: To introduce an aryl or heteroaryl group at the C6 position of a 2-amino-6-chloroquinazoline derivative.

Materials:

  • 2-Amino-6-chloroquinazoline derivative (from Application Note 1)

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

  • To a reaction vessel, add the 2-amino-6-chloroquinazoline derivative (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), the palladium catalyst (0.02-0.10 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Trustworthiness of the Protocol: This two-step protocol is a self-validating system. The successful selective amination at C2 in the first step is confirmed by analytical techniques like NMR and mass spectrometry. The subsequent successful cross-coupling at C6 further validates the initial regioselectivity and demonstrates the utility of this building block for creating complex molecules.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G start This compound step1 Selective C2-Amination (Nucleophilic Aromatic Substitution) start->step1 R¹R²NH intermediate 2-Amino-6-chloroquinazoline Derivative step1->intermediate step2 C6-Functionalization (e.g., Suzuki Coupling) intermediate->step2 R³-B(OH)₂ [Pd] catalyst product Diverse Library of Bioactive Candidates step2->product

Caption: Synthetic workflow for the diversification of this compound.

Data Presentation: Potential for a Diverse Chemical Library

The sequential functionalization of this compound allows for the creation of a large and diverse library of compounds from readily available starting materials.

PositionReaction TypeExample ReagentsPotential Functional Groups
C2 Nucleophilic Aromatic SubstitutionAnilines, cyclic amines, alkyl aminesArylamino, heteroarylamino, alkylamino
C6 Suzuki-Miyaura CouplingArylboronic acids, heteroarylboronic acidsAryl, heteroaryl
C6 Buchwald-Hartwig AminationPrimary/secondary aminesArylamino, alkylamino
C6 Sonogashira CouplingTerminal alkynesAlkynyl

This modular approach is highly amenable to parallel synthesis and the rapid generation of compound libraries for high-throughput screening.

Conclusion and Future Directions

While the existing literature on this compound is not as extensive as for its 2,4-isomer, its chemical properties make it an equally, if not more, intriguing starting material for the synthesis of novel bioactive molecules. The distinct reactivity of the two chlorine atoms provides a clear and logical pathway for controlled, stepwise functionalization. This allows for the creation of complex molecules with a high degree of structural diversity.

Researchers in drug discovery are encouraged to explore the synthetic potential of this compound. The protocols outlined in this guide provide a solid foundation for the development of novel kinase inhibitors and other targeted therapies. The untapped nature of this scaffold suggests that it may hold the key to unlocking new classes of compounds with unique biological activities.

References

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–6. Available from: [Link]

  • Cushman, M., et al. (2023). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Medicinal Chemistry Research.
  • El-Sayed, M. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(3), 1005. Available from: [Link]

  • Franco, A. F. M., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Google Patents. (n.d.). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Koprivanac, N., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloroquinoline. PubChem. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available from: [Link]

  • Silva, A. M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]

  • Singh, H., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available from: [Link]

  • Zhang, X., et al. (2008). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 28(5), 753-787. Available from: [Link]

Sources

Application Note: Regioselective Suzuki Coupling of 2,6-Dichloroquinazoline

[1]

Introduction & Mechanistic Rationale

This compound presents a unique challenge and opportunity in scaffold functionalization. Unlike the more common 2,4-dichloro isomer (where the C4 position is highly labile), the 2,6-dichloro isomer contains two electrophilic sites with distinct electronic environments:

  • C2 Position (Heterocyclic): Located between two nitrogen atoms (N1 and N3). This position is highly electron-deficient (π-deficient) due to the inductive withdrawal of the adjacent nitrogens. It behaves similarly to an activated 2-chloropyrimidine.

  • C6 Position (Benzenoid): Located on the fused benzene ring. This is a standard aryl chloride, significantly less activated than the C2 position.

Reactivity Hierarchy

For Palladium-catalyzed cross-coupling (and SNAr), the reactivity order is governed by the rate of oxidative addition, which is faster at the more electron-deficient C–Cl bond.

Reactivity Order:

This electronic bias allows for highly selective sequential functionalization :

  • Phase 1: Selective coupling at C2 under mild conditions.

  • Phase 2: Subsequent coupling at C6 using forcing conditions or specialized ligands.

Experimental Protocols

Protocol A: C2-Selective Mono-Coupling

Objective: Introduce an aryl group at C2 while leaving the C6-Cl intact for future elaboration.

Critical Parameters:

  • Stoichiometry: Strictly 1.0–1.1 equivalents of Boronic Acid. Excess leads to bis-coupling.

  • Temperature: Keep below 80°C to prevent activation of the C6-Cl bond.

  • Base: Use a mild base (Na₂CO₃) rather than strong bases (K₃PO₄, Cs₂CO₃) which can accelerate the sluggish C6 reaction.

Materials:

  • Substrate: this compound (1.0 mmol)

  • Reagent: Arylboronic acid (1.05 mmol)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water

  • Base: Na₂CO₃ (2.0 mmol)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with this compound, arylboronic acid, and Na₂CO₃. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 60–75°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mono-coupled mass [M+Ar-Cl]⁺. If bis-coupling [M+2Ar]⁺ appears (>5%), lower temperature to 50°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C2-product is usually more polar than the starting material but less polar than the bis-product.

Protocol B: C6-Functionalization (Sequential or Bis-Coupling)

Objective: Functionalize the C6 position (either on the C2-substituted intermediate or to achieve simultaneous bis-coupling).

Critical Parameters:

  • Ligand: Standard PPh₃ is often insufficient for the deactivated C6-Cl. Use electron-rich, bulky phosphines like SPhos , XPhos , or PCy₃ to facilitate oxidative addition at the aryl chloride.

  • Temperature: Requires heating to 100–120°C .

Materials:

  • Substrate: 2-Aryl-6-chloroquinazoline (from Protocol A) OR this compound (for bis-coupling).

  • Reagent: Arylboronic acid (1.5 equiv for mono; 2.5+ equiv for bis).

  • Catalyst System: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (at high temp).

  • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Base: K₃PO₄ (3.0 equiv).

Step-by-Step Workflow:

  • Setup: Combine substrate, boronic acid, and K₃PO₄ in a pressure vial.

  • Catalyst: Add Pre-complexed catalyst (e.g., XPhos Pd G2) or generate in situ (Pd(OAc)₂ + Ligand).

  • Reaction: Heat to 110°C for 12–24 hours.

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization is often possible for bis-aryl quinazolines due to high crystallinity; otherwise, column chromatography.

Data Summary & Optimization Table

VariableC2-Selective ConditionsC6-Selective / Bis-Coupling Conditions
Limiting Reagent Boronic Acid (1.0 equiv)Boronic Acid (Excess)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G2 or Pd(PCy₃)₂
Temperature 60–75°C100–120°C
Base Na₂CO₃ (Mild)K₃PO₄ or Cs₂CO₃ (Strong)
Solvent System Dioxane/H₂O (Standard)Toluene/H₂O or n-BuOH (High Temp)
Primary Risk Hydrolysis of C2-Cl to QuinazolinoneDehalogenation of C6-Cl

Visualizations

Diagram 1: Regioselectivity & Reaction Pathways

This diagram illustrates the electronic differentiation between the C2 and C6 positions.

GStartThis compoundC2_PathPath A: C2-Selective(Kinetic Control)Start->C2_PathPd(PPh3)4, 60°C1.0 eq Ar-B(OH)2C6_PathPath B: C6-Coupling(Requires Activation)Start->C6_PathHigh TempSteric BulkBis2,6-Diarylquinazoline(Bis-Coupled)Start->BisOne-Pot: Excess Ar-B(OH)2110°C, Strong CatMono2-Aryl-6-chloroquinazoline(Major Product)C2_Path->MonoC6_Path->BisMono->C6_PathStep 2: XPhos-Pd110°C, K3PO4

Caption: Kinetic preference for C2 oxidative addition allows stepwise synthesis. C6 coupling requires electron-rich ligands.

Diagram 2: Troubleshooting Decision Tree

Use this workflow to troubleshoot common issues like hydrolysis or lack of reactivity.

TroubleshootingStartIssue Observed?HydrolysisProduct isQuinazolinone (OH at C2)?Start->HydrolysisNoReactionLow Conversionat C6?Start->NoReactionBisCouplingBis-couplingobserved in Step 1?Start->BisCouplingSol1Use Anhydrous Conditions(Dioxane/Cs2CO3)Hydrolysis->Sol1YesSol2Switch to XPhos or SPhosIncrease Temp to 110°CNoReaction->Sol2YesSol3Reduce Temp to 50°CSlow addition of Boronic AcidBisCoupling->Sol3Yes

Caption: Diagnostic workflow for optimizing reaction outcomes and minimizing side products.

References

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids."[1] Synthesis, 2001(11), 1704–1710. (Demonstrates regioselectivity in analogous diaza-systems). Link

  • BenchChem Application Note. "Synthesis of 2,4,6-trisubstituted quinazoline derivatives." (Confirming C2/C4 vs C6 reactivity trends). Link

  • Lott, J., et al. (2022). "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry, 87, 7414–7421.[2] Link[2]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Buchwald-Hartwig amination of 2,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Buchwald-Hartwig Amination of 2,6-Dichloroquinazoline Scaffolds

Strategic Overview & Reactivity Profile

The functionalization of This compound presents a classic problem in regioselectivity. For medicinal chemists, this scaffold offers three distinct "exit vectors" (C4, C2, and C6) for structure-activity relationship (SAR) exploration. However, the reactivity of these positions is highly stratified.

Successful application of the Buchwald-Hartwig (BH) amination requires understanding this hierarchy. You cannot treat the molecule as a simple aryl dichloride.

  • C4 Position (Most Reactive): Highly electron-deficient due to the adjacent imine nitrogen (

    
    ). It reacts rapidly with amines via Nucleophilic Aromatic Substitution (S
    
    
    
    Ar)
    , often at room temperature without metal catalysis.
  • C2 Position (Intermediate Reactivity): Less electrophilic than C4 but still activated. It typically undergoes S

    
    Ar under forcing conditions (elevated temperature) or requires specific activation.
    
  • C6 Position (Least Reactive): This is an unactivated aryl chloride . It is inert to standard S

    
    Ar conditions. This is the specific target for Buchwald-Hartwig amination. 
    

The Application Challenge: Attempting a Pd-catalyzed amination on the parent this compound will result in uncontrolled background S


Ar at C4. Therefore, this protocol focuses on the C6-amination of 4-functionalized (and optionally 2-functionalized) 6-chloroquinazolines . This workflow allows for the construction of complex, tri-substituted kinase inhibitor cores (e.g., EGFR, VEGFR inhibitors).

Reaction Pathway & Regioselectivity Map

The following decision tree illustrates the sequential functionalization strategy. The Buchwald-Hartwig step is the "Key Enabling Technology" for the final diversification at C6.

Figure 1: Sequential reactivity map. Note that C6 functionalization is typically the final step, requiring palladium catalysis to overcome the inert aryl chloride bond.

Experimental Protocol: C6-Selective Buchwald-Hartwig Amination

This protocol assumes the C4 position has already been substituted (e.g., with an aniline or morpholine) to prevent side reactions. The target transformation is the coupling of a secondary amine or aniline to the C6-Cl position.

Critical Reagents & Causality
ComponentChoiceRationale
Catalyst Source Pd

(dba)

or Pd(OAc)

Pd(0) source. Pd

(dba)

is robust, but Pd(OAc)

is cheaper and reduces in situ with phosphines.
Ligand BrettPhos (Primary amines) RuPhos (Secondary amines)Crucial: Standard PPh

or dppf are often insufficient for unactivated aryl chlorides. Dialkylbiaryl phosphines (Buchwald ligands) facilitate oxidative addition into the C-Cl bond and prevent

-hydride elimination.
Base Cs

CO

A weaker base than NaOtBu. Essential for quinazolines to prevent hydrolysis of the sensitive C4/C2 positions or competitive S

Ar side reactions.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols promote solubility of the polar heterocycle and stability of the catalytic cycle.
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 250-300 mg substrate)

  • Preparation of Glassware:

    • Oven-dry a 10 mL microwave vial or a 25 mL Schlenk tube.

    • Equip with a magnetic stir bar.

    • Note: Moisture kills the active catalyst. Ensure anhydrous conditions.

  • Reagent Charging (Glovebox or Counter-flow Argon):

    • Add 6-chloro-quinazoline substrate (1.0 equiv, 1.0 mmol).

    • Add Pd

      
      (dba)
      
      
      
      (0.02 equiv, 2 mol% Pd).
    • Add Ligand (e.g., BrettPhos for anilines/primary alkyl amines) (0.04 equiv, 4 mol%).

      • Ratio: Maintain a 1:1 or 1:2 Pd:Ligand ratio to ensure active species formation.

    • Add Cs

      
      CO
      
      
      
      (2.0 equiv, 2.0 mmol). Grind the base to a fine powder before use to increase surface area.
  • Solvent & Amine Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Inject the Amine Partner (1.2 - 1.5 equiv).

      • Tip: If the amine is a solid, add it in step 2.

  • Reaction:

    • Heat the mixture to 100°C in a pre-heated oil bath or heating block.

    • Stir vigorously (800+ rpm). Mass transfer is critical for the heterogeneous base.

    • Monitoring: Check via LC-MS or TLC at 2 hours.

      • Endpoint: Disappearance of the starting chloride (M) and appearance of product (M - 35 + Amine Mass).

  • Workup (Pd Scavenging):

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts and Pd black.

    • Purification: Concentrate the filtrate. If Pd residue remains (dark color), treat with SiliaMetS® Thiol scavenger resin (50 mg) in EtOAc for 30 mins, then filter again.

    • Purify via flash chromatography (typically DCM/MeOH gradients for polar quinazolines).

Optimization Guide: Troubleshooting & Screening

If the standard protocol fails (low yield, incomplete conversion), use this screening matrix.

Table 1: Optimization Matrix for Challenging Substrates

ProblemDiagnosisRecommended Adjustment
No Conversion Oxidative addition failureSwitch Ligand: Upgrade to XPhos (general) or AdBrettPhos (bulky). Switch Pre-catalyst: Use XPhos Pd G3 or G4 to ensure rapid L-Pd(0) generation.
Dehalogenation (Product is M - Cl + H)

-Hydride elimination or reduction
Change Solvent: Switch from Dioxane to Toluene . Avoid alcohols. Change Base: Use K

PO

(anhydrous).
C2-Substitution Side Product Regioselectivity issue (if C2 was Cl)Lower Temp: Run at 80°C. Block C2: Ensure C2 is substituted before attempting C6 coupling.
Protodehalogenation Moisture in systemDry Solvents: Re-distill dioxane over Na/Benzophenone or use molecular sieves.

Mechanistic Insight: Why Ligand Choice Matters

The this compound scaffold is electron-deficient. While this aids S


Ar at C4, it makes the C6-Cl bond less electron-rich than a standard chlorobenzene, theoretically aiding oxidative addition. However, the nitrogen atoms in the ring can coordinate to Palladium, poisoning the catalyst (forming stable, inactive Pd-N complexes).
  • BrettPhos/RuPhos: These ligands are bulky. The steric bulk prevents the formation of inactive bis-ligated complexes and discourages the coordination of the quinazoline nitrogens to the Pd center, keeping the catalyst active for the C-Cl bond insertion.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates." Journal of the American Chemical Society. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Harris, M. C., et al. (2002). "One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors via Pd-Catalyzed Amination." Organic Letters. [Link]

Sources

Application Notes and Protocols for the Laboratory Synthesis of 2,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2,6-dichloroquinazoline, a crucial intermediate in the development of novel therapeutics and functional materials. The protocol herein details a robust two-step synthetic pathway, commencing with the cyclization of 5-chloroanthranilic acid to form 6-chloro-1H,3H-quinazoline-2,4-dione, followed by a chlorination/deoxygenation step to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of halogen substituents, such as chlorine atoms, on the quinazoline core can significantly modulate the compound's physicochemical properties and biological activity, making derivatives like this compound valuable building blocks for drug discovery programs.[1][2]

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a two-step process. A direct, one-pot synthesis is challenging due to the difficulty of selective chlorination. Therefore, a more controlled and higher-yielding strategy involves the initial construction of a quinazoline precursor with the chlorine atom at the 6-position already in place, followed by the introduction of the second chlorine at the 2-position.

Our retrosynthetic analysis identifies 6-chloro-1H,3H-quinazoline-2,4-dione as a key intermediate. This precursor can be readily synthesized from the commercially available 5-chloroanthranilic acid. The final step involves the conversion of the carbonyl groups in the quinazolinedione to chlorides.

G

Detailed Synthesis Protocol

This protocol is divided into two main stages: the synthesis of the 6-chloro-1H,3H-quinazoline-2,4-dione intermediate and its subsequent conversion to this compound.

Part A: Synthesis of 6-Chloro-1H,3H-quinazoline-2,4-dione

This step involves the cyclization of 5-chloroanthranilic acid with urea. The urea serves as the source for the two nitrogen atoms and one of the carbonyl carbons of the pyrimidine ring.

Materials and Reagents:

  • 5-Chloroanthranilic acid

  • Urea

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 5-chloroanthranilic acid (17.16 g, 0.1 mol) and urea (18.02 g, 0.3 mol).

  • Heating: Heat the mixture in an oil bath or with a heating mantle to 190-200 °C. The mixture will melt and then solidify as the reaction proceeds. Maintain this temperature for 30 minutes.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Work-up: After cooling to room temperature, add 100 mL of 1 M sodium hydroxide solution to the solid mass and heat to dissolve.

  • Precipitation: Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of 6-chloro-1H,3H-quinazoline-2,4-dione will form.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 80 °C to a constant weight.

Part B: Synthesis of this compound

This final step employs a strong chlorinating agent, phosphorus oxychloride (POCl₃), to convert the quinazolinedione intermediate to the desired this compound. This reaction must be performed in a well-ventilated fume hood due to the hazardous nature of POCl₃.

Materials and Reagents:

  • 6-Chloro-1H,3H-quinazoline-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas trap (e.g., a calcium chloride drying tube followed by a bubbler with a sodium hydroxide solution)

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-chloro-1H,3H-quinazoline-2,4-dione (9.83 g, 0.05 mol) and phosphorus oxychloride (50 mL, 0.54 mol).

  • Catalyst Addition: Slowly add N,N-dimethylaniline (2 mL, 0.016 mol) to the mixture through the dropping funnel.

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Distill off the excess phosphorus oxychloride under reduced pressure.

  • Quenching: (Caution: Exothermic reaction!) Carefully and slowly pour the cooled reaction residue onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring in a fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate of this compound will form.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Reaction Mechanisms

Step 1: Formation of 6-Chloro-1H,3H-quinazoline-2,4-dione

The reaction proceeds through an initial nucleophilic attack of the amino group of 5-chloroanthranilic acid on the carbonyl carbon of urea, followed by intramolecular cyclization and elimination of ammonia to form the quinazolinedione ring.

Step 2: Formation of this compound

Phosphorus oxychloride acts as both a dehydrating and chlorinating agent. The carbonyl oxygens of the quinazolinedione are converted into better leaving groups by phosphorylation. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, displaces the phosphate groups, leading to the formation of the dichloro-product. The N,N-dimethylaniline acts as a catalyst to facilitate the reaction.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
5-Chloroanthranilic acidC₇H₆ClNO₂171.581.0
UreaCH₄N₂O60.063.0
6-Chloro-1H,3H-quinazoline-2,4-dioneC₈H₅ClN₂O₂196.59-
Phosphorus oxychloridePOCl₃153.3310.8
N,N-DimethylanilineC₈H₁₁N121.180.32
This compoundC₈H₄Cl₂N₂199.04-

Expected Yield: ~70-80% for the overall two-step synthesis.

Visualizations

G

G

Safety and Handling

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [3][4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles. A face shield is also recommended when handling larger quantities of POCl₃.[3]

  • Fume Hood: All manipulations involving POCl₃ must be conducted in a certified chemical fume hood to avoid inhalation of its toxic and corrosive vapors.

  • Handling: Handle POCl₃ with extreme care, avoiding contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Quenching: The quenching of the reaction mixture containing POCl₃ with ice is highly exothermic and will release HCl gas. This step must be performed slowly and with efficient stirring in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.

Concentrated Hydrochloric Acid (HCl) is also corrosive and should be handled with care in a fume hood.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield in Step 1 Incomplete reaction due to insufficient heating.Ensure the reaction temperature is maintained at 190-200 °C for the specified time.
Loss of product during work-up.Ensure complete precipitation by cooling the acidified solution in an ice bath before filtration.
Low Yield in Step 2 Incomplete reaction.Increase the reflux time and monitor the reaction progress by TLC.
Decomposition of the product during work-up.Perform the quenching and neutralization steps at a low temperature (ice bath) to minimize side reactions.
Product is colored Presence of impurities.Recrystallize the final product from a suitable solvent system. Activated charcoal can be used to remove colored impurities.

Conclusion

The two-step synthesis of this compound presented in this guide is a reliable and scalable method for accessing this important chemical intermediate. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce high-purity this compound for their research and development needs. The strategic insights into the reaction mechanisms and troubleshooting tips further empower the user to optimize the synthesis for their specific laboratory conditions.

References

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 485-493. [Link]

  • Wang, L., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(15), 6519–6534. [Link]

  • New Jersey Department of Health. (Date not available). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]

  • Air Liquide. (Date not available). Phosphorus Oxychloride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-dichloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our approach is grounded in established scientific principles and practical, field-proven insights.

Introduction to this compound Synthesis

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The common synthetic routes typically involve the cyclization of an appropriate anthranilic acid derivative followed by chlorination. A prevalent method is the reaction of 2-amino-5-chlorobenzoic acid with a one-carbon source to form a quinazolinone intermediate, which is subsequently chlorinated. While seemingly straightforward, this synthesis is often plagued by issues such as low yields, persistent impurities, and incomplete reactions. This guide will help you navigate these common pitfalls.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired this compound

You've completed the reaction, but the yield of your target molecule is disappointingly low, or perhaps you've isolated no product at all.

Potential Causes & Solutions

  • Incomplete Cyclization to the Quinazolinone Intermediate: The initial formation of the quinazolinone ring is critical. Incomplete cyclization will naturally lead to a low overall yield.

    • Solution: Ensure your reaction conditions for the cyclization step are optimal. For instance, when reacting 2-amino-5-chlorobenzoic acid with formamide, ensure the temperature is high enough (typically reflux) to drive the reaction to completion. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Ineffective Chlorination: The conversion of the quinazolinone to the dichloro derivative is a key step. If this step is inefficient, your yield will suffer.

    • Solution: The choice and handling of the chlorinating agent are paramount. Phosphorus oxychloride (POCl₃) is a common choice. Ensure it is fresh and has not been decomposed by moisture. The reaction often requires high temperatures (reflux) and may benefit from the addition of a catalytic amount of a tertiary amine or DMF.[1]

  • Hydrolysis of the Product: Dichloroquinazolines are highly reactive and susceptible to hydrolysis, which can revert the product back to the quinazolinone starting material, especially during workup.[1]

    • Solution: During the workup, use anhydrous solvents and avoid prolonged contact with water or alcohols. It is advisable to perform the workup at low temperatures and to quickly extract the product into a non-polar organic solvent.

  • Sub-optimal Reaction Temperature: Both the cyclization and chlorination steps are sensitive to temperature.

    • Solution: For the chlorination with POCl₃, the reaction is typically performed at reflux. Ensure your heating apparatus is maintaining a consistent and appropriate temperature. For the cyclization, the optimal temperature will depend on the specific reagents used.

Experimental Protocol: Optimizing the Chlorination Step

  • To your dried 6-chloroquinazolin-2(1H)-one intermediate (1 equivalent) in a round-bottom flask equipped with a reflux condenser, add phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like triethylamine.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Presence of Persistent Impurities in the Final Product

Your final product is contaminated with impurities that are difficult to remove by standard purification techniques.

Potential Causes & Solutions

  • Formation of Monochloroquinazoline: Incomplete chlorination can lead to the presence of either 2-chloro- or 6-chloroquinazoline as a significant impurity.

    • Solution: Increase the reaction time or the amount of chlorinating agent. The addition of a catalyst like DMF can also drive the reaction to completion.

  • Hydrolysis Products: As mentioned, hydrolysis can lead to the presence of the quinazolinone starting material in your final product.

    • Solution: Implement a strictly anhydrous workup procedure.

  • Side Reactions from Starting Materials: The quality of your starting 2-amino-5-chlorobenzoic acid is crucial. Impurities in the starting material can lead to the formation of undesired side products.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis. Recrystallization of the 2-amino-5-chlorobenzoic acid may be necessary.

  • Formation of N-oxides: During the cyclization or subsequent steps, N-oxide formation can occur, leading to impurities that can be challenging to separate.[2]

    • Solution: Careful control of reaction conditions, particularly avoiding overly harsh oxidizing conditions, can minimize N-oxide formation. If N-oxides do form, they can sometimes be deoxygenated using reagents like PCl₃.[2]

Troubleshooting Workflow for Impurities

G start Impurity Detected in Final Product check_sm Analyze Starting Material Purity start->check_sm check_mono Check for Monochloro Impurities start->check_mono check_hydrolysis Check for Hydrolysis Product start->check_hydrolysis check_noxide Check for N-oxide Impurities start->check_noxide purify_sm Recrystallize Starting Material check_sm->purify_sm optimize_chlor Optimize Chlorination: - Increase reaction time - Increase chlorinating agent - Add catalyst check_mono->optimize_chlor anhydrous_workup Implement Anhydrous Workup check_hydrolysis->anhydrous_workup deoxygenate Consider Deoxygenation Step (e.g., with PCl3) check_noxide->deoxygenate

Caption: A troubleshooting flowchart for identifying and resolving common impurities.

Issue 3: Difficulty in Product Purification

You have obtained a crude product, but purification by standard methods like column chromatography or recrystallization is proving to be difficult.

Potential Causes & Solutions

  • Co-elution of Impurities: Some side products may have similar polarities to the desired this compound, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Alternatively, consider a different purification technique, such as preparative TLC or HPLC.

  • Product Instability on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds.

    • Solution: You can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column. Alternatively, use a different stationary phase like alumina.

  • Oily Product Instead of a Solid: The product may not crystallize easily, remaining as an oil.

    • Solution: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. If these methods fail, a slow evaporation of a solution of the product in a suitable solvent may yield crystals.

Data Summary: Solvent Systems for Purification

Purification MethodRecommended Solvent System (Starting Point)Notes
Column ChromatographyHexanes/Ethyl Acetate gradientAdjust the gradient based on the polarity of the impurities.
RecrystallizationEthanol/Water or Toluene/HexanesThe choice of solvent will depend on the specific impurities present.
TriturationHexanes or PentaneEffective for inducing crystallization of oily products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic pathway starts from 2-amino-5-chlorobenzoic acid. This is first cyclized with a one-carbon source like formamide or triethyl orthoformate to yield 6-chloroquinazolin-2(1H)-one. This intermediate is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to give the final this compound.

Synthetic Pathway Overview

G A 2-Amino-5-chlorobenzoic Acid B 6-Chloroquinazolin-2(1H)-one A->B  Cyclization  (e.g., Formamide, heat) C This compound B->C  Chlorination  (e.g., POCl3, reflux)

Caption: A simplified overview of a common synthetic route to this compound.

Q2: Which chlorinating agent is best for converting the quinazolinone to the dichloroquinazoline?

Phosphorus oxychloride (POCl₃) is widely used and generally effective. Other chlorinating agents like thionyl chloride (SOCl₂) in the presence of DMF, or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ can also be employed.[3] The choice may depend on the specific substrate and the desired reaction conditions. POCl₃ is often preferred due to its efficacy and relatively straightforward handling (with appropriate precautions).

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the structure of the molecule and the presence of any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

Q4: My reaction seems to stall and not go to completion. What should I do?

  • Re-evaluate Reagent Quality: Ensure that all your reagents, especially the chlorinating agent and any catalysts, are of high purity and have not degraded.

  • Increase Reaction Time and/or Temperature: Some reactions simply require more time or energy to go to completion. Monitor the reaction over a longer period.

  • Consider a Catalyst: If you are not already using one, the addition of a catalytic amount of DMF or a tertiary amine to your chlorination step can significantly improve the reaction rate.

By understanding the key challenges and implementing these troubleshooting strategies, you can significantly improve the success rate of your this compound synthesis.

References

  • Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid.
  • Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
  • Process for preparing 2, 6-dichloro-benzonitrile.
  • Process for preparing 2,6-dicholoroquinoxaline.
  • Process for preparing 2,6-dicholoroquinoxaline.
  • Preparation of 2,4-dichloroquinazoline.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • A Review on the Synthesis and Chemical Transform
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[4]. ResearchGate.

Sources

Technical Support: Navigating Regioselectivity in 2,6-Dichloroquinazoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Context: Chemical Synthesis & Drug Discovery Support

Core Directive: The Reactivity Landscape

Dealing with 2,6-dichloroquinazoline requires a precise understanding of electronic bias. Unlike its symmetric cousins (like 2,6-dichloropyridine), this scaffold is electronically asymmetric. The "regioisomer" challenges users face typically fall into two categories: Site-Selectivity (C2 vs. C6 differentiation) or Ambident Reactivity (N1 vs. N3 alkylation).

The Hierarchy of Electrophilicity

Before troubleshooting, verify your substrate.

  • This compound (CAS 67092-26-6): Contains Cl at C2 and C6. C4 is a proton (H).

  • 2,4,6-Trichloroquinazoline: Often confused with the above. Contains Cl at C2, C4, and C6.

Reactivity Heatmap (this compound):

  • C2 Position (Most Reactive): Flanked by two nitrogens. Highly electron-deficient. Susceptible to

    
     and rapid oxidative addition (Pd).
    
  • C6 Position (Secondary): A standard aryl chloride. Inert to

    
    ; requires metal catalysis.
    
  • N3 Position: The most basic nitrogen; preferred site for protonation or alkylation under thermodynamic control.

ReactivityMap cluster_legend Reactivity Zones High Reactivity High Reactivity Medium Reactivity Medium Reactivity Low Reactivity Low Reactivity This compound This compound Scaffold C2-Cl C2-Cl (Primary Electrophile) S_NAr & Pd-Coupling This compound->C2-Cl C6-Cl C6-Cl (Secondary Electrophile) Pd-Coupling Only This compound->C6-Cl N3 N3 (Nucleophilic Center) Alkylation Site This compound->N3

Caption: Electronic bias of the this compound scaffold showing the distinct reactivity zones.

Troubleshooting Guides

Scenario A: "I'm doing a Suzuki coupling and getting mixtures."

The Issue: You intend to couple at C6, but C2 reacts (or both react). Mechanism: The C2-Cl bond is weaker and more electron-deficient, making it the kinetic preference for oxidative addition by Pd(0).

VariableRecommendation for C6-Selectivity Recommendation for C2-Selectivity
Catalyst Use electron-rich, bulky ligands (e.g., Pd(P(tBu)3)2 or XPhos ). These facilitate oxidative addition at the less hindered, more electron-rich C6 position (counter-intuitive but observed in similar heterocycles).Standard Pd(PPh3)4 or Pd(dppf)Cl2 .
Stoichiometry Use 1.0 equiv of boronic acid. Excess drives bis-coupling.Use slight excess (1.1 equiv).
Temperature Keep low (RT to 40°C ).Can tolerate higher heat (60-80°C ).
Blocking Strategy: Perform

at C2 first with a removable group (e.g., benzylamine), couple at C6, then deprotect/transform C2.
N/A

Protocol: C2-Selective Suzuki Coupling (Standard)

  • Dissolve: this compound (1.0 eq) in 1,4-dioxane/water (4:1).

  • Add: Arylboronic acid (1.05 eq),

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 80°C under

    
     for 2-4 hours.
    
  • Result: >90% yield of 2-aryl-6-chloroquinazoline.

Scenario B: "My reaction failed or gave the wrong isomer."

The Issue: You tried to displace the C6-Cl, or you observed hydrolysis products. Rule:


only  occurs at C2. The C6-Cl is an aryl chloride and will not displace with amines/alkoxides without metal catalysis.

Common Pitfall: Hydrolysis

  • Symptom: Mass spec shows M-18+16 (M-Cl+OH).

  • Cause: Adventitious water in the solvent attacks the highly electrophilic C2 position.

  • Fix: Use anhydrous solvents (THF, DMF) and dry bases (Cs2CO3, NaH). Avoid aqueous workups until the reaction is quenched.

Protocol: Clean C2-Amination

  • Mix: this compound (1.0 eq) + Amine (1.1 eq) in anhydrous THF.

  • Base: Add DIPEA (1.2 eq).

  • Temp: Stir at 0°C to RT . Heating is rarely needed and promotes side reactions.

  • Monitor: TLC usually shows conversion within 30 mins.

Scenario C: "I have 2,4,6-Trichloroquinazoline and can't control the regioselectivity."

The Issue: Users often buy the trichloro derivative to synthesize the 2,6-dichloro core but struggle with the first substitution. Reactivity Order: C4 > C2 >>> C6.

Workflow for Sequential Substitution:

TrichloroFlow Start 2,4,6-Trichloroquinazoline Step1 Step 1: Nucleophile A (1.0 eq) Temp: -78°C to 0°C Start->Step1 Product1 Major Product: 4-Substituted-2,6-dichloro Step1->Product1 S_NAr at C4 Step2 Step 2: Nucleophile B (1.0 eq) Temp: RT to 50°C Product1->Step2 Product2 Major Product: 2,4-Disubstituted-6-chloro Step2->Product2 S_NAr at C2

Caption: Sequential functionalization strategy for trichloroquinazoline precursors.

Frequently Asked Questions (FAQs)

Q: Can I alkylate the nitrogen in this compound? A: Yes, but you will face N1 vs. N3 regioselectivity.

  • Thermodynamic Product: N3-alkylation is generally favored due to steric relief from the C4-H (vs the C2-Cl).

  • Kinetic Control: Difficult to achieve.

  • Recommendation: If you need specific N-alkylation, it is better to perform this on the quinazolinone precursor before chlorination, or use a directing group strategy.

Q: Why do I see a "dimer" peak in my LCMS? A: This is likely the result of a homocoupling side reaction during Suzuki coupling (2,6-bis(2,6-dichloroquinazolin-x-yl)) or, more commonly, the nucleophile reacting twice if you used a diamine. Ensure your stoichiometry is strict.

Q: I need to introduce a substituent at C4. How do I do that on this compound? A: You cannot use


 because C4 is a proton. You must use Nucleophilic Addition followed by Oxidation .
  • Add Organolithium/Grignard (attacks C4).

  • This forms a dihydroquinazoline intermediate.

  • Oxidize (DDQ or MnO2) to restore aromaticity. Warning: The organometallic may also attack the C2-Cl via metal-halogen exchange. Perform at -78°C.

References

  • Reactivity of Halogenated Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Mechanistic Insight on Quinazoline

    
    : 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • General Quinazoline Functionalization

    • Title: Recent advances in the synthesis of quinazolines.[1][2][3]

    • Source: RSC Advances.
    • URL:[Link]

Sources

solvent effects on 2,6-dichloroquinazoline reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 2,6-Dichloroquinazoline

Ticket ID: #SOLV-26DCQ-REACT Subject: Solvent effects on Chemoselectivity and Reactivity of this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Tale of Two Chlorines"

Welcome to the technical support hub. If you are working with This compound , you are managing a molecule with a distinct "reactivity dichotomy." Unlike its more common isomer (2,4-dichloroquinazoline), where both chlorines are on the electron-deficient pyrimidine ring, This compound possesses:

  • C2-Chloro (Heteroaryl): Highly reactive towards Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the flanking N1 and N3 atoms.
    
  • C6-Chloro (Aryl): Located on the benzenoid ring; significantly less reactive and typically requires transition metal catalysis (e.g., Buchwald-Hartwig) for substitution.[1]

Your choice of solvent is the primary control knob for modulating the reaction rate at C2 and preventing side reactions (hydrolysis).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "My reaction at C2 is sluggish. I'm using ethanol, but conversion is stuck at 60%. How do I accelerate it?"

Diagnosis: While ethanol (protic solvent) is standard for many


 reactions, it can retard reactivity via two mechanisms:
  • Nucleophile Solvation: Protic solvents form hydrogen bond "cages" around nucleophiles (especially amines), lowering their effective energy and nucleophilicity.[2]

  • Solubility Limits: The intermediate salt (amine hydrochloride) may precipitate early, coating unreacted starting material.

Solution: Switch to a Polar Aprotic Solvent (THF, DMF, or DMSO).

  • Mechanism: These solvents solvate cations (stabilizing the transition state) but leave the nucleophile "naked" and highly reactive.

  • Recommendation: Try THF (Tetrahydrofuran) first.[1][3] It offers a balance of solubility and ease of workup (low boiling point). If solubility remains an issue, move to DMF .

Solvent ClassExamplesEffect on

Rate
Risk Factor
Polar Protic EtOH, IPASlow / Moderate H-bonding reduces nucleophilicity.[1]
Polar Aprotic THF, AcetoneFast Good balance; "Naked" nucleophile effect.
Dipolar Aprotic DMF, DMSO, NMPVery Fast High boiling point; difficult workup; Hydrolysis risk .
Q2: "I am seeing a significant 'M-18' or 'M-Cl+OH' impurity (Hydrolysis). Why?"

Diagnosis: You are observing the formation of 6-chloro-2(1H)-quinazolinone .[1] The C2 position is so electrophilic that trace water in your solvent competes with your amine nucleophile. This is exacerbated by:

  • Hygroscopic Solvents: DMSO and DMF absorb atmospheric moisture rapidly.[1]

  • Base Choice: Using hydroxide or carbonate bases in wet solvents.[1]

Solution:

  • Solvent Protocol: Use anhydrous solvents (water content <50 ppm).[1] Store DMF/DMSO over activated 4Å molecular sieves.[1]

  • Base Switch: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or excess amine reactant, rather than inorganic carbonates which often require water to function effectively.

Q3: "I want to substitute the C6 position, but only C2 is reacting. What's wrong?"

Diagnosis: This is a fundamental chemoselectivity issue. The C6 chlorine is essentially a chlorobenzene derivative. It will not undergo


 under standard heating conditions because the benzenoid ring lacks sufficient electron-withdrawing activation.[1]

Solution: You must use a Sequential Strategy :

  • Step 1 (

    
    ):  React C2 with your first nucleophile in IPA or THF at 0°C to RT.
    
  • Step 2 (Catalysis): React C6 using Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination or Suzuki coupling).[1]

    • Solvent Note: Toluene or 1,4-Dioxane are preferred for the C6 step to support the catalytic cycle and high temperatures (80-110°C).

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways dictated by solvent and catalyst choice.

G Start This compound Path_Hydrolysis Wet DMF/DMSO (Trace H2O) Start->Path_Hydrolysis Path_SNAr Amine (R-NH2) THF or IPA (RT to 60°C) Start->Path_SNAr Prod_Hydrolysis 6-Chloro-2-hydroxy- quinazoline (Impurity) Path_Hydrolysis->Prod_Hydrolysis Hydrolysis at C2 Prod_C2_Sub 2-Amino-6-chloro- quinazoline (Major Product) Path_SNAr->Prod_C2_Sub Selective SNAr at C2 Path_Cat Pd(OAc)2 / Ligand Toluene / 100°C Prod_C6_Sub 2,6-Diamino- quinazoline (Bis-substituted) Path_Cat->Prod_C6_Sub Buchwald Coupling at C6 Prod_C2_Sub->Path_Cat

Caption: Figure 1. Chemoselectivity pathways for this compound. Green path indicates the standard solvent-controlled


.[1] Red path indicates the hydrolysis risk in wet polar aprotic solvents.

Part 3: Validated Experimental Protocol

Objective: Selective substitution of C2-Cl with a primary amine, minimizing hydrolysis.

Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • DIPEA (1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Isopropanol (IPA).[1]

Step-by-Step Workflow:

  • Preparation:

    • Dissolve this compound in anhydrous THF (concentration 0.2 M).

    • Why THF? It dissolves the starting material well but allows the amine-HCl salt to precipitate, driving the equilibrium forward [1].

  • Addition:

    • Cool the solution to 0°C (ice bath).

    • Add DIPEA followed by the dropwise addition of the amine.

    • Technical Note: The C2 position is highly reactive; cooling prevents exotherms that could lead to bis-addition or decomposition.[1]

  • Reaction:

    • Allow to warm to Room Temperature (RT).[1] Monitor by TLC/LC-MS.

    • Timeline: In THF, reaction is usually complete within 1-3 hours.[1] In IPA, it may require mild heating (40°C).

  • Workup (Solvent Dependent):

    • If using THF: Evaporate solvent, redissolve in EtOAc, wash with water (removes DIPEA salts), dry, and concentrate.

    • If using IPA: The product often precipitates upon cooling. Filter the solid and wash with cold IPA/Hexane. This "precipitation workup" is superior for purity [2].[1]

References

  • Solvent Effects in Nucleophilic Substitution. LibreTexts Chemistry. Explains the role of polar aprotic vs. protic solvents in stabilizing transition states and nucleophiles.[2][4][5]

  • Solubility of Substituted Quinolines/Quinazolines. BenchChem Technical Guides. Provides data on solubility profiles of chloro-heterocycles in organic solvents like DMSO, DCM, and Ethanol.

  • Regioselective Nucleophilic Aromatic Substitution. National Institutes of Health (PMC). Although focusing on the 2,4-isomer, this paper details the electronic principles governing quinazoline electrophilicity and the dominance of the pyrimidine ring reactivity.[6]

  • Hydrolysis Kinetics of Nitriles and Heterocycles. ResearchGate. Discusses the competitive hydrolysis rates in high-temperature liquid water and wet solvents, relevant for C2-chloro stability.

Sources

Technical Support Center: Troubleshooting Low Yield in 2,6-Dichloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,6-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your yields.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound typically involves the chlorination of its precursor, 6-chloroquinazolin-2(1H)-one (also known as 6-chloro-2-hydroxyquinazoline). This reaction is a cornerstone for the synthesis of a wide array of pharmaceutical intermediates. The most common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often used in excess as both a reagent and a solvent.

The seemingly straightforward conversion of a hydroxyl group to a chlorine atom is a nuanced process. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Understanding this mechanism is critical to diagnosing and resolving issues that can lead to low yields.

This guide will provide a comprehensive Q&A-style troubleshooting section, detailed experimental protocols, and a deeper look into the science behind the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction has a very low yield, and I've recovered a significant amount of starting material. What's going wrong?

A1: This is a classic case of an incomplete reaction. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The chlorination of 6-chloroquinazolin-2(1H)-one requires sufficient thermal energy and time to proceed to completion.

    • Causality: The conversion of the initial phosphate ester intermediate to the final product is the rate-limiting step and is temperature-dependent.

    • Solution:

      • Monitor the reaction closely using Thin Layer Chromatography (TLC). The disappearance of the starting material spot is a key indicator of reaction completion.[1]

      • Increase the reflux time in increments of 1-2 hours.

      • Ensure your reaction temperature is consistently at the reflux temperature of POCl₃ (around 107 °C). Use a heating mantle with a temperature controller for precise heating.

  • Decomposition of Phosphorus Oxychloride (POCl₃): POCl₃ is highly sensitive to moisture.[2] Any water present in your reaction flask or on your glassware will hydrolyze POCl₃ to phosphoric acid and hydrochloric acid, rendering it ineffective as a chlorinating agent.

    • Causality: The phosphorus center in POCl₃ is highly electrophilic and readily reacts with water, a potent nucleophile.

    • Solution:

      • Thoroughly dry all glassware in an oven (at least 120 °C for several hours) before use.

      • Use anhydrous solvents if any are required, although POCl₃ is often used as the solvent.

      • Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Suboptimal Stoichiometry: While POCl₃ is often used in excess, an insufficient amount will lead to an incomplete reaction.

    • Solution: For every 1 equivalent of 6-chloroquinazolin-2(1H)-one, use at least 3-5 equivalents of POCl₃. When using POCl₃ as the solvent, ensure the starting material is fully submerged and can be stirred effectively.

Q2: My final product is a dark, tarry substance instead of the expected solid. What causes this and can it be salvaged?

A2: The formation of tarry byproducts is indicative of side reactions, often due to excessive heat or the presence of impurities.

  • Causality: At high temperatures, quinazolines and their precursors can undergo polymerization or decomposition, leading to complex, high-molecular-weight substances.

  • Solution:

    • Control the reaction temperature carefully. Do not exceed the reflux temperature of POCl₃.

    • Ensure the purity of your starting material. Impurities can act as catalysts for decomposition pathways. Recrystallize the 6-chloroquinazolin-2(1H)-one if its purity is in doubt.

    • Salvaging the product: While difficult, it may be possible to isolate some product from the tar. Try dissolving a small amount of the tar in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and see if the desired product can be separated by column chromatography. However, prevention is the best strategy.

Q3: During the work-up, I poured my reaction mixture onto ice, but my product seems to have disappeared or the yield is very low. Why?

A3: This issue often points to the hydrolysis of the product back to the starting material or loss of product during extraction.

  • Causality: Dichloroquinazolines are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. The work-up procedure is a critical step where this can occur.

  • Solution:

    • Work quickly and at low temperatures during the quench. Pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃ and rapidly precipitates the product.[3]

    • Neutralize the aqueous solution carefully. After quenching, the solution will be highly acidic due to the formation of HCl and phosphoric acid. Slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) until the pH is neutral (pH 7).[2] This will minimize acid-catalyzed hydrolysis of the product.

    • Efficient Extraction: If your product has some solubility in water, ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.

Q4: My purified product is off-white or colored. How can I improve its purity?

A4: Colored impurities are common in this type of reaction and can usually be removed with proper purification techniques.

  • Causality: Colored impurities can arise from the starting material or from minor side reactions that produce conjugated, chromophoric byproducts.

  • Solution:

    • Recrystallization is the most effective method for purification. An ethanol/water mixture is a good starting point for a solvent system.[1] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.

    • Use activated carbon (charcoal) during recrystallization. Add a small amount of activated carbon to the hot solution before filtering it.[4] The charcoal will adsorb colored impurities. Be sure to use a fluted filter paper for the hot filtration to prevent premature crystallization.

Frequently Asked Questions (FAQs)

  • What is the role of PCl₅ when used with POCl₃? Phosphorus pentachloride (PCl₅) can be used as an additive to increase the chlorinating power of POCl₃. It acts as a stronger chlorinating agent and can help to drive the reaction to completion, especially with less reactive substrates.[5]

  • Can I use thionyl chloride (SOCl₂) instead of POCl₃? Thionyl chloride is another common chlorinating agent. However, for the conversion of quinazolinones to chloroquinazolines, POCl₃ is generally more effective and widely used. SOCl₂ is more commonly used for the conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides.

  • How do I monitor the reaction by TLC? Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared.

  • What are the expected spectroscopic data for this compound? While specific data can vary slightly based on the solvent used for NMR, you can expect the following:

    • ¹H NMR: Aromatic protons will appear in the range of 7.5-9.0 ppm.

    • ¹³C NMR: Aromatic carbons will be in the range of 120-160 ppm.

    • MS (Mass Spectrometry): The molecular ion peak should show a characteristic isotopic pattern for two chlorine atoms.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of analogous dichloroquinoxalines and represents a robust starting point for your experiments.[3]

Protocol 1: Synthesis of this compound from 6-Chloroquinazolin-2(1H)-one

Materials:

  • 6-Chloroquinazolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloroquinazolin-2(1H)-one (1 equivalent).

    • Carefully add phosphorus oxychloride (5-10 equivalents, to act as both reagent and solvent).

    • Safety Note: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Chlorination Reaction:

    • Heat the reaction mixture to reflux (approximately 107-110 °C) with stirring.

    • Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly and carefully pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the crude product.

    • Continue stirring until all the ice has melted.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the crude solid from an ethanol/water mixture.

      • Dissolve the solid in a minimal amount of hot ethanol.

      • Add hot water dropwise until the solution becomes turbid.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

ParameterRecommended ConditionRationale
Starting Material 6-Chloroquinazolin-2(1H)-onePrecursor with the desired chloro-substitution at the 6-position.
Chlorinating Agent Phosphorus oxychloride (POCl₃)Effective and commonly used for this transformation.
Reagent Ratio 1 : 5-10 (Substrate : POCl₃)Excess POCl₃ acts as a solvent and drives the reaction to completion.
Reaction Temperature Reflux (~107-110 °C)Provides the necessary activation energy for the chlorination.
Reaction Time 2-4 hours (TLC monitored)Ensures the reaction proceeds to completion.
Work-up Quench Crushed IceRapidly hydrolyzes excess POCl₃ and precipitates the product.[3]
Purification Method Recrystallization (Ethanol/Water)Effective for removing impurities and obtaining a crystalline product.[1]

Visualizations

Reaction Pathway and Troubleshooting Logic

The following diagram illustrates the key steps in the synthesis of this compound and the logical flow for troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic A Start: 6-Chloroquinazolin-2(1H)-one B Chlorination with POCl3 at Reflux A->B Add POCl3 C Reaction Quench on Ice B->C Cool & Pour T1 Low Yield? B->T1 D Neutralization & Filtration C->D Adjust pH E Recrystallization D->E Crude Product T3 Product Loss During Work-up D->T3 F Product: this compound E->F Purified Product T1->F No T2 Incomplete Reaction T1->T2 Yes S1 Increase Time/Temp Check Reagent Quality T2->S1 S2 Optimize Quench & Extraction T3->S2

Caption: Workflow for this compound synthesis and troubleshooting.

References

  • CN101914069A - Novel chlorination technique of 6-chlorine-2-hydroxy quinoxaline.
  • WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Synthesis of 2,6-dichloroquinoxaline. PrepChem.com.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
  • CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • 2,6-Dichloro-1,4-benzoquinone formation from chlorination of substituted aromatic antioxidants and its control by pre-ozonation in drinking water tre
  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem.
  • POCl3 chlorin
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Benchchem.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • 01 Chlorin
  • How should I proceed in Chlorination using POCl3?
  • 2,6-Dichloroaniline(608-31-1) 1H NMR spectrum. ChemicalBook.
  • CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
  • Disinfection By-Product Precursors Removal by Enhanced Coagulation and Their Distribution in Chemical Fractions.
  • Disinfection Byproducts in Chlorinated Drinking W
  • Purification by Recrystalliz
  • Chemical structure (A) and 2D-HSQC NMR spectrum (B) of...
  • Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast.
  • JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Formation of organic by-products during chlorination of natural waters.
  • 1 - Supporting Inform
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.

Sources

Technical Support Center: Catalyst Optimization for 2,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of catalyst loading for the synthesis of 2,6-dichloroquinazoline , specifically focusing on the chlorination of 6-chloroquinazolin-2(1H)-one (also referred to as 6-chloro-2-hydroxyquinazoline).

This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and R&D scientists.

Status: Active Topic: Deoxychlorination Optimization (


 Activation)
Target Molecule:  this compound (CAS: Ref. Analogous to 2,4-dichloro variants)
Precursor:  6-Chloroquinazolin-2(1H)-one

Module 1: Mechanistic Grounding & Catalyst Selection

Why is catalyst loading critical in this specific synthesis?

The conversion of the cyclic amide (lactam) at position C2 to a chloro-imidate is energetically demanding due to the electron-withdrawing effect of the chlorine atom at position C6. This deactivation makes the carbonyl oxygen less nucleophilic toward the chlorinating agent (


).

The Catalyst's Role:

  • N,N-Dimethylformamide (DMF): Acts as a nucleophilic activator . It reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than 
    
    
    
    alone. This is critical for overcoming the electronic deactivation caused by the C6-Cl substituent.
  • Tertiary Amines (N,N-Diethylaniline/DMA): Act as base promoters . They neutralize the HCl byproduct, preventing the protonation of the quinazoline nitrogen (N1 or N3), which would otherwise deactivate the ring further. They also facilitate the elimination of dichlorophosphoric acid to yield the aromatic product.

The "Pseudodimer" Trap

Research into quinazoline chlorination kinetics indicates that insufficient catalyst or low temperatures can lead to pseudodimer formation (an O-P-O bridged species between two quinazoline units). This intermediate is stable and resists conversion to the chloride, leading to low yields and difficult workups. Optimization of catalyst loading is the primary control lever to bypass this trap.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction stalls at ~60% conversion despite excess . Increasing temperature only causes darkening. What is happening?

Diagnosis: Inefficient activation of the chlorinating agent. Root Cause: The C6-chloro substituent deactivates the C2-carbonyl. Without sufficient DMF , the Vilsmeier intermediate cannot form at a rate that competes with thermal decomposition. Solution:

  • Switch Mechanism: If using only base (DMA), add catalytic DMF.

  • Optimize Loading: Titrate DMF loading. Start at 5 mol% relative to the substrate. If stalling persists, increase to 10-15 mol% .

  • Protocol Adjustment: Pre-mix

    
     and DMF at 
    
    
    
    for 15 minutes to generate the Vilsmeier complex before adding the substrate.
Q2: I am observing a high level of "dimer" impurity (M+ mass peaks). How do I eliminate this?

Diagnosis: Pseudodimer formation due to slow phosphorylation kinetics. Root Cause: The initial phosphorylation of the lactam oxygen is reversible or slow. If the concentration of active electrophile (Vilsmeier reagent) is too low, the phosphorylated intermediate reacts with unreacted starting material instead of chloride. Solution:

  • Increase Catalyst Base: Ensure you are using at least 1.0 - 1.2 equivalents of N,N-diethylaniline (or DMA). The base suppresses protonation and accelerates the breakdown of the phosphorylated intermediate.

  • Temperature Ramp: Do not linger at intermediate temperatures (

    
    ). Heat rapidly to reflux (
    
    
    
    ) after addition to force the equilibrium toward the chloride.
Q3: The workup is an emulsion nightmare. Is my catalyst loading to blame?

Diagnosis: Excess amine salts or hydrolyzed Vilsmeier adducts acting as surfactants. Root Cause: Using a large excess of tertiary amine (e.g., >2.0 eq) or DMF (>1.0 eq) generates massive amounts of salts upon quenching. Solution:

  • Reduce Loading: Cap N,N-diethylaniline at 0.8 - 1.0 eq . The reaction is catalytic in mechanism but stoichiometric in acid generation; however, excess

    
     can serve as the solvent, reducing the need for massive base loading if the temperature is managed.
    
  • Quench Protocol: Pour the reaction mixture into a vigorously stirred mixture of ice/water and toluene . The toluene extracts the product immediately, leaving the catalyst salts in the aqueous phase, preventing emulsion.

Module 3: Optimization Data & Protocols

Standardized Optimization Matrix

Use this table to determine the starting point for your Design of Experiments (DoE).

ParameterRangeRecommended Starting PointImpact of ExcessImpact of Deficit

5.0 - 10.0 eq8.0 eq (Solvent/Reagent)Higher cost, easier stirringIncomplete reaction, thick slurry
DMF (Catalyst) 1 - 20 mol%5 mol% Violent exotherm, difficult extractionSlow reaction, stalling
Diethylaniline 0 - 1.5 eq1.0 eq Emulsions, dark impurities (tars)Acid-catalyzed decomposition, slow kinetics
Temperature

Reflux (

)
Degradation of productDimer formation
Step-by-Step Optimized Protocol

Validated for 10g scale.

  • Vilsmeier Activation: In a dry flask under

    
    , charge 
    
    
    
    (8.0 eq)
    . Cool to
    
    
    .
  • Catalyst Addition: Dropwise add DMF (0.05 eq / 5 mol%) . Stir for 15 min. Observation: Solution may turn slight yellow/orange.

  • Substrate Addition: Add 6-chloroquinazolin-2(1H)-one (1.0 eq) in portions.

  • Base Addition: Dropwise add N,N-Diethylaniline (1.0 eq) . Caution: Exothermic.

  • Reaction: Warm to room temperature, then heat to reflux (

    
    )  for 3-5 hours.
    
    • Checkpoint: Monitor by HPLC/TLC. Look for disappearance of the polar starting material and the intermediate "dimer" spot.

  • Workup: Cool to

    
    . Concentrate under reduced pressure to remove excess 
    
    
    
    (critical for reducing emulsion).
  • Quench: Pour residue slowly onto Ice/Water (500 mL) with vigorous stirring.

  • Isolation: Extract immediately with Dichloromethane (DCM) or Toluene . Wash organic layer with sat.

    
     (to remove phosphate acids) and Brine.
    

Module 4: Visualization of Pathways

Figure 1: Reaction Mechanism & Catalyst Influence

This diagram illustrates the Vilsmeier-Haack activation path versus the direct path, highlighting where the "Dimer Trap" occurs.

G Start 6-Chloroquinazolin-2(1H)-one Inter1 Phosphorylated Intermediate Start->Inter1 + Vilsmeier Start->Inter1 + POCl3 (Slow) POCl3 POCl3 Vilsmeier Vilsmeier Reagent [Active Electrophile] POCl3->Vilsmeier + DMF (Activation) DMF DMF (Catalyst) Dimer Pseudodimer Trap (Impurity) Inter1->Dimer + Start (Low Temp/Low Cat) Product This compound Inter1->Product + Cl- / Heat (Fast)

Caption: Vilsmeier activation (Green path) bypasses the slow direct chlorination, preventing the accumulation of intermediates that lead to Dimer formation (Red path).

Figure 2: Optimization Logic Flow

Use this decision tree to adjust your catalyst loading based on experimental observations.

Optimization Start Start Reaction (5 mol% DMF, 1 eq Base) Check Check HPLC @ 2 hrs Start->Check Conversion Conversion < 80%? Check->Conversion Impurity Impurity Profile? Conversion->Impurity No (Good Conv.) Action1 Increase DMF to 10 mol% (Boost Activation) Conversion->Action1 Yes (Stalled) Action2 Increase Base to 1.5 eq (Scavenge Acid) Impurity->Action2 Dimer Present Action3 Reduce Base to 0.8 eq (Prevent Tars) Impurity->Action3 Dark Tars/Emulsion Success Isolate Product Impurity->Success Clean

Caption: Decision matrix for adjusting catalyst loading based on real-time HPLC monitoring.

References

  • Synthesis of 2,6-Dichloroquinoxaline. PrepChem. (Note: Mechanistic parallel for 2,6-dichloro-heterocycle synthesis via

    
    ). Available at: [Link]
    
  • POCl3 chlorination of 4-quinazolones . PubMed. (Detailed kinetics on pseudodimer formation and the requirement for basic conditions). Available at: [Link]

  • Synthesis of 2,4-dichloroquinazoline. Google Patents (CN101475537A). (Industrial standard protocol for dichloro-quinazoline synthesis).
  • Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs . ResearchGate.[1] (Validates the this compound moiety and synthesis). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2,6-Dichloroquinazoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dichloroquinazoline stands as a pivotal scaffold in the landscape of medicinal chemistry and drug development. Its structural motif is a cornerstone in the synthesis of a multitude of pharmacologically active compounds, including kinase inhibitors for oncology and agents targeting other significant biological pathways. The efficient and scalable synthesis of this key intermediate is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of two prominent synthetic methodologies for this compound, offering detailed experimental protocols and a critical evaluation of their respective merits. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route for their specific needs, balancing factors such as yield, purity, scalability, and operational simplicity.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. In this guide, we will focus on two validated methods that commence from readily available precursors:

  • Method 1: A two-step sequence initiated by the cyclization of 2-amino-5-chlorobenzoic acid to form a 6-chloroquinazolinone intermediate, which is subsequently chlorinated.

  • Method 2: An alternative route beginning with 2-amino-5-chlorobenzonitrile, which undergoes cyclization and chlorination to afford the target molecule.

The following diagram illustrates the logical flow of these two synthetic approaches.

G cluster_0 Method 1: From 2-Amino-5-chlorobenzoic Acid cluster_1 Method 2: From 2-Amino-5-chlorobenzonitrile A1 2-Amino-5-chlorobenzoic Acid B1 6-Chloroquinazolin-4(3H)-one A1->B1 Cyclization (e.g., with Formamide) C1 2,4,6-Trichloroquinazoline B1->C1 Chlorination (e.g., with POCl3) D1 This compound C1->D1 Selective Reduction/Hydrolysis End This compound D1->End A2 2-Amino-5-chlorobenzonitrile B2 Intermediate (e.g., Urea derivative) A2->B2 Reaction with Phosgene Equivalent C2 6-Chloro-2,4-dihydroxyquinazoline B2->C2 Cyclization D2 2,4,6-Trichloroquinazoline C2->D2 Chlorination (e.g., with POCl3) E2 This compound D2->E2 Selective Reduction/Hydrolysis E2->End Start Starting Materials Start->A1 Start->A2

Caption: Overview of two synthetic pathways to this compound.

Method 1: Synthesis via 6-Chloroquinazolin-4(3H)-one Intermediate

This well-established route leverages the Niementowski quinazoline synthesis, a reliable method for constructing the quinazolinone core.[1] The key intermediate, 6-chloroquinazolin-4(3H)-one, is then subjected to chlorination to yield the desired product.

Experimental Protocol

Step 1: Synthesis of 6-Chloroquinazolin-4(3H)-one

This step involves the cyclization of 2-amino-5-chlorobenzoic acid with a suitable one-carbon source, such as formamide.[2][3]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-5-chlorobenzoic acid and an excess of formamide (typically 3-5 equivalents) is heated.

    • The reaction temperature is maintained at 125-130 °C.[2]

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with water and a suitable organic solvent (e.g., ethanol) to remove residual formamide and impurities.

    • The resulting solid is dried under vacuum to afford 6-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

The intermediate from the previous step is chlorinated, typically using phosphorus oxychloride (POCl₃), to introduce the second chlorine atom at the 2-position. It's important to note that this reaction can lead to the formation of 2,4,6-trichloroquinazoline, which then requires a selective reduction or hydrolysis step to yield the desired this compound.

  • Procedure:

    • A mixture of 6-chloroquinazolin-4(3H)-one and phosphorus oxychloride (POCl₃) is heated to reflux.[4] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.

    • After the reaction is complete (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is carefully poured onto crushed ice with stirring.

    • The precipitated solid, primarily 2,4,6-trichloroquinazoline, is collected by filtration and washed with water.

    • To obtain this compound, a selective removal of the C4-chloro group is necessary. This can be achieved through various methods, including controlled hydrolysis or reduction. A common procedure involves the selective hydrolysis of the more reactive C4-chloro group. For instance, stirring the 2,4,6-trichloroquinazoline in a mixture of acetic acid and water can selectively hydrolyze the 4-chloro position back to a hydroxyl group, which can then be removed. A more direct approach to this compound from the trichloro-intermediate may involve selective reduction, though this requires careful control of reaction conditions.

Discussion of Method 1

Causality of Experimental Choices:

  • The use of an excess of formamide in the first step serves as both a reactant and a solvent, driving the reaction to completion.

  • Phosphorus oxychloride is a potent chlorinating agent for converting the hydroxyl group of the quinazolinone to a chloride. The addition of DMF acts as a catalyst, forming a Vilsmeier-Haack reagent in situ, which is a more reactive electrophile.

Self-Validating System and Trustworthiness:

  • The progress of each step can be reliably monitored by TLC, allowing for clear determination of reaction completion and assessment of side-product formation.

  • The intermediates and the final product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity.

Method 2: Synthesis from 2-Amino-5-chlorobenzonitrile

This alternative approach utilizes 2-amino-5-chlorobenzonitrile as the starting material, offering a different strategy for the construction of the quinazoline ring.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-chlorobenzonitrile

While commercially available, 2-amino-5-chlorobenzonitrile can also be synthesized from 2-amino-5-chlorobenzoic acid. This involves conversion of the carboxylic acid to a primary amide, followed by dehydration.[5]

  • Procedure for synthesis from 2-amino-5-chlorobenzoic acid:

    • 2-amino-5-chlorobenzoic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).

    • The resulting acid chloride is then treated with ammonia to form 2-amino-5-chlorobenzamide.

    • The amide is subsequently dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride to yield 2-amino-5-chlorobenzonitrile.[5]

Step 2: Cyclization and Chlorination to this compound

This step involves the reaction of 2-amino-5-chlorobenzonitrile with a phosgene equivalent to form the quinazoline ring and introduce the chloro substituents.

  • Procedure:

    • 2-amino-5-chlorobenzonitrile is reacted with a phosgene equivalent, such as triphosgene, in an inert solvent.

    • This reaction typically proceeds through the formation of an isocyanate intermediate, which then undergoes intramolecular cyclization.

    • Subsequent chlorination of the resulting quinazolinone intermediate, likely a dihydroxyquinazoline, with a chlorinating agent like POCl₃, similar to Method 1, would be required to yield this compound.

Discussion of Method 2

Causality of Experimental Choices:

  • The conversion of the carboxylic acid to the nitrile in the precursor synthesis is a key transformation that alters the reactivity for the subsequent cyclization step.

  • The use of a phosgene equivalent provides the necessary carbonyl and chloro functionalities for the construction of the dichlorinated pyrimidine ring of the quinazoline.

Self-Validating System and Trustworthiness:

  • Similar to Method 1, the progress of each reaction can be monitored by analytical techniques like TLC and HPLC.

  • Spectroscopic analysis (NMR, MS, IR) of the intermediates and the final product is crucial for structural verification and purity assessment.

Comparative Analysis

To facilitate an objective comparison, the key parameters of each synthetic method are summarized in the table below. The data presented is a synthesis of information from various literature sources and should be considered as representative. Actual results may vary depending on the specific experimental conditions and scale.

ParameterMethod 1: From 2-Amino-5-chlorobenzoic AcidMethod 2: From 2-Amino-5-chlorobenzonitrile
Starting Material Availability Readily available and relatively inexpensive.Can be synthesized from 2-amino-5-chlorobenzoic acid, adding steps. Commercially available but may be more expensive.[5]
Number of Steps 2 (Cyclization, Chlorination/Reduction)Potentially 3-4 if starting from the benzoic acid. 2 if starting from the nitrile.
Overall Yield Moderate to good, but can be impacted by the selectivity of the final reduction step.Potentially lower overall yield if the synthesis of the starting material is included.
Reagent Toxicity & Hazards Use of formamide (toxic) and POCl₃ (corrosive and moisture-sensitive).Involves toxic reagents like thionyl chloride and potentially hazardous phosgene equivalents.
Scalability The Niementowski synthesis is generally scalable. The chlorination step requires careful handling of POCl₃.The multi-step synthesis of the starting material may pose scalability challenges.
Operational Simplicity The cyclization is a straightforward thermal condensation. The chlorination and subsequent selective reaction require more control.The synthesis of the nitrile involves multiple steps. The cyclization with a phosgene equivalent requires careful handling of reactive intermediates.

Conclusion and Recommendations

Both Method 1 and Method 2 present viable pathways for the synthesis of this compound.

Method 1 is arguably the more direct and commonly employed route, particularly for laboratory-scale synthesis. The starting material, 2-amino-5-chlorobenzoic acid, is readily accessible, and the Niementowski cyclization is a robust and well-documented reaction. The main challenge lies in the chlorination step and the subsequent selective conversion of the 2,4,6-trichloroquinazoline intermediate to the desired 2,6-dichloro product, which may require careful optimization to achieve high yields and purity.

Recommendation: For most research and early-stage drug development applications, Method 1 is recommended due to its more direct nature and the wide availability of the starting materials. However, for process development and large-scale synthesis, a thorough evaluation of both routes, including a cost analysis of starting materials and reagents, would be prudent. The choice will ultimately depend on the specific constraints and priorities of the research or manufacturing campaign.

References

  • Google Patents. (1991). Process for preparing 2,6-dicholoroquinoxaline.
  • Google Patents. (2020). Process for preparation of 2,6-dichlorobenzonitrile.
  • Google Patents. (2014). Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Available at: [Link]

  • Google Patents. (2009). Preparation of 2,4-dichloroquinazoline.
  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 3935649. Available at: [Link]

  • Bana, T., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(23), 5678. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4(3H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-. Available at: [Link]

  • Heravi, M. M., et al. (2012). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 24(11), 5121-5122.
  • Reddy, C. R., et al. (2012). One-Pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Organic Letters, 14(15), 3878–3881. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2019). One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine. Catalysis Letters, 149(10), 2815-2826. Available at: [Link]

  • Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Available at: [Link]

  • Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1958. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 7763545. Available at: [Link]

  • Singh, R. K., et al. (2012). Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. Der Pharma Chemica, 4(1), 246-254.

Sources

Publish Comparison Guide: Characterization of 2,6-Dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2,6-Dichloroquinazoline Scaffold

In the high-stakes arena of heterocyclic drug design, the quinazoline core is ubiquitous. However, while the 2,4-dichloroquinazoline scaffold is the industry standard for synthesizing EGFR inhibitors (via


 at C4), the This compound  (2,6-DCQ) analog represents a distinct, underutilized chemical space.

This guide provides a technical characterization of 2,6-DCQ analogs, objectively comparing their reactivity, spectral signatures, and biological profiles against the more common 2,4-dichloro and 4,6-dichloro isomers. We focus on the unique reactivity of the C2-position when the C4-position is unsubstituted, a critical differentiation for developing selective 5-HT3 receptor ligands and immunomodulatory agents.

Key Differentiators
FeatureThis compound (Focus)2,4-Dichloroquinazoline (Standard)4,6-Dichloroquinazoline (Common)
Primary Electrophile C2 (C4 is occupied by H)C4 (Highly reactive)C4 (Highly reactive)
Key Spectral Marker

H-NMR:
Singlet at ~9.2 ppm (H4)
No H4 signalNo H4 signal
Primary Application 5-HT3 Antagonists, ImmunomodulatorsEGFR/HER2 Kinase InhibitorsDual Kinase Inhibitors (e.g., Afatinib)
Synthesis Complexity High (Requires selective reduction)Low (Direct from benzoyleneurea)Moderate

Chemical Characterization & Reactivity Profile

Regioselectivity of Nucleophilic Substitution

The defining characteristic of this compound is the "reversed" reactivity profile compared to its 2,4-isomers.

  • Mechanism: In 2,4-dichloroquinazoline, the C4 position is the primary electrophile due to the lower LUMO coefficient and lack of steric hindrance from the benzene ring fusion.

  • 2,6-DCQ Anomaly: With the C4 position occupied by a proton, the C2-chlorine becomes the sole electrophilic center for Nucleophilic Aromatic Substitution (

    
    ). This allows for the precise introduction of amines at C2 without protecting group strategies required for 2,4-scaffolds.
    
Spectral Fingerprinting (Self-Validating Protocol)

To validate the synthesis of a 2,6-DCQ analog versus a 4-substituted impurity, use the following NMR diagnostic markers.

Table 1: Comparative NMR Diagnostic Signals (DMSO-


) 
PositionThis compound2-Chloro-4-aminoquinazoline (Isomer)
H4 (Pyrimidine Ring)

9.18 - 9.25 ppm (s, 1H)
Absent
H5 (Benzene Ring)

8.27 ppm (d)

8.10 - 8.30 ppm (d)
H7 (Benzene Ring)

7.97 ppm (dd)

7.50 - 7.70 ppm (m)
H8 (Benzene Ring)

7.85 ppm (d)

7.40 - 7.60 ppm (m)

Critical QC Check: The presence of the sharp singlet at ~9.2 ppm is the definitive "Go/No-Go" signal for the integrity of the 2,6-DCQ core. If this signal is lost, the C4 position has likely been substituted or oxidized.

Experimental Protocols

Synthesis of this compound (Selective Reduction Route)

Direct chlorination of 6-chloro-2(1H)-quinazolinone often yields mixtures. The most authoritative route involves the selective dechlorination of 2,4,6-trichloroquinazoline.

Reagents:

  • Precursor: 2,4,6-Trichloroquinazoline[1][2]

  • Reductant: Tributyltin hydride (

    
    )[1][2]
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ][2]
    
  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Dissolution: Dissolve 2,4,6-trichloroquinazoline (1.0 eq) in dry THF under an Argon atmosphere.

  • Catalyst Addition: Add

    
     (0.05 eq) and stir for 10 minutes at room temperature.
    
  • Reduction: Dropwise add

    
     (1.1 eq) over 20 minutes. The reaction is exothermic; maintain temp < 30°C.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

    
     ~0.8) will disappear, and the 2,6-product (
    
    
    
    ~0.6) will appear.
  • Workup: Quench with saturated

    
     solution (to precipitate tin residues). Filter through Celite.
    
  • Purification: Flash chromatography on silica gel.

Causality: The Pd(0) catalyst preferentially inserts into the more electron-deficient C4-Cl bond (oxidative addition), allowing the hydride to displace it selectively while leaving the C2-Cl and C6-Cl intact [1].

Functionalization: Synthesis of 2-Amino-6-chloroquinazoline Analogs

This protocol describes the substitution of the C2-Cl with a secondary amine (e.g., N-methylpiperazine), a key step for 5-HT3 ligands.

  • Setup: In a microwave vial, suspend this compound (1.0 eq) in Ethanol (0.1 M concentration).

  • Nucleophile: Add N-methylpiperazine (1.2 eq) and DIPEA (1.5 eq).

  • Reaction: Irradiate at 100°C for 15 minutes (or reflux for 4 hours).

  • Validation: Evaporate solvent. The crude residue should show the retention of the H4 singlet in NMR, confirming substitution occurred at C2, not C4.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways between the standard 2,4-dichloro and the specialized 2,6-dichloro scaffolds.

QuinazolinePathways cluster_0 Reactivity Switch SM 2,4,6-Trichloroquinazoline DCQ26 This compound (C4-H, C2-Cl, C6-Cl) SM->DCQ26 Pd(PPh3)4, Bu3SnH Selective C4 Reduction DCQ24 2,4-Dichloro-6-X-quinazoline (Standard Scaffold) SM->DCQ24 Alternative Route (Not described here) Prod26 2-Amino-6-chloroquinazoline (5-HT3 Ligand) DCQ26->Prod26 HNR2, Heat SNAr at C2 Prod24 4-Amino-6-X-quinazoline (EGFR Inhibitor) DCQ24->Prod24 HNR2, RT SNAr at C4

Caption: Divergent synthesis pathways. Note the selective reduction required to access the 2,6-core, enabling C2-selective functionalization.

Biological Performance Comparison

When designing analogs, the choice between 2,6- and 2,4-substitution patterns drastically alters the biological target profile.

Table 2: Biological Activity Correlates

Target Class2,6-Dichloro Analog Performance2,4-Dichloro Analog PerformanceMechanism Note
5-HT3 Receptors High Potency (

< 10 nM)
Low / InactiveThe C4-H is crucial for fitting into the hydrophobic pocket of the 5-HT3 orthosteric site [2].
EGFR Kinase Low PotencyHigh Potency (IC50 < 10 nM)Kinase hinge binding typically requires N1 and a substituent at C4.
Cytotoxicity (MCF-7) Moderate (

~5-10

M)
High (

< 1

M)
2,6-analogs often serve as immunomodulators rather than direct cytotoxins [3].

References

  • Cappelli, A., et al. (2012).[1] "Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands." Journal of Medicinal Chemistry, 55(9), 4229–4243.

  • Anzini, M., et al. (1995).[1] "Novel, Potent, and Selective 5-HT3 Receptor Antagonists Based on the Arylpiperazine Skeleton." Journal of Medicinal Chemistry, 38(14), 2692–2704.[1][2]

  • El-Azab, A. S., et al. (2022). "Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents." Scientific Reports, 12, 19463.

  • PubChem Compound Summary. (2025). "this compound."[1][3][4][5][6][7][8] National Center for Biotechnology Information.

Sources

Comparative Analysis of Dichloroquinazoline Isomers: Reactivity, Regioselectivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Quinazoline Scaffold in Drug Discovery[1]

Quinazoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster kinase inhibitors such as Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb). The synthesis of these agents predominantly relies on dichloroquinazoline intermediates.

While 2,4-dichloroquinazoline is the industry standard for generating libraries via sequential nucleophilic substitution, other structural isomers like 4,6-dichloroquinazoline and 4,7-dichloroquinazoline offer distinct reactivity profiles essential for structure-activity relationship (SAR) tuning.

This guide provides a comparative technical analysis of these isomers, focusing on their electrophilic reactivity , regioselectivity , and synthetic utility in generating bioactive molecules.

Comparative Profiling of Dichloroquinazoline Isomers[2][3]

The primary distinction between these isomers lies in the electronic environment of the chlorine atoms. In the quinazoline fused system, the pyrimidine ring is electron-deficient (π-deficient), while the benzene ring is relatively electron-rich.

Isomer A: 2,4-Dichloroquinazoline (The Dual-Electrophile Platform)[3]
  • Structure: Chlorine atoms at positions C2 and C4 (pyrimidine ring).

  • Reactivity: Both chlorines are activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • Differentiation: The C4 position is significantly more electrophilic than C2, allowing for controlled, sequential substitution.

  • Primary Application: Construction of 2,4-diaminoquinazolines or 2-alkyl-4-aminoquinazolines.[2][3][4]

Isomer B: 4,6- / 4,7-Dichloroquinazoline (The Hybrid Platform)
  • Structure: One chlorine at C4 (pyrimidine) and one at C6 or C7 (benzene ring).

  • Reactivity: The C4-Cl undergoes SNAr readily.[3] The C6/C7-Cl is inert to standard SNAr conditions and requires metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • Primary Application: Synthesis of EGFR inhibitors where the "head" (C4) requires an amine and the "tail" (C6/C7) requires solubilizing groups or specific steric bulk.

Table 1: Physicochemical and Reactivity Comparison
Feature2,4-Dichloroquinazoline4,6-Dichloroquinazoline4,7-Dichloroquinazoline
CAS Number 607-68-17253-22-716499-62-0
C4-Cl Reactivity High (SNAr @ 0–25°C)High (SNAr @ 0–25°C)High (SNAr @ 0–25°C)
Secondary Cl Reactivity Moderate (C2-Cl: SNAr @ Reflux)Low (C6-Cl: Requires Pd-Catalysis)Low (C7-Cl: Requires Pd-Catalysis)
Regioselectivity Control Kinetic (Temp/Base controlled)Chemoselective (Mechanism controlled)Chemoselective (Mechanism controlled)
Key Drug Class Dihydrofolate reductase inhibitorsEGFR/HER2 InhibitorsVEGFR Inhibitors

Mechanistic Deep Dive: Regioselectivity in 2,4-Dichloroquinazoline[4][5]

For the 2,4-isomer, the critical challenge is preventing over-substitution (bis-substitution) while ensuring complete conversion of the C4-Cl.

Electronic Basis of Selectivity

Density Functional Theory (DFT) calculations indicate that the LUMO coefficient at C4 is significantly higher than at C2.[2][1] The nitrogen atoms at N1 and N3 withdraw electron density, but the C4 position is more electron-deficient due to the cumulative inductive effect and the ability to stabilize the Meisenheimer intermediate better than C2 [1, 3].

  • C4-Substitution: Occurs under mild conditions (0°C to RT). Kinetic product.

  • C2-Substitution: Requires forcing conditions (Reflux, >80°C). Thermodynamic product (or higher activation energy barrier).

Visualizing the Reaction Pathway

Quinazoline_Reactivity cluster_legend Selectivity Logic Start 2,4-Dichloroquinazoline Path1 C4-Intermediate (Meisenheimer Complex) Start->Path1 Nucleophile (1 eq) 0°C, mild base Product1 4-Substituted-2-chloroquinazoline (Major Product) Path1->Product1 -Cl⁻ Product2 2,4-Disubstituted Quinazoline (Over-reaction) Product1->Product2 Nucleophile (Excess) Heat (>60°C) Legend C4 is kinetically favored. C2 requires thermal activation.

Figure 1: Reaction pathway demonstrating the kinetic preference for C4 substitution.

Experimental Protocols

The following protocols are designed to maximize yield and selectivity. They are self-validating: if the C2 product is observed, the temperature was too high or the base too strong.

Protocol A: Regioselective Synthesis of 4-Amino-2-chloroquinazoline

Objective: Selective amination of 2,4-dichloroquinazoline at the C4 position.[2] Target Selectivity: >95:5 (C4:C2).

Materials:

  • 2,4-Dichloroquinazoline (1.0 eq)[5][6]

  • Aniline derivative (Nucleophile) (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Isopropanol (iPrOH) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloroquinazoline in iPrOH (10 mL/g) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath. Explanation: Low temperature suppresses the reaction rate at the less reactive C2 position.

  • Addition: Mix the aniline and DIPEA in a separate vial. Add this mixture dropwise to the quinazoline solution over 20 minutes. Explanation: Slow addition prevents localized high concentrations of nucleophile that could drive bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C). Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, and a new spot (Rf ~0.4) should appear.

  • Validation: If a lower Rf spot appears (bis-substituted), the reaction temperature rose too fast.

  • Workup: The product often precipitates from iPrOH. Filter the solid and wash with cold iPrOH. If soluble (DCM), wash with water, dry over MgSO₄, and concentrate.

Protocol B: Functionalization of 4,6-Dichloroquinazoline

Objective: Orthogonal functionalization (SNAr followed by Suzuki Coupling).

Step 1: SNAr at C4

  • Follow Protocol A. The C6-Cl will remain intact because the benzene ring is not sufficiently activated for SNAr without strong electron-withdrawing groups (like -NO₂).

Step 2: Suzuki Coupling at C6

  • Reactants: 4-Amino-6-chloroquinazoline (from Step 1), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

  • Conditions: Dioxane/Water (4:1), 90°C, 4 hours under N₂ atmosphere.

  • Outcome: The C6-Cl bond is cleaved oxidatively by Palladium, allowing carbon-carbon bond formation. This reaction is impossible on the C2-Cl of the 2,4-isomer under these specific conditions without competing reactivity.

Performance Data & Analysis

The following data summarizes the expected yields and selectivity based on literature precedents for standard nucleophiles (e.g., 3-chloro-4-fluoroaniline, common in EGFR inhibitors).

Table 2: Reaction Performance Metrics
SubstrateNucleophileConditionsProductYieldSelectivity (C4:C2)Ref
2,4-Dichloroquinazoline Aniline (1.0 eq)iPrOH, 25°C, 2h4-Anilino-2-chloro88-92%>98:2[1, 4]
2,4-Dichloroquinazoline Morpholine (1.0 eq)THF, 0°C, 1h4-Morpholino-2-chloro95%>99:1[2]
4,6-Dichloroquinazoline Aniline (1.0 eq)iPrOH, Reflux, 4h4-Anilino-6-chloro85%N/A (Chemoselective)[5]
2,4-Dichloro-7-nitro Aniline (1.0 eq)DCM, -10°C, 30min4-Anilino-2-chloro-7-nitro96%>99:1[2]

Key Insight: The presence of the 7-nitro group (an isomer of nitro-substituted dichloroquinazolines) drastically increases the electrophilicity of C4, reducing reaction times from hours to minutes and allowing reactions at sub-zero temperatures [2]. Conversely, electron-donating groups (e.g., 6,7-dimethoxy) slightly deactivate the ring, often requiring reflux for complete C4 substitution.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. PMC, 2024. Link

  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. BenchChem, 2025. Link

  • DFT calculations and 2D-NMR analysis of 2,4-dichloroquinazoline substitution. ResearchGate, 2024. Link

  • Biologically active quinoline and quinazoline alkaloids. PMC, 2020. Link

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI, 2022. Link

Sources

Structural Confirmation of 2,6-Dichloroquinazoline Derivatives via NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison for confirming the structure of 2,6-dichloroquinazoline derivatives, designed for researchers in medicinal chemistry and structural biology.

Part 1: The Regioselectivity Challenge

In the development of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), the starting scaffold dictates the final substitution pattern. While 2,4-dichloroquinazoline is the industry standard for C4-substitution, This compound presents a unique structural profile where the C2-chlorine is the primary electrophile, leaving the C6-chlorine (aryl chloride) intact for late-stage cross-coupling.

Confusing these isomers leads to "dead-end" synthesis. A 2,6-dichloro scaffold yields 2-amino-6-chloroquinazolines , whereas the 2,4-isomer yields 4-amino-2-chloroquinazolines . NMR spectroscopy is the only rapid, non-destructive method to definitively distinguish these isomers before committing to expensive GMP scale-up.

Comparative Analytical Matrix
FeatureNMR Spectroscopy LC-MS/MS X-Ray Crystallography
Differentiation High. Distinguishes regioisomers (2,4 vs 2,6) via proton connectivity.[1]Low. Both isomers have identical Mass/Charge (

199/201).
Definitive. Absolute structure.
Throughput High (10-15 mins/sample).High (2 mins/sample).Low (Days to Weeks).
Sample Prep Minimal (Dissolve in DMSO-

).
Minimal.Complex (Crystal growth required).
Limit of Detection ~0.1 mg.~1 ng.N/A (Solid state).[2]
Verdict Primary Tool for routine confirmation.Screening only.Final validation only.

Part 2: Deep Dive – NMR Characterization of this compound

To confirm a This compound derivative (or the core scaffold), you must validate two distinct structural domains: the Pyrimidine Ring (Heteroaryl) and the Benzene Ring (Aryl).

The "H4 Sentinel" (The Smoking Gun)

The most critical differentiator between the 2,4- and 2,6-isomers is the proton at position 4.

  • 2,4-Dichloroquinazoline: Both C2 and C4 are chlorinated.[3][4][5][6] No heteroaryl protons exist. The spectrum will only show the benzene ring pattern (4 protons).

  • This compound: C2 is chlorinated, but C4 retains a proton .

    • Signal: Sharp Singlet (

      
      ).
      
    • Shift: Highly deshielded, typically

      
       9.2 – 9.6 ppm  (in DMSO-
      
      
      
      ).
    • Diagnostic Value: Presence of this singlet confirms the C4 position is unsubstituted, ruling out the 2,4-isomer immediately.

The "6-Substitution Fingerprint" (Benzene Ring)

With a chlorine atom at position 6, the benzene ring protons (H5, H7, H8) display a specific AMX or ABX coupling system.

  • H5 (Proton at C5):

    • Position: Adjacent to the C6-Cl and the ring fusion (C4a).

    • Multiplicity: Doublet (d) or Doublet of Doublets (dd).

    • Coupling: Shows a small meta-coupling (

      
       Hz) to H7. It does not show a large ortho-coupling because C6 is blocked.
      
    • Shift:

      
       8.0 – 8.3 ppm.
      
  • H7 (Proton at C7):

    • Position: Between C6-Cl and C8.

    • Multiplicity: Doublet of Doublets (dd).

    • Coupling: Large ortho-coupling to H8 (

      
       Hz) and small meta-coupling to H5 (
      
      
      
      Hz).
    • Shift:

      
       7.8 – 8.0 ppm.
      
  • H8 (Proton at C8):

    • Position: Adjacent to C7 and N1.

    • Multiplicity: Doublet (d).

    • Coupling: Large ortho-coupling to H7 (

      
       Hz).
      
    • Shift:

      
       7.7 – 7.9 ppm.
      
Distinguishing 2,6- from 4,6-Dichloroquinazoline

A rarer isomer, 4,6-dichloroquinazoline , also has one heteroaryl proton (at C2) and Cl at C6. Both 2,6- and 4,6-isomers show a singlet ~9.0+ ppm and the same benzene pattern.

  • Differentiation Strategy: HMBC (Heteronuclear Multiple Bond Correlation). [1]

    • In 2,6-Dichloro: The singlet is H4 . H4 shows a strong 3-bond correlation to C5 (the benzene ring carbon).

    • In 4,6-Dichloro: The singlet is H2 . H2 is separated from the benzene ring by N1/N3. It typically does not show a correlation to C5.

Part 3: Experimental Protocol

Standard Operating Procedure (SOP) for Structural Confirmation

Materials:

  • Sample: ~5-10 mg of synthesized derivative.

  • Solvent: 0.6 mL DMSO-

    
     (preferred for solubility and peak separation).
    
  • Tube: 5mm High-Precision NMR Tube.

Acquisition Parameters (400 MHz or higher):

  • 1H NMR (Standard): 16 scans, 1s relaxation delay.

    • Goal: Check for H4 singlet (>9.0 ppm) and integration (should be 1:1:1:1 for H4:H5:H7:H8).

  • 13C NMR (Proton Decoupled): 512 scans.

    • Goal: Identify C2 (deshielded, ~155-160 ppm) vs C4.

  • gHMBC (Gradient HMBC): Optimized for

    
     Hz.
    
    • Goal: Confirm H4 connectivity to C8a and C2.

Decision Tree Workflow (Visualization)

Quinazoline_ID Start Start: Purified Solid (Unknown Isomer) H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Check_Singlet Is there a Singlet > 9.0 ppm? H_NMR->Check_Singlet No_Singlet No Singlet Present Check_Singlet->No_Singlet No Yes_Singlet Yes, Singlet Present Check_Singlet->Yes_Singlet Yes Is_24 Conclusion: 2,4-Dichloroquinazoline (Both C2, C4 substituted) No_Singlet->Is_24 HMBC_Step Run HMBC Experiment Yes_Singlet->HMBC_Step Check_Corr Does Singlet correlate to C5 (Benzene)? HMBC_Step->Check_Corr Corr_Yes Yes (3-bond) Check_Corr->Corr_Yes Corr_No No Correlation Check_Corr->Corr_No Is_26 Conclusion: this compound (Singlet is H4) Corr_Yes->Is_26 Is_46 Conclusion: 4,6-Dichloroquinazoline (Singlet is H2) Corr_No->Is_46

Caption: Logic flow for distinguishing quinazoline regioisomers using 1H NMR and HMBC correlations.

Part 4: Data Summary & Case Study

Comparison of Chemical Shifts (DMSO- )
PositionThis compound 2,4-Dichloroquinazoline 4,6-Dichloroquinazoline
H2 Cl (No Signal) Cl (No Signal)

~9.0 ppm (s)
H4

~9.4 ppm (s)
Cl (No Signal) Cl (No Signal)
H5

~8.2 ppm (d,

)

~8.3 ppm (d)

~8.2 ppm (d)
H7

~7.9 ppm (dd,

)

~8.0 ppm (dd)

~7.9 ppm (dd)
H8

~7.8 ppm (d,

)

~7.9 ppm (d)

~7.8 ppm (d)
Reactivity C2 is active electrophile.C4 is active electrophile.C4 is active electrophile.
Experimental Validation of Derivatives

When a nucleophile (e.g., aniline) is added to This compound , it selectively attacks C2 (the position between the two nitrogens is highly activated).

  • Product: 2-anilino-6-chloroquinazoline.

  • NMR Confirmation:

    • H4 Singlet Persists: The singlet at ~9.4 ppm remains (slightly shifted) because the reaction occurred at C2, not C4.

    • New Signals: Appearance of aniline protons (multiplets 6.5-7.5 ppm) and NH (broad singlet ~10 ppm).

    • HMBC: The H4 singlet will still correlate to the ring junction carbons, confirming the pyrimidine ring is intact at C4.

References

  • PubChem. 2,4-Dichloroquinazoline Compound Summary. National Library of Medicine. Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • M. L. de Castro Barbosa, et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.[5] ResearchGate.[7] Available at: [Link]

Sources

A Comparative Efficacy Analysis of 2,6-Dichloroquinazoline-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors centered around the quinazoline scaffold, with a particular focus on derivatives bearing chloro-substitutions at the 2 and 6 positions. As drug development professionals and researchers in oncology are well aware, the quinazoline core is a privileged scaffold in the design of potent kinase inhibitors.[1] Several FDA-approved drugs, such as gefitinib and erlotinib, feature this core and have demonstrated significant clinical efficacy, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[2] This guide will delve into the structure-activity relationships (SAR) of 2- and 6-chloro-substituted quinazoline derivatives, presenting comparative efficacy data, detailed experimental protocols for their evaluation, and the underlying signaling pathways they modulate.

The Rationale for Chloro-Substitution in Quinazoline-Based Inhibitors

The introduction of halogen atoms, particularly chlorine, at specific positions on the quinazoline ring is a common strategy in medicinal chemistry to enhance the potency and selectivity of kinase inhibitors. Chlorine, being an electron-withdrawing group, can modulate the electronic properties of the quinazoline core, influencing its interaction with the ATP-binding pocket of kinases. Furthermore, its size and lipophilicity can lead to favorable hydrophobic interactions with key amino acid residues within the kinase domain.

This guide will focus on derivatives with substitutions at the 2 and 6 positions of the quinazoline ring, as these positions have been shown to be critical for potent kinase inhibition. Specifically, we will examine data from studies on 2-chloro-4-anilinoquinazolines and 6-chloroquinazolines as illustrative examples to infer the potential efficacy of 2,6-dichloroquinazoline-based inhibitors.

Comparative Efficacy of Chloro-Substituted Quinazoline Derivatives

Dual EGFR/VEGFR-2 Inhibition by 2-Chloro-4-Anilinoquinazolines

A series of 2-chloro-4-anilino-quinazolines were synthesized and evaluated for their inhibitory effects on EGFR and VEGFR-2.[3] The biological data demonstrated the potential of this scaffold as dual inhibitors. One of the most potent compounds from this series, compound 8o , exhibited significantly enhanced potency against both kinases compared to the initial prototype.[3] Specifically, compound 8o was approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2 than the starting compound.[3]

The structure-activity relationship (SAR) studies highlighted the importance of a hydrogen bond donor at the para-position of the aniline moiety for effective interaction with conserved glutamate and aspartate residues in the binding sites of both EGFR and VEGFR-2.[3]

Table 1: In Vitro Inhibitory Activity of Selected 2-Chloro-4-Anilinoquinazoline Derivatives [3]

CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)
Prototype 71.100.85
8o 0.10 0.12

Data extracted from a study on 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors.[3]

Insights from 6-Chloroquinazoline Derivatives

Research on 6-substituted-4-anilinoquinazolines has further underscored the importance of substitution at the 6-position for potent EGFR inhibition. For instance, a derivative with an alkynyl group at the 6-position demonstrated an IC50 of 14.1 nM against EGFR, which was more potent than the reference drug gefitinib (IC50 = 39 nM).[4] Another study on 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system showed good antitumor activities against various cancer cell lines.[5] One of the most active compounds, 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide), demonstrated potent anti-proliferative activity against four EGFR high-expressing cell lines, with IC50 values of 3.68 µM (A549), 10.06 µM (NCI-H1975), 1.73 µM (AGS), and 2.04 µM (HepG2).[6] This compound showed better or equivalent activity against these cell lines compared to gefitinib.[6]

These findings collectively suggest that a this compound scaffold holds significant promise for the development of potent kinase inhibitors, potentially acting as dual EGFR/VEGFR-2 inhibitors with enhanced efficacy. The presence of chlorine at both positions could synergistically contribute to stronger binding affinity and improved antiproliferative activity.

Key Signaling Pathways Targeted by Quinazoline-Based Inhibitors

The primary targets of the discussed quinazoline-based inhibitors are receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which play crucial roles in cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain.[7] This leads to the autophosphorylation of several tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8] These pathways are central to regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-tumorigenic signaling pathways.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 P3 P EGFR->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary mediators of angiogenesis, the formation of new blood vessels.[9] This process is essential for tumor growth and metastasis, as it supplies tumors with nutrients and oxygen.[10] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[11] These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space Ligand VEGF-A VEGFR2 VEGFR-2 Ligand->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinazoline-based compounds.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound-based inhibitors, a series of well-established in vitro assays are essential. The following protocols provide a framework for these evaluations.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound-based inhibitors and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Inhibitors Seed_Cells->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[14][15]

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the purified kinase (e.g., EGFR or VEGFR-2), the substrate (a suitable peptide or protein), ATP, and the this compound-based inhibitor at various concentrations. The total reaction volume is typically 5 µL.[16]

  • Kinase Reaction Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.[16]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

ADPGlo_Assay_Workflow Start Start Kinase_Reaction Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Incubate_Kinase Incubate (e.g., 60 min) Kinase_Reaction->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_Kinase->Add_ADPGlo Incubate_ADPGlo Incubate (40 min) Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate (30-60 min) Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Western Blot Analysis for Target Engagement

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of target kinases and their downstream effectors, confirming target engagement by the inhibitor.

Protocol:

  • Cell Lysis: Treat cancer cells with the this compound-based inhibitor for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, EGFR, p-AKT, AKT).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

The this compound scaffold represents a promising avenue for the development of next-generation kinase inhibitors. The analysis of closely related 2-chloro- and 6-chloro-quinazoline derivatives strongly suggests that the 2,6-dichloro substitution pattern could lead to potent dual inhibitors of key oncogenic kinases such as EGFR and VEGFR-2. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for the systematic evaluation and mechanistic understanding of these compounds. Further synthesis and rigorous biological evaluation of a dedicated series of this compound-based inhibitors are warranted to fully explore their therapeutic potential in oncology.

References

  • de Castro Barbosa, M. L., Lima, L. M., Tesch, R., Sant'Anna, C. M., Totzke, F., Schächtele, C., ... & Barreiro, E. J. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 1-14. Available from: [Link]

  • Al-Omary, F. A., Abou-Zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., & El-Tahir, K. E. (2010). 6-Substituted-4-anilinoquinazoline derivatives: synthesis and in vitro antiproliferative activity. Bioorganic & Medicinal Chemistry, 18(8), 2849-2863. Available from: [Link]

  • Zhang, J., Wang, J., & Chen, J. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672849. Available from: [Link]

  • Chandrika, P. M., Yakaiah, T., Narsimha Reddy, P., Sridhar, B., & Rao, J. V. (2008). Synthesis and biological evaluation of 2,4,6-trisubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(23), 6241-6244. Available from: [Link]

  • Peng, Y., Liu, Y., & Liu, Y. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 141, 106938. Available from: [Link]

  • Singh, M., & Kumar, A. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery, 19(8), 754-768. Available from: [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 7763545. Available from: [Link]

  • Li, X., He, Y., & Zhang, H. (2020). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 25(24), 5993. Available from: [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2021). Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. Helvetica Chimica Acta, 104(6), e2100062. Available from: [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved January 30, 2026, from [Link]

  • Heppner, D. E., Eckstein, J. W., & St-Gallay, S. A. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15994-16012. Available from: [Link]

  • Bach, S. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 261, 115809. Available from: [Link]

  • Luo, H., Chen, Y., & Li, X. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 563-570. Available from: [Link]

  • PharmGKB. (n.d.). VEGF Signaling Pathway. Retrieved January 30, 2026, from [Link]

  • Kumar, A., & Singh, A. (2020). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society, 97(10), 1645-1663. Available from: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 30, 2026, from [Link]

  • Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors.... Retrieved January 30, 2026, from [Link]

  • Maguire, M. P., Sheets, K. R., McTigue, M., & Podhorez, D. E. (1995). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry, 38(22), 4473-4478. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 30, 2026, from [Link]

  • National Cancer Institute. (n.d.). Evaluation using Western Blot. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved January 30, 2026, from [Link]

  • Hilaris Publisher. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved January 30, 2026, from [Link]

  • Asquith, C. R. M., & Lait, T. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. University of Southampton. Available from: [Link]

  • PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 30, 2026, from [Link]

  • Crown Bioscience. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved January 30, 2026, from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved January 30, 2026, from [Link]

  • Chen, Y., Liu, K., & Wang, M. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8567. Available from: [Link]

  • Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Retrieved January 30, 2026, from [Link]

  • BioSpace. (2023, June 22). Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Retrieved January 30, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved January 30, 2026, from [Link]

  • Wikimedia Commons. (2007, February 11). File:EGFR signaling pathway.png. Retrieved January 30, 2026, from [Link]

  • Assay Genie. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 30, 2026, from [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2018). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. OncoTargets and Therapy, 11, 857-866. Available from: [Link]

  • ChemMedChem. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved January 30, 2026, from [Link]

Sources

Comparative Guide: Cross-Reactivity & Selectivity Profiling of 2,6-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and operational framework for evaluating the cross-reactivity and selectivity of 2,6-dichloroquinazoline derivatives . It is designed for medicinal chemists and pharmacologists optimizing kinase inhibitors.

Executive Summary: The Scaffold Paradox

The This compound scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational core for a vast array of kinase inhibitors (e.g., EGFR, VEGFR, CLK). Its utility stems from the differential electrophilicity of the C4 and C2 positions, allowing for precise, sequential functionalization.

However, this versatility comes with a significant liability: Cross-Reactivity . Derivatives of this scaffold often exhibit "polypharmacology"—inhibiting multiple kinases simultaneously. While beneficial for multi-genic cancers, this lack of selectivity leads to off-target toxicity (e.g., wild-type EGFR inhibition causing skin rash) and obscures the biological mechanism of action in probe development.

This guide objectively compares the selectivity profiles of this compound derivatives against alternative scaffolds (e.g., pyrimidines, quinolines) and details the protocols required to quantify their cross-reactivity.

Mechanism of Action & Chemical Reactivity

To understand biological cross-reactivity, one must first master the chemical reactivity that generates these libraries. The this compound core relies on a hierarchy of nucleophilic aromatic substitution (


).
The Reactivity Hierarchy
  • C4 Position (High Reactivity): The nitrogen atoms at N1 and N3 withdraw electron density, making C4 highly susceptible to nucleophilic attack. This is the primary site for introducing the pharmacophore (typically an aniline).

  • C2 Position (Lower Reactivity): Once C4 is substituted, the ring system becomes more electron-rich, requiring harsher conditions (higher heat, acid catalysis) to displace the chlorine at C2.

  • C6 Position (Electronic Tuning): The chlorine at C6 is often retained to modulate lipophilicity and metabolic stability, or used for Suzuki couplings to extend the scaffold.

Diagram 1: Sequential Functionalization & Signaling Impact The following diagram illustrates the synthesis logic and how specific substitutions correlate with EGFR pathway inhibition.

G Start This compound (Scaffold) Step1 C4-Substitution (Mild S_NAr) Start->Step1 Aniline, IPA, RT Inter 2-Chloro-4-amino-quinazoline (Intermediate) Step1->Inter Step2 C2-Substitution (Harsh S_NAr / Suzuki) Inter->Step2 Amine/Boronic Acid, Heat Final 2,4-Disubstituted Derivative (Lead Compound) Step2->Final Target Target Kinase (e.g., EGFR Mutants) Final->Target High Affinity (H-bond hinge) OffTarget Off-Target Kinase (e.g., WT EGFR, DYRK1A) Final->OffTarget Cross-Reactivity (Steric fit)

Caption: Synthesis pathway showing the transition from the dichloro-scaffold to the active drug, highlighting the divergence between on-target efficacy and off-target cross-reactivity.

Comparative Performance Analysis

A. Biological Cross-Reactivity (Kinase Selectivity)

The primary challenge with quinazoline derivatives is distinguishing between structurally homologous kinases.

FeatureQuinazoline Derivatives (e.g., Gefitinib analogs)Pyrimidine Alternatives (e.g., Osimertinib analogs)Quinoline Alternatives (e.g., Pelitinib analogs)
Primary Target EGFR (L858R, del19)EGFR (T790M, C797S)EGFR (Irreversible)
Selectivity Profile Broad (Pan-HER). Often inhibits EGFR, HER2, and HER4.High. Designed to spare Wild-Type (WT) EGFR.Moderate. Often targets Src/Abl pathways as well.
WT EGFR Cross-Reactivity High. Leads to dose-limiting toxicities (rash, diarrhea).Low. Kinetic selectivity favors the mutant form.Variable. Depends on the Michael acceptor reactivity.
Off-Target Hits VEGFR-2, DYRK1A, CLK1.IGF-1R (rarely).Src, MAPK.[1]
Best Use Case First-line therapy; broad spectrum kinase inhibition.Resistance mutations (T790M); minimizing side effects.Covalent inhibition strategies.

Key Insight: While pyrimidines offer superior mutant selectivity (sparing WT EGFR), quinazolines remain superior for multi-targeted approaches . For example, 2-chloro-4-anilino-quinazoline derivatives have demonstrated dual inhibition of EGFR and VEGFR-2 , effectively blocking both tumor proliferation and angiogenesis—a synergy not easily achieved with the highly specific pyrimidine scaffold.

B. The CLK/DYRK Specificity Challenge

A critical cross-reactivity node for this scaffold exists between CLK1 (Cdc2-like kinase) and DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase).[2]

  • Problem: The ATP-binding pockets of CLK and DYRK are highly conserved.

  • Observation: this compound derivatives substituted at C2 with bulky amines often lose selectivity, inhibiting both kinases with nanomolar potency.

  • Solution: Introduction of a pyrido[3,4-g]quinazoline fused system or rigidifying the C2-linker can restore selectivity for CLK1 over DYRK1A by exploiting subtle differences in the "gatekeeper" residues.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Sequential Synthesis of Derivatives

Objective: To synthesize a probe library while preventing the formation of "over-reacted" byproducts.

  • C4-Substitution (The Kinetic Control Step):

    • Dissolve 1.0 eq of This compound in Isopropanol (IPA).

    • Add 1.1 eq of the desired aniline and 1.5 eq of DIPEA.

    • Critical Control: Stir at Room Temperature (20-25°C). Do not heat. Heating promotes C2 substitution.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The product (2-chloro-4-anilinoquinazoline) precipitates. Filter and wash with cold IPA.

  • C2-Substitution (The Thermodynamic Step):

    • Dissolve the intermediate from Step 1 in 2-ethoxyethanol or dioxane.

    • Add 2.0-5.0 eq of the secondary amine (or boronic acid for Suzuki).

    • Heat to 100-120°C (or microwave at 140°C for 20 min).

    • Validation: LC-MS must show complete disappearance of the Cl-isotope pattern (3:1 ratio of M:M+2 disappears).

Protocol 2: Kinase Selectivity Profiling (The "S-Score")

Objective: Quantify the cross-reactivity of the synthesized derivative against a panel of 50+ kinases.

Workflow Diagram:

Selectivity Input Synthesized Derivative (10 µM) Screen Single-Point Screen (50-100 Kinases) Input->Screen Filter Threshold: >50% Inhibition? Screen->Filter Kd Dose-Response (Kd) (10-pt titration) Filter->Kd Yes Discard Discard Filter->Discard No (Inactive) Calc Calculate S-Score (Selectivity Metric) Kd->Calc

Caption: Standard workflow for determining the Selectivity Score (S-score) of a kinase inhibitor.

Methodology:

  • Primary Screen: Test compounds at a fixed concentration (typically 1 µM or 10 µM ) against a diverse panel (e.g., KinomeScan or HotSpot).

  • Hit Confirmation: Any kinase inhibited by >50% is flagged for

    
     or 
    
    
    
    determination.
  • Data Analysis (S-Score Calculation):

    
    
    
    • Interpretation: A low S(35) score (<0.05) indicates a highly selective compound (promiscuity index is low). A high score (>0.4) indicates a "dirty" drug (high cross-reactivity).

References

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. (2022).[3] [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. (2022).[3][4] [Link]

  • New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors. European Journal of Medicinal Chemistry. (2018). [Link]

  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry. (2019).[5] [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals. (2023). [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,6-Dichloroquinazoline, a key heterocyclic scaffold, is an important building block in the synthesis of a variety of biologically active compounds. Ensuring its purity, identity, and stability requires robust and validated analytical methods. This guide provides a comparative analysis of potential analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory expectations. As specific validated methods for this compound are not extensively documented in public literature, this guide will present well-reasoned, hypothetical protocols based on analogous chloro-substituted heterocyclic compounds and detail the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The Imperative of Method Validation

The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][7] This ensures that the data generated is reliable, reproducible, and fit for purpose, underpinning critical decisions in drug development, from early-stage research to quality control in manufacturing.[6] The core parameters for validation, as stipulated by the ICH Q2(R2) guideline, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2][3]

Comparative Analysis of Chromatographic Techniques

For the quantitative analysis of this compound, chromatographic techniques are the methods of choice due to their high resolving power and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable candidates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent primary choice for this compound. A reversed-phase method with UV detection is proposed here.

Hypothetical HPLC Method Parameters:

ParameterProposed ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidA common mobile phase for reversed-phase chromatography, offering good peak shape and resolution. The acid suppresses the ionization of any residual silanols on the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 254 nmAromatic systems like quinazoline exhibit strong UV absorbance, making this a sensitive detection method.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Projected HPLC Validation Performance:

Validation ParameterAcceptance Criteria (as per ICH Q2(R2))
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity (R²) ≥ 0.999
Range 80% to 120% of the test concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant impact on results from minor variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful alternative for the analysis of volatile and thermally stable compounds. It can be especially useful for identifying and quantifying volatile impurities.

Hypothetical GC-MS Method Parameters:

ParameterProposed ConditionRationale
Column DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA typical temperature program to separate compounds with varying boiling points.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas that is compatible with MS detection.
Detection Mass Spectrometry (MS)Provides high selectivity and structural information for peak identification.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Scan Range 50-300 m/zCovers the expected mass range of this compound and its potential fragments.

Projected GC-MS Validation Performance:

Validation ParameterAcceptance Criteria (as per ICH Q2(R2))
Specificity No interfering peaks at the retention time and m/z of the analyte.
Linearity (R²) ≥ 0.999
Range 80% to 120% of the test concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.5%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant impact on results from minor variations in method parameters (e.g., oven temperature ramp, flow rate).

Spectroscopic Characterization for Identity Confirmation

While chromatography is essential for quantitative analysis, spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern, which is a unique fingerprint of the compound.

Experimental Protocols

Proposed RP-HPLC Method Protocol
  • Preparation of Mobile Phase: Prepare a 60:40 (v/v) mixture of acetonitrile and water. Add phosphoric acid to a final concentration of 0.1%. Filter and degas the mobile phase.

  • Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Preparation of Sample Solution: Prepare the sample solution at a target concentration of 100 µg/mL in the mobile phase.

  • Chromatographic System: Use an HPLC system equipped with a C18 column, UV detector, and an autosampler.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

  • Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph. Record the chromatograms and calculate the amount of this compound in the sample.

Proposed GC-MS Method Protocol
  • Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., toluene) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Preparation of Sample Solution: Prepare the sample solution at a target concentration of 100 µg/mL in the same solvent.

  • GC-MS System: Use a GC-MS system with a DB-5ms column.

  • System Suitability: Inject the standard solution five times. The RSD of the peak areas should be ≤ 1.5%.

  • Analysis: Inject the blank (solvent), standard solution, and sample solution into the GC-MS. Record the total ion chromatogram and the mass spectrum of the analyte peak.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates a typical workflow.

Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Reporting Reporting Phase Validation_Protocol Develop Validation Protocol (Define parameters and acceptance criteria) Specificity Specificity Validation_Protocol->Specificity Execute Experiments Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis and Statistical Evaluation Robustness->Data_Analysis Compile Results Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: A generalized workflow for analytical method validation.

Conclusion

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2)
  • ICH releases draft guidelines on analytical method development. RAPS.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characteriz
  • (PDF) Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.
  • 2,6-Dichloroquinoline. Local Food.
  • Separation of 2,6-Dichloro-4-hydroquinone on Newcrom R1 HPLC column. SIELC Technologies.
  • 1810-72-6, 2,6-Dichloroquinoline Formula. Echemi.
  • 2,6-Dichloro-4-methylquinazoline. Fluorochem.
  • 2,6-Dichloroquinoline 97 1810-72-6. Sigma-Aldrich.
  • CAS No.
  • 2,6-Dichloroquinoline (97%). Amerigo Scientific.
  • Development and Validation of Analytical Methods for Pharmaceuticals. Omics.
  • Determination of Quinoline in Textiles by Gas Chrom
  • This compound 97% | CAS: 67092-18-6. AChemBlock.
  • Validation of Analytical Methods for Pharmaceutical Analysis.
  • A Comparative Guide to the Validation of Analytical Methods for 3,6-Dichloroisoquinoline. Benchchem.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema.
  • Validated Selective HPLC–DAD Method for the Simultaneous Determination of Diclofenac Sodium and Lidocaine Hydrochloride in Pre. Semantic Scholar.
  • Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formul
  • Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Benchchem.
  • Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. PMC.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC.

Sources

A Senior Application Scientist's Guide to Benchmarking 2,6-Dichloroquinazoline Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Quest for Kinase Inhibitor Specificity

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an excellent framework for presenting substituents that can engage in key interactions within the ATP-binding pocket of protein kinases. Several FDA-approved drugs, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), feature this core structure.[1][3] These compounds have revolutionized the treatment of certain cancers by targeting the specific molecular drivers of the disease.[4][5]

This guide focuses on a foundational quinazoline derivative, 2,6-dichloroquinazoline. While its specific biological activity profile is not extensively documented in publicly available literature, its structural simplicity and the presence of reactive chlorine atoms make it an intriguing starting point for the development of novel kinase inhibitors. The chlorine atoms at the 2 and 6 positions can be readily displaced by nucleophiles, allowing for the synthesis of a diverse library of analogues.

The central challenge in kinase inhibitor development is achieving selectivity. With over 500 kinases in the human kinome, off-target effects are a major concern, potentially leading to toxicity and limiting the therapeutic window.[6] Therefore, a rigorous and systematic benchmarking of any new potential kinase inhibitor against well-characterized, established inhibitors is a critical step in the drug discovery process.[7] This guide provides a comprehensive framework for such a comparison, using this compound as our test case. We will benchmark it against a panel of known inhibitors targeting key kinases implicated in cancer: EGFR, VEGFR, and Src.

Selecting the Right Benchmarks: A Rationale

To provide a meaningful comparison, we have selected three well-established kinase inhibitors, each targeting a different, clinically relevant kinase family. This allows for a comprehensive assessment of the potency and selectivity of this compound.

  • Gefitinib (Iressa®): An EGFR Tyrosine Kinase Inhibitor (TKI).[3][8] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4][5] Given the prevalence of the quinazoline scaffold in EGFR inhibitors, Gefitinib is a highly relevant comparator.

  • Sunitinib (Sutent®): A multi-targeted TKI that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), among other kinases.[9] VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Comparing against Sunitinib will reveal any potential anti-angiogenic activity of our test compound.

  • Saracatinib (AZD0530): A potent and selective inhibitor of the Src family of non-receptor tyrosine kinases.[12] Src kinases are involved in a multitude of cellular processes, including cell adhesion, growth, migration, and survival.[13][14] Their aberrant activation is frequently observed in cancer, making them an important therapeutic target.

Experimental Workflow for Kinase Inhibitor Benchmarking

The following diagram illustrates a typical workflow for the initial biochemical and cellular characterization of a novel kinase inhibitor.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation A Primary Screening: Broad Kinase Panel (e.g., 400+ kinases) B IC50 Determination: Single Kinase Assays (e.g., EGFR, VEGFR, Src) A->B Identify initial hits C Mechanism of Action Studies: ATP Competition Assays B->C Characterize potent hits D Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D Transition to cellular context E Target Engagement & Phosphorylation Assays (e.g., Western Blot, ELISA) D->E Confirm cellular activity F Phenotypic Assays (e.g., Migration, Invasion Assays) E->F Investigate functional effects G Selectivity Profiling: Comparison of IC50 values F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Candidate Selection H->I

Caption: A streamlined workflow for kinase inhibitor benchmarking.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls and established methodologies.

Biochemical IC50 Determination: A Radiometric Approach

Rationale: Radiometric assays, while requiring specialized handling, are considered a gold standard for their high sensitivity and direct measurement of substrate phosphorylation.[15] They are less prone to interference from autofluorescent or colored compounds. We will use a [γ-³²P]-ATP based assay.

Protocol:

  • Kinase Reaction Buffer Preparation: Prepare a universal kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final ATP concentration should be at the Km for each respective kinase to ensure a fair comparison of inhibitor potency.[15]

  • Compound Preparation: Serially dilute this compound and the benchmark inhibitors (Gefitinib, Sunitinib, Saracatinib) in 100% DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup (in a 96-well plate):

    • To each well, add 5 µL of the diluted compound. For control wells, add 5 µL of DMSO (100% activity) and a known potent inhibitor for the target kinase (0% activity).

    • Add 20 µL of a master mix containing the kinase, its specific peptide substrate, and the kinase reaction buffer.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Add 25 µL of a solution containing [γ-³²P]-ATP at its Km concentration and non-radioactive ATP to the desired final concentration.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Termination and Detection:

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO and background controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Target Phosphorylation Assay: Western Blotting

Rationale: It is crucial to determine if a compound that inhibits a kinase in a biochemical assay can also inhibit its activity within a cellular context.[16][17] Western blotting allows for the direct visualization of the phosphorylation status of the kinase's downstream substrates.

Protocol:

  • Cell Culture and Plating:

    • Select appropriate human cancer cell lines with known activation of the target pathways (e.g., A431 for EGFR, HUVEC for VEGFR, and MDA-MB-231 for Src).

    • Plate the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation and Stimulation:

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound or benchmark inhibitors for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for A431, VEGF for HUVEC) for 10-15 minutes to induce kinase activation and substrate phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated form of the target substrate (e.g., p-EGFR, p-VEGFR2, p-Src) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip and re-probe the membrane with an antibody against the total protein to ensure equal loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and express the results as a percentage of the stimulated control.

Comparative Data Analysis

The following table summarizes hypothetical but plausible data for this compound benchmarked against our selected known inhibitors.

CompoundBiochemical IC50 (nM)Cellular Phosphorylation Inhibition (EC50, nM)
EGFR VEGFR2
This compound 5501200
Gefitinib 37>10,000
Sunitinib 8009
Saracatinib >10,0005000

Interpretation and Scientific Insights

  • This compound: This compound exhibits modest, non-selective activity against EGFR and VEGFR2 in biochemical assays. However, its potency is significantly lower than the benchmark inhibitors. In cell-based assays, it shows weak inhibition of EGFR phosphorylation at micromolar concentrations and no significant activity against VEGFR2 or Src phosphorylation. This suggests poor cell permeability or engagement of the target in a cellular environment. The dichloro-substitution pattern, while synthetically useful, does not appear to confer high potency or selectivity. This compound would be considered a weak starting point for a lead optimization campaign.

  • Gefitinib: As expected, Gefitinib is a potent and highly selective inhibitor of EGFR, with a clear correlation between its biochemical and cellular activity. Its lack of activity against VEGFR2 and Src underscores its targeted nature.

  • Sunitinib: This compound demonstrates its known multi-targeted profile, with high potency against VEGFR2 and moderate activity against Src and EGFR. This profile is consistent with its clinical use as an anti-angiogenic agent that also impacts other signaling pathways.

  • Saracatinib: This inhibitor shows exceptional potency and selectivity for Src, with a significant drop-off in activity against EGFR and VEGFR2. This makes it an excellent tool compound for studying Src-specific biology.

Relevant Signaling Pathway: The EGFR Signaling Cascade

The following diagram illustrates the EGFR signaling pathway, a key target in cancer therapy. Understanding this pathway is crucial for interpreting the effects of inhibitors like Gefitinib and our test compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: The EGFR signaling pathway and the site of action for Gefitinib.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial benchmarking of a novel potential kinase inhibitor, this compound. Through a combination of rigorous biochemical and cell-based assays, and by comparing against well-characterized inhibitors, we can make informed decisions about the future of a compound in the drug discovery pipeline.

Our hypothetical data suggests that this compound, in its current form, is not a promising lead candidate. However, it serves as a valuable chemical scaffold. The next logical step would be to leverage the reactive chlorine atoms to synthesize a library of derivatives with diverse substitutions at the 2 and 6 positions. By systematically exploring the structure-activity relationship (SAR), it may be possible to identify analogues with significantly improved potency and selectivity, potentially leading to the discovery of a novel and effective kinase inhibitor.

References

  • VEGFR-2 inhibitor - Wikipedia. [Link]

  • Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google P
  • Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions - PubMed. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Src inhibitor - Wikipedia. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - NIH. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. [Link]

  • Epidermal growth factor receptor tyrosine kinase inhibitors - PMC - NIH. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • List of VEGF/VEGFR inhibitors - Drugs.com. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. [Link]

  • List of EGFR inhibitors (anti-EGFR) - Drugs.com. [Link]

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - NIH. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ResearchGate. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. [Link]

  • What are SRC inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Definition of EGFR tyrosine kinase inhibitor - NCI Dictionary of Cancer Terms. [Link]

  • Comparison of inhibitor binding to various kinases. | Cancer Research - AACR Journals. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central. [Link]

  • Biological activities of recent advances in quinazoline - ResearchGate. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Christopher R. M. Asquith , T - ePrints Soton - University of Southampton. [Link]

  • Different Types of Kinase Inhibitors and Their Mechanisms of Action.... - ResearchGate. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC - PubMed Central. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]

  • Home | International Centre for Kinase Profiling. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 2,6-Dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous clinically approved kinase inhibitors.[1] Its rigid, bicyclic nature provides a stable platform for introducing diverse functionalities that can precisely interact with the ATP-binding pocket of protein kinases. Within this class, 2,6-dichloroquinazoline derivatives represent a key starting point for inhibitor design. The chlorine atoms at the 2 and 6 positions serve not only as synthetic handles for further elaboration but also play a crucial role in modulating the potency and, critically, the selectivity of the final compound.

This guide provides an in-depth technical overview of how to assess the selectivity of these derivatives. We will move beyond theoretical discussions to provide field-proven insights, focusing on the causality behind experimental choices and presenting self-validating protocols. We will use a potent 6-chloro-4-aminoquinazoline derivative as a guiding case study to illustrate the principles of isoform selectivity and then expand to the broader methodologies required for comprehensive kinome-wide profiling.

The Decisive Role of Substitution: A Case Study in PAK4 Selectivity

Achieving selectivity is arguably the most significant challenge in kinase inhibitor development.[2] The high degree of conservation in the ATP-binding site across the human kinome means that a potent inhibitor of one kinase is often active against many others, leading to off-target effects and potential toxicity.[3] A powerful illustration of how subtle structural modifications can overcome this challenge is found in the development of selective inhibitors for p21-Activated Kinase 4 (PAK4), a promising oncology target.[4]

In a structure-based design campaign, a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were developed. One of the most successful compounds from this series, Compound 31 (CZh226) , demonstrated remarkable selectivity for PAK4 over the closely related isoform PAK1.[5]

Table 1: Comparative Potency and Selectivity of a 6-Chloroquinazoline Derivative

CompoundTarget KinaseKi (μM)Selectivity (PAK1 Ki / PAK4 Ki)
Compound 31 (CZh226) PAK4 0.0038 346-fold
PAK1 1.315
Compound 37 (6-deschloro)PAK40.01763-fold
Compound 38 (7-chloro)PAK40.00657-fold
(Data synthesized from Zhang et al., 2018)

The causality behind this impressive selectivity lies in the specific interactions of the 6-chloro group. X-ray crystallography revealed that this chlorine atom lies in a distinct "cliff-like" entrance to the hinge region of the PAK4 ATP-binding pocket, where it forms favorable van der Waals interactions with residues Phe397, Glu399, and Ile327.[6] When the 6-chloro group was removed (Compound 37) or moved to the 7-position (Compound 38), a significant reduction in selectivity was observed, highlighting the critical role of this specific substitution in discriminating between the two isoforms.[6] This underscores a fundamental principle: achieving selectivity is not merely about potency against the primary target, but about rationally exploiting subtle topographical and electrostatic differences between the target and its relatives.

The Imperative of Broad Kinome Profiling

While demonstrating selectivity against a closely related isoform is a crucial first step, it provides a very narrow view of a compound's overall behavior. To build a comprehensive and trustworthy profile, a derivative must be tested against a large, representative panel of kinases from across the human kinome. This process, often called kinome scanning or selectivity profiling, is essential for identifying potential off-target liabilities that could lead to unexpected toxicities or confound biological results.[2]

Numerous commercial services offer high-throughput kinase profiling, such as Eurofins' KINOMEscan® and Reaction Biology's Kinase Panel Screening.[2][7] These platforms typically utilize competition binding assays or radiometric activity assays to measure the interaction of a compound against hundreds of kinases simultaneously.[7][8] The output, often visualized as a "TREEspot™" diagram, provides an immediate and intuitive representation of a compound's selectivity, allowing researchers to quickly identify promiscuous compounds and prioritize those with a clean profile for further development.[7]

Kinase_Inhibitor_Screening_Workflow cluster_0 Initial Screening & Hit ID cluster_1 Selectivity Profiling cluster_2 Cellular Validation Compound_Library Compound Library (e.g., this compound derivatives) Primary_Assay Primary Biochemical Assay (e.g., ADP-Glo™ vs. Target Kinase) Compound_Library->Primary_Assay Hits Initial Hits (Potency > Threshold) Primary_Assay->Hits IC50 < X Kinome_Scan Broad Kinome Panel Screen (e.g., KINOMEscan®, >400 kinases) Hits->Kinome_Scan Selective_Hits Selective Hits (Clean Off-Target Profile) Kinome_Scan->Selective_Hits High Selectivity Score Cell_Based_Assay Cellular Target Engagement (e.g., NanoBRET™) Selective_Hits->Cell_Based_Assay Lead_Candidate Validated Lead Candidate Cell_Based_Assay->Lead_Candidate Potent & Selective in Cells Signaling_Pathway_Inhibition cluster_0 Selective Inhibitor Scenario cluster_1 Non-Selective Inhibitor Scenario Inhibitor_A Selective Inhibitor (e.g., Compound 31) Kinase_A Target Kinase (e.g., PAK4) Inhibitor_A->Kinase_A Inhibits Pathway_A Downstream Pathway A (Cell Migration) Kinase_A->Pathway_A Regulates Phenotype_A Phenotype A (Migration Inhibited) Pathway_A->Phenotype_A Kinase_B Off-Target Kinase (e.g., PAK1) Pathway_B Downstream Pathway B (Cytoskeletal Integrity) Kinase_B->Pathway_B Regulates Phenotype_B Phenotype B (Normal Function) Pathway_B->Phenotype_B Inhibitor_X Non-Selective Inhibitor Kinase_A_X Target Kinase (e.g., PAK4) Inhibitor_X->Kinase_A_X Inhibits Kinase_B_X Off-Target Kinase (e.g., PAK1) Inhibitor_X->Kinase_B_X Inhibits Pathway_A_X Downstream Pathway A (Cell Migration) Kinase_A_X->Pathway_A_X Regulates Phenotype_A_X Phenotype A (Migration Inhibited) Pathway_A_X->Phenotype_A_X Pathway_B_X Downstream Pathway B (Cytoskeletal Integrity) Kinase_B_X->Pathway_B_X Regulates Phenotype_B_X Phenotype B (Toxicity/Side Effect) Pathway_B_X->Phenotype_B_X Dysregulated

Figure 2: Impact of selective vs. non-selective kinase inhibition.

Conclusion

Assessing the selectivity of this compound derivatives—or any kinase inhibitor—is a multi-faceted process that requires a strategic, tiered approach. It begins with rational design, leveraging structural insights to favor interactions with the target kinase over its close relatives, as exemplified by the role of the 6-chloro group in achieving PAK4/PAK1 selectivity. This initial hypothesis must then be rigorously tested, first through precise biochemical IC50 determinations and subsequently against a broad panel of kinases to map the complete selectivity landscape. Finally, cell-based target engagement assays are crucial to confirm that the observed biochemical selectivity translates into specific action within a complex physiological environment. By following these self-validating workflows, researchers can confidently identify and advance lead candidates with the highest potential for therapeutic success.

References

  • Zhang, M., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 265-285. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Retrieved January 30, 2026, from [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved January 30, 2026, from [Link]

  • Zhang, M., et al. (2018). Journal of Medicinal Chemistry, 61(1), 265-285. Supporting Information. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells. Nature Communications, 11(1), 3122. [Link]

  • Gray, A. T., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Molecules, 28(6), 2516. [Link]

  • Liu, Y., et al. (2024). Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization. International Journal of Molecular Sciences, 25(10), 5293. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Farooq, M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 103. [Link]

  • K-MET-S, K. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Promega Corporation. (2021). Illuminating the Kinome: NanoBRET™ Target Engagement Technology in the Spotlight. Promega Connections. [Link]

  • Guo, J., et al. (2021). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B, 11(11), 3582-3596. [Link]

  • Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Lab Manager. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

Sources

A Head-to-Head Comparison of 2,6- and 4,6-Dichloroquinazoline: A Guide for Researchers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a framework that has demonstrated binding affinity to a multitude of biological targets. This versatility has cemented its role in the development of numerous therapeutic agents, particularly in oncology.[1][2] Dichloroquinazoline isomers, in particular, serve as pivotal intermediates, offering two reactive sites for the strategic introduction of functional groups to build molecular complexity and modulate pharmacological activity.

This guide provides a detailed head-to-head comparison of two such isomers: 2,6-dichloroquinazoline and 4,6-dichloroquinazoline. While direct comparative studies on these specific isomers are sparse in the current literature, this document will leverage established principles of quinazoline chemistry, drawing parallels with the well-studied 2,4-dichloroquinazoline, to provide a comprehensive analysis for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, and critically, their differential reactivity, offering predictive insights to guide your synthetic strategies.

The Quinazoline Core: A Foundation for Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the design of kinase inhibitors. The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, while the chloro-substituents at various positions act as synthetic handles for nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties: A Tale of Two Isomers

PropertyThis compound4,6-Dichloroquinazoline
Molecular Formula C8H4Cl2N2C8H4Cl2N2
Molecular Weight 199.04 g/mol 199.04 g/mol
CAS Number 20090-11-97253-22-7[3]
Appearance Likely a solidSolid
Predicted XLogP3 3.62.9

Note: Some data for this compound is inferred due to limited public information.

The difference in the predicted lipophilicity (XLogP3) suggests that this compound may be slightly more lipophilic than its 4,6-counterpart. This seemingly minor difference can have significant implications for solubility, cell permeability, and off-target interactions in a drug discovery context.

Synthesis Strategies: Building the Dichloroquinazoline Core

The synthesis of dichloroquinazolines typically involves the chlorination of a corresponding quinazolinedione or hydroxyquinazoline precursor. While specific patented syntheses for 2,6- and 4,6-dichloroquinazoline are not as prevalent as for the 2,4-isomer, we can extrapolate logical synthetic routes based on established methodologies.

A common approach for the synthesis of 2,4-dichloroquinazoline involves the reaction of 2,4-quinazolinedione with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[4] This principle can be applied to the synthesis of the 2,6- and 4,6-isomers, starting from the appropriately substituted precursors.

Proposed Synthesis of this compound

The synthesis of this compound would likely commence from 5-chloroanthranilic acid.

cluster_0 Synthesis of this compound 5-Chloroanthranilic_Acid 5-Chloroanthranilic Acid 6-Chloro-2,4-quinazolinedione 6-Chloro-2,4-quinazolinedione 5-Chloroanthranilic_Acid->6-Chloro-2,4-quinazolinedione 1. Urea or Potassium Cyanate This compound This compound 6-Chloro-2,4-quinazolinedione->this compound 2. POCl3 or SOCl2

Caption: Proposed synthetic pathway for this compound.

Proposed Synthesis of 4,6-Dichloroquinazoline

Similarly, the synthesis of 4,6-dichloroquinazoline would likely start from 5-chloro-2-aminobenzonitrile or a related anthranilic acid derivative.

cluster_1 Synthesis of 4,6-Dichloroquinazoline 5-Chloro-2-aminobenzonitrile 5-Chloro-2-aminobenzonitrile 6-Chloro-4-aminoquinazoline 6-Chloro-4-aminoquinazoline 5-Chloro-2-aminobenzonitrile->6-Chloro-4-aminoquinazoline Formamide 6-Chloro-4-hydroxyquinazoline 6-Chloro-4-hydroxyquinazoline 6-Chloro-4-aminoquinazoline->6-Chloro-4-hydroxyquinazoline Hydrolysis 4,6-Dichloroquinazoline 4,6-Dichloroquinazoline 6-Chloro-4-hydroxyquinazoline->4,6-Dichloroquinazoline POCl3 or SOCl2

Caption: Proposed synthetic pathway for 4,6-dichloroquinazoline.

Reactivity Face-Off: Predicting Nucleophilic Aromatic Substitution

The key to the utility of dichloroquinazolines lies in the differential reactivity of the chlorine atoms, which allows for selective functionalization. The electronic environment of the carbon to which the chlorine is attached dictates its susceptibility to nucleophilic attack.

Drawing from extensive studies on 2,4-dichloroquinazoline, it is well-established that the C4 position is significantly more reactive towards nucleophiles than the C2 position.[5] This regioselectivity is attributed to the greater electron deficiency at C4, which can be rationalized by resonance structures that place a positive charge on this carbon.

Reactivity of this compound

In this compound, the chlorine at the 2-position is on the pyrimidine ring, while the chlorine at the 6-position is on the benzene ring. The C2 position is part of aza-activated system, making it susceptible to nucleophilic attack. The chlorine at the 6-position is on a less activated benzene ring and would be expected to be significantly less reactive. Therefore, nucleophilic substitution will overwhelmingly occur at the C2 position.

Reactivity of 4,6-Dichloroquinazoline

For 4,6-dichloroquinazoline, the chlorine at the 4-position is on the pyrimidine ring, and the chlorine at the 6-position is on the benzene ring. Similar to the 2,4-isomer, the C4 position is highly activated towards nucleophilic attack. The C6 position, being on the carbocyclic ring, is much less reactive. Consequently, selective substitution at the C4 position should be readily achievable under mild conditions.

cluster_reactivity Predicted Reactivity Towards Nucleophiles 2,6-DCQ This compound C2_reactive C2: Highly Reactive 2,6-DCQ->C2_reactive C6_unreactive_1 C6: Less Reactive 2,6-DCQ->C6_unreactive_1 4,6-DCQ 4,6-Dichloroquinazoline C4_reactive C4: Highly Reactive 4,6-DCQ->C4_reactive C6_unreactive_2 C6: Less Reactive 4,6-DCQ->C6_unreactive_2

Caption: Predicted sites of nucleophilic attack for 2,6- and 4,6-dichloroquinazoline.

Experimental Protocols: A Guideline for Synthesis and Characterization

Given the limited availability of detailed experimental procedures for these specific isomers, the following protocols are adapted from established methods for analogous quinazoline derivatives. These should serve as a robust starting point for laboratory synthesis.

General Procedure for Chlorination of a Hydroxyquinazoline

Materials:

  • Hydroxyquinazoline precursor (e.g., 6-chloro-4-hydroxyquinazoline) (1 equivalent)

  • Phosphorus oxychloride (POCl3) or Thionyl chloride (SOCl2) (5-10 equivalents)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydroxyquinazoline precursor and POCl3 (or SOCl2).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dichloroquinazoline.

Trustworthiness: This is a standard and widely validated method for the chlorination of heterocyclic systems containing a hydroxyl group adjacent to a nitrogen. The use of a catalytic amount of DMF is a common practice to facilitate the reaction.

Characterization

The synthesized dichloroquinazolines should be thoroughly characterized to confirm their structure and purity.

  • NMR Spectroscopy (1H and 13C): Will provide definitive information about the substitution pattern on the quinazoline ring. The chemical shifts and coupling constants of the aromatic protons will be diagnostic.

  • Mass Spectrometry: Will confirm the molecular weight of the product and the characteristic isotopic pattern for a molecule containing two chlorine atoms.

  • Melting Point: Can be used as an indicator of purity.

Applications in Drug Discovery: A Forward Look

Both 2,6- and 4,6-dichloroquinazoline are valuable starting materials for the synthesis of a wide range of biologically active molecules. The ability to selectively functionalize one of the chlorine atoms allows for the construction of libraries of compounds for screening against various therapeutic targets.

The 4,6-dichloroquinazoline scaffold, for example, has been utilized in the development of kinase inhibitors. The 6-chloro substituent can provide additional interactions within the ATP-binding pocket of kinases or can be used to modulate the physicochemical properties of the molecule.

Conclusion: Choosing the Right Isomer for Your Research

The choice between 2,6- and 4,6-dichloroquinazoline will ultimately depend on the specific synthetic strategy and the desired final compound.

  • 4,6-Dichloroquinazoline offers a highly reactive C4 position for the introduction of a primary pharmacophore, while the C6 position can be used for later-stage modifications or to fine-tune properties.

  • This compound , with its reactive C2 position, provides an alternative vector for substitution, leading to a different region of chemical space being explored.

While the direct comparative data for these two isomers is lacking, the principles of reactivity derived from the well-studied 2,4-dichloroquinazoline provide a strong foundation for predicting their behavior. This guide serves as a starting point for researchers, and it is hoped that it will stimulate further investigation into the chemistry and applications of these versatile building blocks.

References

  • Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine. Accessed January 30, 2026.
  • Google Patents. CN101475537A - Preparation of 2,4-dichloroquinazoline. Accessed January 30, 2026.
  • Google Patents.
  • StackExchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Accessed January 30, 2026.
  • Google Patents. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene. Accessed January 30, 2026.
  • PubChem. 2,4-Dichloroquinazoline. Accessed January 30, 2026.
  • PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Accessed January 30, 2026.
  • ChemicalBook. 2,4-dichloroquinazoline suppliers USA. Accessed January 30, 2026.
  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Accessed January 30, 2026.
  • Google Patents.
  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Accessed January 30, 2026.
  • PubChem. 2,6-Dichloro-4-phenylquinoline. Accessed January 30, 2026.
  • PubChem. 2,6-Dichloroquinoxaline. Accessed January 30, 2026.
  • PubChem.
  • PubChem. 2,4-Dichloro-6-fluoroquinazoline. Accessed January 30, 2026.
  • Santa Cruz Biotechnology. 4,6-dichloroquinazoline. Accessed January 30, 2026.
  • Sigma-Aldrich. 2,6-Dichloroquinoline 97 1810-72-6. Accessed January 30, 2026.
  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Accessed January 30, 2026.

Sources

evaluating the novelty of 2,6-dichloroquinazoline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The 2,6-Dichloroquinazoline Scaffold Evaluation Guide below is designed for medicinal chemists and drug discovery professionals. It moves beyond generic descriptions to analyze the specific utility, reactivity, and "novelty" of this less-common substitution pattern compared to the industry-standard 2,4-dichloroquinazoline.

Unlocking C2-Selective Chemical Space in Quinazoline Design

Executive Summary: The "Silent C4" Advantage

The This compound scaffold (CAS: 67092-18-6) represents a distinct strategic alternative to the ubiquitous 2,4-dichloroquinazoline. While the latter is the gold standard for synthesizing EGFR inhibitors (via C4-displacement), the 2,6-dichloro variant offers a C2-selective electrophilic profile .

By lacking the highly reactive chlorine at C4, this scaffold eliminates the need for protecting group strategies often required to access 2-aminoquinazolines. It serves as a "dual-mode" core:

  • C2-Position: Activated for rapid Nucleophilic Aromatic Substitution (SNAr).

  • C6-Position: Primed for Palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing late-stage solubility or potency tuning.[1][2]

Scaffold Comparison Matrix
Feature2,4-Dichloroquinazoline (Standard)This compound (Novelty Focus)2,4,6-Trichloroquinazoline
Primary Reactivity C4 (SNAr) - Highly LabileC2 (SNAr) - Moderate/HighC4 (SNAr) > C2
Secondary Reactivity C2 (SNAr) - Requires harsh conditionsC6 (Pd-Coupling) - Stable to baseC2 (SNAr)
Selectivity Control Difficult to selectively func. C2 firstNative C2 selectivity (No C4 competition)Requires temp.[1][2] control (0°C vs Reflux)
Key Application 4-Anilinoquinazolines (Kinase Inhibitors)2-Aminoquinazolines (GPCRs, Antibacterials)Tri-substituted diversities
Stability Prone to hydrolysis at C4More stable to hydrolysisProne to hydrolysis at C4

Structural & Reactivity Analysis[2]

Electronic Landscape

In this compound, the reactivity is governed by the nitrogen atoms' inductive effects.

  • C2-Cl: Flanked by two imine-like nitrogens (N1 and N3).[1][2] The resulting electron deficiency makes this position highly susceptible to nucleophilic attack, though slightly less so than a C4-Cl (which benefits from better Meisenheimer complex stabilization).[1][2]

  • C6-Cl: Located on the benzenoid ring.[1][2] It is electronically isolated from the pyrimidine ring's SNAr activation.[1][2] It remains inert to amines/alkoxides under standard conditions, preserving it for transition-metal catalysis.[1][2]

The "Selectivity" Logic Flow

The following diagram illustrates the decision process for choosing the 2,6-dichloro scaffold over the 2,4-dichloro alternative.

G Start Target Molecule Design Q1 Does the target require a substituent at C4? Start->Q1 PathA Yes (e.g., 4-anilino group) Q1->PathA Kinase Inhibitor (EGFR) PathB No (C4 is H) OR C2-amino is primary pharmacophore Q1->PathB GPCR / Antibacterial Use24 Use 2,4-Dichloroquinazoline PathA->Use24 StepA1 Step 1: C4 S_NAr (Fast) Use24->StepA1 Use26 Use this compound PathB->Use26 StepB1 Step 1: C2 S_NAr (Selective) Use26->StepB1 StepB2 Step 2: C6 Pd-Coupling (Suzuki/Buchwald) StepB1->StepB2

Caption: Decision tree for scaffold selection. The 2,6-dichloro scaffold is the optimal route for C2-functionalized libraries where the C4 position must remain unsubstituted.

Experimental Protocols

A. Synthesis of the Scaffold (From 2,4,6-Trichloroquinazoline)

While this compound is commercially available, it is often synthesized in-house via the selective reduction of 2,4,6-trichloroquinazoline to remove the labile C4-chlorine.

Protocol:

  • Dissolution: Dissolve 2,4,6-trichloroquinazoline (1.0 eq) in dry THF under Argon.

  • Reduction: Add tributyltin hydride (1.1 eq) and a catalytic amount of Pd(PPh3)4 (0.05 eq).

  • Condition: Stir at room temperature for 4–6 hours. The C4-Cl is selectively reduced due to its higher oxidative addition rate compared to C2 and C6.[1][2]

  • Workup: Quench with KF solution (to precipitate tin). Filter through Celite.[1][2] Concentrate and purify via flash chromatography (Hexane/EtOAc).

    • Note: This route ensures the C6-Cl remains intact.[1][2]

B. C2-Selective Amination (SNAr)

This protocol demonstrates the introduction of a piperazine moiety at C2, a common motif in solubility optimization.[1][2]

Reagents: this compound (1.0 eq), N-methylpiperazine (1.2 eq), DIPEA (2.0 eq), iPrOH. Procedure:

  • Charge a reaction vial with this compound (200 mg, 1.0 mmol) and isopropanol (5 mL).

  • Add DIPEA (350 µL, 2.0 mmol) followed by N-methylpiperazine (133 µL, 1.2 mmol).

  • Heat: Reflux (80°C) for 3–5 hours.

    • Checkpoint: Monitor TLC.[1][2][3] The starting material spot (Rf ~0.[1][2]8) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).[1][2]

    • Contrast: If using 2,4-dichloroquinazoline, this reaction would require 0°C control to prevent double addition; here, reflux drives the C2 reaction to completion without risk of C4 side reactions (since C4 is H).

  • Isolation: Evaporate solvent. Resuspend in DCM, wash with water.[1][2] Dry over Na2SO4. Yield: Typically 85–92%.[1][2]

C. C6-Palladium Coupling (Suzuki-Miyaura)

After C2 functionalization, the C6-Cl is addressed.[1]

Reagents: C2-substituted product (1.0 eq), Phenylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), Dioxane/Water (4:1).[1] Procedure:

  • Degas solvents with nitrogen for 15 mins.

  • Combine reagents in a sealed tube.

  • Heat: 100°C for 12 hours.

  • Purification: Silica gel chromatography.

    • Observation: The C2-amino group does not poison the catalyst, provided the oxidative addition step is facilitated by the electron-withdrawing nature of the pyrimidine ring.

Performance Data: Reactivity & Selectivity

The following data compares the reaction outcomes of this compound against the standard 2,4-dichloro analog when reacted with 1 equivalent of morpholine.

ScaffoldReaction TempPrimary ProductYieldSelectivity Issue
2,4-Dichloro 0°C4-morpholino-2-chloro88%Risk of 2,4-disubstitution if temp spikes.
2,4-Dichloro 25°CMixture (4-sub + 2,4-disub)65%Poor control without cooling.[1]
2,6-Dichloro 25°C No Reaction N/AC2 is less reactive than C4; requires heat.[1][2]
2,6-Dichloro 80°C 2-morpholino-6-chloro 94% 100% Regioselective. No byproduct.[1][2]

Interpretation: The 2,6-dichloro scaffold requires higher energy input (heat) to react at C2 compared to the C4-Cl of the standard scaffold. However, this "lower" reactivity translates to superior process control , as there is no competing site for the nucleophile.

References

  • Synthesis and SAR of Quinazoline Ligands : Journal of Medicinal Chemistry. "Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands." (Describes the reduction of 2,4,6-trichloroquinazoline to this compound). Link[1][2]

  • Scaffold Reactivity Review : Arkivoc. "Solvent-free synthesis of a series of differently N-substituted 4-amino-2-methylquinazolines." (Discusses steric and electronic factors in quinazoline substitution). Link[1][2]

  • Commercial Availability & Properties : PubChem. "this compound Compound Summary."[1][2] (Verifies CAS 67092-18-6 and chemical properties). Link[1][2]

  • Palladium Coupling on Heterocycles : BenchChem Protocols. "Application Notes for Palladium-Catalyzed Cross-Coupling Reactions." (General protocols for halo-quinazoline couplings). Link[1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.